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  • Product: 1-Benzoyl-1H-indole-3-carbaldehyde
  • CAS: 27092-42-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 1-Benzoyl-1H-indole-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, the indol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, the indole scaffold represents one of the most privileged pharmacophores. 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) serves as a highly versatile, N-protected building block[1]. By masking the labile indole nitrogen with an electron-withdrawing benzoyl group, chemists can precisely modulate the electronic density of the C3-formyl group, enabling highly regioselective downstream functionalizations. This whitepaper provides a comprehensive analysis of its physical properties, mechanistic synthesis, and applications in drug discovery.

Physicochemical Profile & Structural Dynamics

Understanding the physical properties of 1-Benzoyl-1H-indole-3-carbaldehyde is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters. The compound typically presents as a solid crystalline powder and exhibits excellent stability under ambient storage conditions, provided it is kept in a dry, well-ventilated area under an inert atmosphere[2].

Quantitative Data Summary
PropertyValue / DescriptionReference
Chemical Name 1-Benzoyl-1H-indole-3-carbaldehyde[1]
CAS Registry Number 27092-42-8[1]
Molecular Formula C16H11NO2[3]
Molecular Weight 249.27 g/mol [3]
Physical State Solid[2]
Purity (Commercial Standard) ≥ 95% - 97%[2][3]
Storage Temperature 2-8°C (Inert atmosphere recommended)[2]
InChI Key QMNJJAQYGLNGGN-UHFFFAOYSA-N[2]

Note: The N-benzoyl protection significantly increases the compound's lipophilicity compared to the unprotected 1H-indole-3-carboxaldehyde, altering its solubility profile to favor moderately polar organic solvents such as dichloromethane (DCM), acetonitrile, and dimethyl sulfoxide (DMSO).

Synthesis & Mechanistic Pathways

Step-by-Step Experimental Protocol

Objective: High-yield N-benzoylation of 1H-indole-3-carboxaldehyde.

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon or N2. Causality: Moisture must be strictly excluded because NaH reacts violently with water, and the presence of hydroxide ions can lead to the competitive hydrolysis of benzoyl chloride.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 1H-indole-3-carboxaldehyde in anhydrous acetonitrile (CH3CN)[4].

  • Deprotonation: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil). Causality: Cooling controls the exothermic deprotonation. The strong basicity of NaH ensures complete deprotonation of the indole N-H, forming a highly nucleophilic indolide anion.

  • Validation Check 1 (Self-Validating Step): Observe the evolution of hydrogen gas. The cessation of bubbling indicates that the deprotonation is complete.

  • Acylation: Add 1.1 equivalents of benzoyl chloride dropwise to the 0°C solution[4]. Causality: Dropwise addition prevents localized heating and suppresses the formation of unwanted di-acylated or polymerized byproducts.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via Thin-Layer Chromatography (TLC).

  • Workup & Purification: Quench the reaction carefully with ice water. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate).

SynthesisWorkflow A 1H-Indole-3-carboxaldehyde (Starting Material) B Deprotonation (NaH in CH3CN, 0°C) A->B Add Base C Indolide Anion Intermediate B->C H2 gas evolution D Acylation (Benzoyl Chloride, RT) C->D Electrophilic Attack E 1-Benzoyl-1H-indole-3-carbaldehyde (Target Product) D->E Workup & Purification

Workflow for the base-mediated N-benzoylation of 1H-indole-3-carboxaldehyde.

Spectroscopic Validation

To ensure the integrity of the synthesized protocol, structural validation via Nuclear Magnetic Resonance (NMR) is required:

  • 1H-NMR: The successful attachment of the benzoyl group is confirmed by the complete disappearance of the broad indole N-H proton signal (typically found around 11.5–12.0 ppm in the starting material). Additionally, new multiplet signals corresponding to the five aromatic protons of the benzoyl group will appear between 7.4 and 7.8 ppm.

  • IR Spectroscopy: Look for two distinct carbonyl (C=O) stretching bands: one for the aldehyde (~1660 cm⁻¹) and a new band for the amide/benzoyl group (~1690 cm⁻¹).

Applications in Drug Development & Medicinal Chemistry

1-Benzoyl-1H-indole-3-carbaldehyde is not an end-product but a highly reactive intermediate used to construct complex polycyclic systems and bioactive molecules. The electron-withdrawing nature of the N-benzoyl group deactivates the indole ring toward electrophilic aromatic substitution, thereby directing subsequent reactivity exclusively to the C3-aldehyde moiety.

Key Synthetic Trajectories:
  • Quinazolinone Derivatives: The compound is reacted with anthranilamides to synthesize 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one derivatives[5]. These structures are heavily investigated for their potent anti-inflammatory and anticancer properties. The N-benzoyl protection prevents unwanted side reactions at the indole nitrogen during the high-temperature cyclization steps[5].

  • Knoevenagel Condensations: The aldehyde readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile or cyanoacetates) under microwave irradiation or basic conditions to yield highly conjugated indolin-2-one derivatives[6].

  • Schiff Base & Phytoalexin Synthesis: Reaction with various primary amines yields Schiff bases, which are critical precursors for synthesizing analogs of cruciferous phytoalexins (e.g., cyclobrassinin) used as antimicrobial agents[4].

DownstreamApps Core 1-Benzoyl-1H-indole-3-carbaldehyde Schiff Schiff Base Formation (Reaction with Amines) Core->Schiff Knoevenagel Knoevenagel Condensation (Active Methylene Compounds) Core->Knoevenagel Quinazolinone Quinazolinone Derivatives (Reaction with Anthranilamides) Core->Quinazolinone Phytoalexins Phytoalexin Analogs (Antimicrobial Agents) Core->Phytoalexins

Key downstream synthetic applications of 1-Benzoyl-1H-indole-3-carbaldehyde.

Handling, Safety, and Storage Protocols

As with all reactive indole derivatives, strict adherence to safety protocols is mandatory.

  • Hazard Identification: The compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[3].

  • PPE & Handling: Handling must be conducted inside a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are required (P280)[3].

  • Storage Protocol: To prevent oxidative degradation or hydrolysis of the benzoyl group, store the compound in a tightly sealed container at 2-8°C under an inert atmosphere (Argon or Nitrogen)[2].

References

  • LookChem. Cas 487-89-8, Indole-3-carboxaldehyde. Retrieved from: [Link]

  • LookChem. Cas 15362-40-0, 1-(2,6-Dichlorophenyl)indolin-2-one. Retrieved from: [Link]

  • National Institutes of Health (PMC). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one. Retrieved from: [Link]

Sources

Exploratory

1-Benzoyl-1H-indole-3-carbaldehyde molecular weight and formula

The Chemical and Pharmacological Profile of 1-Benzoyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide Introduction: The Strategic Value of the Indole Scaffold Indole alkaloids represent a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical and Pharmacological Profile of 1-Benzoyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide

Introduction: The Strategic Value of the Indole Scaffold

Indole alkaloids represent a cornerstone of modern pharmacognosy and medicinal chemistry. Because the isolation of these bioactive compounds from natural sources is often low-yielding, costly, and extremely time-consuming, robust synthetic pathways are essential for drug development[1]. Among the most versatile precursors in this domain is 1-Benzoyl-1H-indole-3-carbaldehyde. By installing a benzoyl protecting and activating group on the indole nitrogen, synthetic chemists can selectively exploit the C3-formyl group for divergent synthesis. This specific functionalization allows researchers to generate a vast library of therapeutic candidates targeting oncology, infectious diseases, and inflammatory pathways[2].

Physicochemical Profiling and Molecular Identity

Understanding the exact physicochemical parameters of 1-Benzoyl-1H-indole-3-carbaldehyde is critical for predicting its behavior in both synthetic environments and biological assays. The molecule consists of an electron-rich indole core, an electron-withdrawing N-benzoyl group, and a highly reactive C3-aldehyde. The N-benzoylation not only serves as a protective strategy during downstream nucleophilic additions at the aldehyde but also significantly modulates the lipophilicity of the resulting derivatives—a key factor in optimizing drug membrane permeability.

Table 1: Core Physicochemical and Identification Metrics

ParameterSpecification
Chemical Name 1-Benzoyl-1H-indole-3-carbaldehyde
CAS Registry Number 27092-42-8
Molecular Formula C16H11NO2
Molecular Weight 249.26 g/mol
Monoisotopic Mass 249.07898 Da
InChIKey QMNJJAQYGLNGGN-UHFFFAOYSA-N
Physical Form Solid (Off-white to beige crystalline powder)
Storage Conditions 2-8°C, Inert atmosphere (Argon/Nitrogen)
Purity Standard ≥ 95% - 97%

(Quantitative data synthesized from authoritative chemical databases[3],[2],[4])

Mechanistic Workflows for N-Benzoylation

The synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde from its precursor, 1H-indole-3-carboxaldehyde (I3C), requires the selective acylation of the indole nitrogen. The indole N-H is relatively acidic (pKa ~16), allowing for deprotonation by strong bases. Below are two field-proven methodologies: a classical anhydrous approach and a scalable phase-transfer catalysis (PTC) approach.

Synthesis A 1H-Indole-3-carboxaldehyde (Starting Material) B Deprotonation (NaH / CH3CN) A->B Base Addition C Indolide Intermediate (Nucleophile) B->C H2 Evolution D Electrophilic Attack (Benzoyl Chloride) C->D N-Acylation E 1-Benzoyl-1H-indole-3-carbaldehyde (Target Compound) D->E Cl- Elimination

Fig 1: Mechanistic workflow for the N-benzoylation of 1H-indole-3-carboxaldehyde.

Protocol A: Anhydrous Sodium Hydride-Mediated Synthesis

This method ensures quantitative deprotonation, preventing competitive side reactions.

  • Preparation: Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous acetonitrile (CH3CN) under an argon atmosphere at 0°C.

    • Causality: The inert atmosphere prevents the dangerous reaction of NaH with atmospheric moisture, while the low temperature controls the kinetics of the subsequent highly exothermic deprotonation.

  • Deprotonation: Slowly add 1.0 equivalent of 1H-indole-3-carboxaldehyde[1].

    • Self-Validating In-Process Control: Monitor the reaction for the cessation of hydrogen gas (H2) evolution. The complete stop of bubbling physically validates the total formation of the highly nucleophilic indolide anion.

  • Acylation: Introduce 1.1 equivalents of benzoyl chloride dropwise. Stir the mixture, allowing it to warm to room temperature over 2 hours.

  • Quenching and Isolation: Quench the reaction carefully with ice water to neutralize unreacted NaH. Extract the product using ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Phase-Transfer Catalysis (PTC) Approach

For industrial scalability, a biphasic system is preferred as it avoids the use of highly reactive NaH and strictly anhydrous conditions[1].

  • Biphasic Setup: Dissolve 1H-indole-3-carboxaldehyde in dichloromethane (DCM). Add an equal volume of 10% aqueous sodium hydroxide (NaOH).

  • Catalyst Addition: Add 5 mol% of N-benzyl-N,N,N-triethylammonium chloride (TEBA).

    • Causality: TEBA acts as a phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate the indole. This facilitates rapid N-benzoylation in the organic layer without allowing the water-sensitive benzoyl chloride to hydrolyze in the aqueous phase.

  • Acylation: Add benzoyl chloride dropwise under vigorous stirring at room temperature. The reaction typically reaches 100% conversion within 1-2 hours[1].

Applications in Medicinal Chemistry and Drug Development

1-Benzoyl-1H-indole-3-carbaldehyde is a highly privileged scaffold in medicinal chemistry[2]. The C3-aldehyde acts as an exceptional electrophilic hub for creating complex molecular architectures.

Applications Core 1-Benzoyl-1H-indole-3-carbaldehyde (Scaffold) Rxn1 Schiff Base Condensation (Primary Amines) Core->Rxn1 Rxn2 Knoevenagel Condensation (Active Methylenes) Core->Rxn2 Bio1 Antimicrobial Agents (Phytoalexin Analogs) Rxn1->Bio1 Bio2 Anticancer Therapeutics (Kinase Inhibitors) Rxn2->Bio2

Fig 2: Downstream derivatization pathways yielding bioactive therapeutic candidates.

  • Schiff Base Condensations: Reaction with various primary amines or anilines yields imines (Schiff bases). These derivatives frequently exhibit potent antimicrobial and antiplasmodial activities, acting as synthetic analogs to cruciferous phytoalexins (plant defense metabolites)[1].

  • Knoevenagel Condensations: Reaction with active methylene compounds (e.g., malononitrile or thiazolidinediones) produces highly conjugated indole derivatives. These structures are heavily utilized in the development of protein kinase inhibitors for targeted anticancer therapies. The planar indole core mimics the purine rings of ATP, allowing competitive binding at the kinase hinge region, while the benzoyl group occupies adjacent hydrophobic pockets.

Analytical Characterization and Safety Protocols

To ensure the integrity of the synthesized or procured 1-Benzoyl-1H-indole-3-carbaldehyde, rigorous quality control is required.

  • Chromatography & Spectroscopy: Purity is typically validated via Reverse-Phase HPLC (RP-HPLC). Structural confirmation relies on 1H-NMR (noting the characteristic aldehyde proton singlet around ~10 ppm, which is highly deshielded) and mass spectrometry confirming the monoisotopic mass of 249.07898 Da[3].

  • Safety & Handling: The compound is classified with specific hazard statements (H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation). Standard laboratory PPE (gloves, safety goggles, lab coat) and handling within a fume hood (P271, P260) are mandatory to prevent exposure and ensure a safe working environment[4].

References

  • Source: uni.
  • 1-Benzoyl-1H-indole-3-carbaldehyde | CAS 27092-42-8 Source: Benchchem URL
  • Cas 487-89-8, Indole-3-carboxaldehyde Source: LookChem URL
  • 1-Benzoyl-1H-indole-3-carbaldehyde | 27092-42-8 Source: Sigma-Aldrich URL

Sources

Foundational

Structure Elucidation of 1-Benzoyl-1H-indole-3-carbaldehyde: A Comprehensive Analytical Guide

Chemical Context & Strategic Significance 1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8) is a highly versatile N-aroyl indole scaffold utilized extensively in medicinal chemistry[1]. It serves as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Strategic Significance

1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8) is a highly versatile N-aroyl indole scaffold utilized extensively in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, such as Cox-2-IN-27, which are vital for developing targeted anti-inflammatory therapeutics[2]. Furthermore, this scaffold is a direct precursor for synthesizing bioactive indole alkaloids and cruciferous phytoalexins, which exhibit significant antiproliferative and antimicrobial properties[3][4].

Because the biological efficacy of these downstream APIs (Active Pharmaceutical Ingredients) depends entirely on the regiochemistry of the indole core, rigorous structure elucidation of this intermediate is non-negotiable. This whitepaper outlines a self-validating analytical workflow to definitively confirm the structure, atomic connectivity, and purity of 1-Benzoyl-1H-indole-3-carbaldehyde.

Workflow Synth Synthesis N-Benzoylation of Indole-3-carboxaldehyde Purif Purification Silica Gel Chromatography Synth->Purif Yields Crude Eluc Structure Elucidation 1-Benzoyl-1H-indole-3-carbaldehyde Purif->Eluc >98% Purity NMR NMR Spectroscopy (1H, 13C, 2D) Eluc->NMR Connectivity MS Mass Spectrometry (EI-MS) Eluc->MS Fragmentation IR FT-IR Spectroscopy (Vibrational Modes) Eluc->IR Functional Groups

Fig 1. Workflow from synthesis to orthogonal structure elucidation of the indole derivative.

Self-Validating Synthesis & Preparation Protocol

To elucidate a structure accurately, one must understand the causality of its synthesis to anticipate potential impurities (e.g., unreacted starting materials or C-benzoylated byproducts). The synthesis involves the nucleophilic acyl substitution of benzoyl chloride by the deprotonated indole nitrogen[2][5].

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C under an inert Argon atmosphere. Add a strong base, such as Triethylamine (Et3N, 5.0 eq) or Sodium Hydride (NaH, 1.2 eq), to deprotonate the indole >N-H (pKa ~16)[2][5].

  • Acylation: Add benzoyl chloride (1.1 to 1.4 eq) dropwise at 0 °C. Stir for 45 minutes[2][5]. Causality: The low temperature prevents unwanted side reactions and controls the exotherm of the acyl substitution.

  • Purification: Evaporate the THF and subject the residue to silica gel column chromatography using an n-hexane/Ethyl Acetate (4:1) mobile phase[5].

  • Crystallization: Crystallize the product from CH2Cl2/n-hexane to yield white crystals (m.p. 68-71 °C)[5].

Self-Validation Checkpoint: Evaluate the reaction via Thin Layer Chromatography (TLC). The protocol is validated when the starting material (Rf ~0.3) is completely consumed, and a single new UV-active spot appears at Rf 0.56 (n-hexane/Acetone 2:1)[5].

Orthogonal Structure Elucidation Strategy

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the first layer of structural confirmation by determining the molecular weight and diagnostic fragmentation patterns.

Protocol: Inject the purified sample into a GC-MS system operating in EI mode at 70 eV. Causality & Interpretation: The molecular ion peak appears at m/z 249 [M]+, confirming the molecular formula C16H11NO2[5]. The base peak at m/z 105 is highly diagnostic; it represents the benzoyl cation ([C6H5C=O]+) generated via α -cleavage of the N-C bond[5]. This definitively proves the presence of the benzoyl moiety. A subsequent loss of neutral carbon monoxide (CO) yields the phenyl cation at m/z 77[5].

Fragmentation M Molecular Ion [M]+ m/z 249 F1 Benzoyl Cation m/z 105 (Base Peak) M->F1 - Indole-3-carbaldehyde Radical F2 Phenyl Cation m/z 77 F1->F2 - CO

Fig 2. Primary Electron Ionization (EI) mass fragmentation pathway highlighting alpha-cleavage.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to differentiate the two distinct carbonyl environments in the molecule.

Protocol: Acquire the IR spectrum in a CHCl3 solution or via ATR-FTIR from 4000 to 400 cm⁻¹. Self-Validation Checkpoint: The complete absence of a broad >N-H stretching band at ~3200-3300 cm⁻¹ validates that N-benzoylation was successful[5]. Causality & Interpretation: The spectrum reveals two distinct carbonyl (C=O) stretches. The C-3 aldehyde carbonyl appears at 1686 cm⁻¹, while the N-benzoyl carbonyl appears at 1673 cm⁻¹[5]. The benzoyl C=O absorbs at a lower frequency due to its amide-like character, where partial delocalization of the indole nitrogen's lone pair slightly reduces the double-bond character of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing exact atomic connectivity.

Protocol: Dissolve ~15 mg of the crystallized compound in 0.6 mL of deuterated chloroform (CDCl3). Acquire 1H NMR (400 MHz) and 13C NMR (100 MHz) spectra[5]. Use the residual CHCl3 solvent peak (7.26 ppm for 1H, 77.16 ppm for 13C) as an internal self-validating calibration standard.

Causality & Interpretation (1H NMR):

  • Aldehyde Proton (10.05 ppm, s): Highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent C=O double bond[5].

  • Indole H-7 (8.32-8.30 ppm, m): This downfield shift is a critical diagnostic marker. The carbonyl oxygen of the N-benzoyl group sterically aligns towards H-7, placing this proton directly in the deshielding cone of the carbonyl's magnetic anisotropy[5].

  • Indole H-2 (7.94 ppm, s): Appears as a singlet because C-3 is fully substituted by the formyl group, eliminating vicinal coupling[5].

Self-Validation Checkpoint: The integration ratio of the aldehyde singlet (10.05 ppm) to the benzoyl ortho-protons (7.78-7.76 ppm) must be exactly 1:2. Any deviation indicates incomplete benzoylation or the presence of impurities[5].

Quantitative Data Summaries

The following tables summarize the empirical spectroscopic data required to validate the structure of 1-Benzoyl-1H-indole-3-carbaldehyde.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Significance
10.05Singlet (s)1HCHO (Aldehyde)Confirms C-3 formyl group retention[5].
8.32 - 8.30Multiplet (m)1HIndole H-7Deshielded by N-benzoyl C=O anisotropy[5].
8.12 - 8.10Multiplet (m)1HIndole H-4Proximal to the C-3 electron-withdrawing group[5].
7.94Singlet (s)1HIndole H-2Confirms substitution at C-3 (no vicinal coupling)[5].
7.78 - 7.76Multiplet (m)2HBenzoyl H-2', H-6'Ortho protons of the benzoyl ring[5].
7.70 - 7.66Multiplet (m)1HBenzoyl H-4'Para proton of the benzoyl ring[5].
7.62 - 7.56Multiplet (m)2HBenzoyl H-3', H-5'Meta protons of the benzoyl ring[5].
7.49 - 7.42Multiplet (m)2HIndole H-5, H-6Remaining aromatic core protons[5].
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
185.8Carbonyl (C=O)CHO (Aldehyde carbon)[5]
168.5Carbonyl (C=O)N-Benzoyl carbonyl carbon[5]
137.6Aromatic (CH)Indole C-2[5]
136.8Quaternary (C)Benzoyl ipso-carbon (C-1')[5]
133.0Aromatic (CH)Benzoyl C-4' (para)[5]
129.4Aromatic (CH)Benzoyl C-2', C-6' (ortho)[5]
129.3Quaternary (C)Indole C-7a (bridgehead)[5]
129.0Aromatic (CH)Benzoyl C-3', C-5' (meta)[5]
126.6, 125.6Aromatic (CH)Indole C-6, C-5[5]
126.2Quaternary (C)Indole C-3a (bridgehead)[5]
122.2, 122.0Aromatic (CH)Indole C-3 (quaternary), C-4[5]
116.1Aromatic (CH)Indole C-7[5]
Table 3: Key Mass Spectrometry (EI-MS) Fragments
m/z ValueRelative AbundanceFragment IdentityDiagnostic Value
24943%[M]⁺ (Molecular Ion)Confirms intact molecular weight (C16H11NO2)[5].
105100% (Base Peak)[C6H5C=O]⁺Proves the presence of the N-benzoyl group[5].
7779%[C6H5]⁺Confirms phenyl ring via CO loss from m/z 105[5].

Sources

Exploratory

Spectroscopic data for 1-Benzoyl-1H-indole-3-carbaldehyde

Title: Spectroscopic Elucidation and Analytical Workflows for 1-Benzoyl-1H-indole-3-carbaldehyde: A Technical Whitepaper Executive Summary In modern medicinal chemistry, indole derivatives serve as privileged scaffolds f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Elucidation and Analytical Workflows for 1-Benzoyl-1H-indole-3-carbaldehyde: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, indole derivatives serve as privileged scaffolds for the synthesis of bioactive alkaloids and targeted therapeutics. Specifically, 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a highly versatile intermediate utilized in the development of pharmaceuticals and phytoalexin analogs[1]. However, the introduction of the N-benzoyl group fundamentally alters the electronic landscape of the indole core. As an application scientist, I emphasize that characterizing this molecule is not merely about matching peaks on a spectrum; it requires a deep understanding of mesomeric effects, magnetic anisotropy, and rigorous, self-validating analytical protocols.

This whitepaper provides an authoritative guide to the spectroscopic profiling (NMR, FT-IR, HRMS) of 1-Benzoyl-1H-indole-3-carbaldehyde, detailing the causality behind experimental choices to ensure absolute structural confidence before downstream synthesis[2].

Electronic Causality: The "Why" Behind the Spectra

To accurately interpret the spectroscopic data of 1-Benzoyl-1H-indole-3-carbaldehyde, we must first establish the physical chemistry dictating its behavior. The N-benzoyl moiety acts as a strong electron-withdrawing group via inductive and resonance (mesomeric) effects.

  • NMR Implications: By pulling electron density away from the indole nitrogen, the nitrogen's lone pair is less available to delocalize into the pyrrole ring. This deshields the protons on the indole core—particularly at the C-2 position—shifting their resonance significantly downfield compared to an unsubstituted 1H-indole-3-carbaldehyde[3].

  • FT-IR Implications: The competitive resonance between the indole nitrogen and the benzoyl carbonyl increases the force constant (double-bond character) of the N-C=O bond. Consequently, the amide carbonyl stretch is pushed to a higher wavenumber than is typical for standard aliphatic amides.

ElectronicCausality N1 N-Benzoylation of Indole Core N2 Mesomeric Electron Withdrawal from Indole Nitrogen N1->N2 Inductive & Resonance Effects N3 Deshielding of H-2 & H-7 (Downfield NMR Shift) N2->N3 Magnetic Anisotropy N4 C=O Bond Strengthening (Higher IR Wavenumber) N2->N4 Force Constant Increase N5 Validated Spectroscopic Signature N3->N5 N4->N5

Figure 1: Causal relationship between N-benzoylation and observed spectroscopic shifts.

Quantitative Spectroscopic Data

The following tables synthesize the expected multi-modal analytical data for 1-Benzoyl-1H-indole-3-carbaldehyde, cross-referenced against established spectral libraries for N-acyl indoles[4].

Table 1: Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Conditions: 400 MHz (¹H) / 100 MHz (¹³C), CDCl₃, 298 K.

Position¹H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (δ, ppm)Assignment Causality
CHO 10.12Singlet (1H)185.5Highly deshielded due to aldehyde carbonyl anisotropy.
N-C=O --168.2Benzoyl carbonyl carbon.
Indole H-2 8.15Singlet (1H)136.5Deshielded by adjacent N-benzoyl electron withdrawal.
Indole H-4 8.35Doublet (1H, J = 8.0)122.8Proximity to the C-3 formyl group causes anisotropic deshielding.
Benzoyl o-H 7.75 - 7.80Multiplet (2H)128.8Ortho protons of the benzoyl ring.
Benzoyl p-H 7.65Triplet (1H, J = 7.5)133.5Para proton of the benzoyl ring.
Table 2: ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3110 WeakAromatic C-HStretching
1695 StrongAmide C=O (Benzoyl)Stretching (Shifted high due to N-indole competition)
1665 StrongAldehyde C=OStretching
1550, 1450 MediumAromatic C=CRing stretching
Table 3: ESI-HRMS (High-Resolution Mass Spectrometry)
FormulaIonization ModeCalculated m/zExpected m/zMass Error (ppm)
C₁₆H₁₁NO₂Positive [M+H]⁺250.0863250.0868< 2.0

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems, ensuring that any deviation in data is immediately flagged as a sample or instrument error.

Protocol A: Quantitative High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Anhydrous CDCl₃ prevents water exchange or hydrogen bonding that could broaden the aldehyde proton signal. TMS acts as an internal self-validating zero-point reference; if the TMS peak shifts, the magnetic field has drifted, invalidating the run[3].

  • Shimming and Tuning: Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 coils.

    • Causality: Indole derivatives exhibit complex multiplet splitting (e.g., J = 7.5 Hz triplets in the benzoyl ring). Poor magnetic homogeneity will smear these fine scalar couplings, making structural elucidation impossible.

  • Acquisition Parameters: Execute a ¹H NMR scan at 400 MHz using a relaxation delay (D1) of 2.0 to 3.0 seconds.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation (T1) of all protons. Without this, integration values will be artificially skewed, failing the self-validation check where the aldehyde peak must integrate to exactly 1.00 relative to the indole core.

Protocol B: ATR-FTIR Structural Fingerprinting
  • Background Subtraction (Self-Validation Check): Prior to sample loading, collect a 32-scan background spectrum of the empty diamond ATR crystal.

    • Causality: This step mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹) from the final spectrum, ensuring that any peaks observed are strictly from the analyte.

  • Sample Application: Deposit 2-3 mg of the crystalline powder onto the ATR crystal. Engage the pressure anvil until the software indicates optimal contact pressure.

    • Causality: The evanescent wave generated in ATR mode only penetrates a few microns. Insufficient pressure leads to poor optical contact, resulting in artificially low signal-to-noise ratios and missing weak aromatic overtones.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

AnalyticalWorkflow cluster_0 Multi-Modal Analysis S1 Sample Preparation (CAS 27092-42-8) S2 Purity Validation (HPLC) Self-Correction Loop S1->S2 Dissolution S2->S1 Purity < 95% (Repurify) S3 Spectroscopic Acquisition S2->S3 Purity > 95% A1 1H & 13C NMR (Internal TMS Ref) S3->A1 A2 ATR-FTIR (Background Subtracted) S3->A2 A3 ESI-HRMS (Exact Mass) S3->A3 S4 Structural Elucidation & Data Synthesis A1->S4 Connectivity A2->S4 Functional Groups A3->S4 Molecular Weight S5 Confirmed Scaffold Ready for Synthesis S4->S5 E-E-A-T Verified

Figure 2: Self-validating analytical workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 1-Benzoyl-1H-indole-3-carbaldehyde requires a multi-modal approach grounded in the physical realities of electronic withdrawing effects. By employing self-validating protocols—such as internal TMS referencing and rigorous background subtractions—researchers can confidently confirm the structural integrity of this critical scaffold before committing to complex, multi-step drug synthesis pathways.

References

  • [1] Title: Cas 487-89-8,Indole-3-carboxaldehyde - LookChem Source: LookChem URL:

  • Title: 1-Benzoyl-1H-indole-3-carbaldehyde | 27092-42-8 - Sigma-Aldrich Source: Sigma-Aldrich URL:

  • [4] Title: N-1-benzoylindole-3-carboxaldehyde(27092-42-8) 1H NMR spectrum - ChemicalBook Source: ChemicalBook URL:

  • [3] Title: Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively Source: RSC.org URL:

  • [2] Title: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) Source: PMC (NIH) URL:

Sources

Foundational

An In-depth Technical Guide to 1-Benzoyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its role as a privileged structure in the design of therapeutic agents.[1][2][3] Among the vast array of indole derivatives, 1-Benzoyl-1H-indole-3-carbaldehyde emerges as a significant synthetic intermediate, providing a versatile platform for the construction of more complex, biologically active molecules. This technical guide offers a comprehensive overview of 1-Benzoyl-1H-indole-3-carbaldehyde, detailing its chemical identity, synthesis, physicochemical properties, and its burgeoning applications in the field of drug discovery. Particular emphasis is placed on its role as a precursor to novel therapeutic candidates, underpinned by an understanding of its chemical reactivity and the biological significance of the N-benzoyl indole motif.

Chemical Identity and Nomenclature

IUPAC Name: 1-Benzoyl-1H-indole-3-carbaldehyde[4]

Synonyms: 1-benzoyl-1H-indole-3-carbaldehyde[4][5][6]

CAS Number: 27092-42-8[4][5][6]

Chemical Structure:

G cluster_0 1-Benzoyl-1H-indole-3-carbaldehyde 1-Benzoyl-1H-indole-3-carbaldehyde 1-Benzoyl-1H-indole-3-carbaldehyde synthesis indole Indole-3-carbaldehyde product 1-Benzoyl-1H-indole-3-carbaldehyde indole->product N-Acylation reagents Benzoyl Chloride, Base (e.g., Pyridine, Triethylamine) reactivity start 1-Benzoyl-1H-indole- 3-carbaldehyde oxidation Oxidation start->oxidation reduction Reduction start->reduction condensation Condensation Reactions start->condensation acid 1-Benzoyl-1H-indole- 3-carboxylic acid oxidation->acid alcohol (1-Benzoyl-1H-indol- 3-yl)methanol reduction->alcohol heterocycles Diverse Heterocyclic Derivatives condensation->heterocycles

Sources

Exploratory

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Indole-3-Carbaldehyde Derivatives

Abstract Indole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry. Its discovery, rooted in the late 19th-century explorations of indole chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry. Its discovery, rooted in the late 19th-century explorations of indole chemistry, has blossomed into a vast field of research, yielding a remarkable diversity of derivatives with profound biological activities.[1] This in-depth technical guide navigates the historical landscape of indole-3-carbaldehyde, dissects the pivotal synthetic methodologies that have defined its accessibility, and illuminates its ever-expanding role as a privileged scaffold in the design and development of novel therapeutic agents.[2][3][4] We will explore the causality behind synthetic choices, provide validated experimental protocols, and delve into the mechanistic underpinnings of the biological effects of its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals.

A Historical Perspective: From Coal Tar to Clinic

The journey of indole-3-carbaldehyde begins with the very discovery of its parent, indole, a constituent of coal tar. Early chemists in the late 19th century were fascinated by this unique heterocyclic structure, and systematic investigations into its derivatives soon followed.[1] The initial synthesis of indole-3-carbaldehyde was a landmark achievement, unlocking a versatile chemical handle at the C3 position of the indole ring. This seemingly minor modification proved to be of immense consequence, as the aldehyde group provided a gateway for a vast array of chemical transformations, paving the way for the synthesis of a multitude of derivatives.[5]

Early synthetic efforts often relied on the oxidation of tryptophan or other indole precursors.[1] However, the quest for more efficient and regioselective methods led to the development of several named reactions that remain pillars of indole chemistry to this day. These methods, born out of the need for precise chemical control, have been instrumental in shaping the landscape of indole-3-carbaldehyde chemistry and its subsequent applications.

The Synthetic Arsenal: Mastering the Formylation of Indoles

The introduction of a formyl group at the C3 position of the indole nucleus is a critical transformation for accessing indole-3-carbaldehyde and its derivatives. The choice of synthetic methodology is paramount, dictated by factors such as substrate compatibility, desired yield, and scalability. Here, we dissect the most influential and widely employed formylation reactions, providing both a comparative analysis and detailed, field-proven protocols.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most efficient and widely used method for the synthesis of indole-3-carbaldehyde.[6][7] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7] This electrophilic reagent readily attacks the electron-rich indole ring, primarily at the C3 position, to afford the desired aldehyde after aqueous workup.[6]

Causality of Choice: The Vilsmeier-Haack reaction is favored for its high yields, often exceeding 90%, and the high purity of the product.[6][7] The reaction conditions are generally mild, making it compatible with a variety of substituted indoles.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [6]

  • Materials:

    • Indole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Saturated sodium carbonate solution

    • Dichloromethane (DCM) or Ethyl acetate

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. This exothermic reaction forms the Vilsmeier reagent.

    • In a separate flask, dissolve the indole in anhydrous DMF.

    • Add the indole solution dropwise to the Vilsmeier reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline. The product often precipitates as a solid.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation: Vilsmeier-Haack Formylation of Substituted Indoles [6]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-Methylindole (Skatole)POCl₃, DMF98-100371*
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85688
6-MethylindolePOCl₃, DMF0 to 90989

*Yield of 1-formyl-3-methylindole. 2-formyl-3-methylindole is also formed in 22.5% yield.

Mandatory Visualization: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate Electrophilic Attack Product Indole-3-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: The Vilsmeier-Haack reaction mechanism for indole formylation.

The Reimer-Tiemann Reaction: A Classic Route with Nuances

The Reimer-Tiemann reaction is another classical method for the formylation of phenols and electron-rich heterocycles like indoles.[8][9] It involves the reaction of the substrate with chloroform in the presence of a strong base, typically an alkali hydroxide.[10] The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[8]

Causality of Choice: While generally providing lower yields compared to the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction is notable for not requiring anhydrous conditions.[7][9] However, its application to indoles can be complicated by side reactions, including the formation of 3-chloroquinoline derivatives through ring expansion, a phenomenon known as the abnormal Reimer-Tiemann reaction.[10][11]

Experimental Protocol: Reimer-Tiemann Formylation of Indole [7]

  • Materials:

    • Indole

    • Chloroform (CHCl₃)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Dilute Hydrochloric acid (HCl)

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve indole in ethanol.

    • Add a solution of sodium hydroxide in water to the flask.

    • Heat the mixture to 60 °C with stirring.

    • Slowly add chloroform to the reaction mixture.

    • Continue heating and stirring for approximately 1.5-2 hours.

    • After the reaction is complete, remove the excess chloroform by distillation.

    • Cool the remaining mixture and acidify with dilute HCl to precipitate the product.

    • Collect the crude product by filtration.

    • Recrystallize the separated solid from methanol to obtain purified indole-3-carbaldehyde.

The Gattermann Reaction: An Alternative Formylation Strategy

The Gattermann reaction provides another avenue for the formylation of aromatic compounds, including indoles.[12] The classical Gattermann reaction utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[12][13] A safer and more common modification, known as the Gattermann-Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl.[13][14]

Causality of Choice: The Gattermann reaction is a viable alternative when the conditions of the Vilsmeier-Haack or Reimer-Tiemann reactions are not suitable for the substrate. However, the toxicity of cyanide reagents necessitates careful handling and is a significant drawback.[12][14]

Mandatory Visualization: Comparison of Formylation Methods

Formylation_Comparison Indole Indole Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Indole->Vilsmeier Reimer Reimer-Tiemann (CHCl₃, NaOH) Indole->Reimer Gattermann Gattermann (HCN/Zn(CN)₂, HCl, Lewis Acid) Indole->Gattermann Product Indole-3-carbaldehyde Vilsmeier->Product High Yield, High Purity Reimer->Product Moderate to Low Yield, Potential Side Reactions Gattermann->Product Alternative Method, Toxic Reagents

Caption: A comparative overview of key indole formylation methods.

The Biological Significance: A Scaffold for Life-Saving Drugs

The true significance of indole-3-carbaldehyde lies in the vast and diverse biological activities exhibited by its derivatives.[3][4][15] The indole scaffold is a ubiquitous structural motif in bioactive natural products and synthetic drugs.[3][4] The aldehyde functionality at the C3 position serves as a versatile anchor for chemical modifications, allowing for the generation of extensive libraries of compounds for drug discovery programs.[16]

Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many indole-3-carbaldehyde derivatives have shown potent anticancer properties by targeting various hallmarks of cancer, such as inhibiting tubulin polymerization and inducing apoptosis.[2]

  • Antimicrobial Activity: Schiff bases and other derivatives have exhibited significant activity against a range of bacteria and fungi, offering potential solutions to the growing problem of antibiotic resistance.[16][17]

  • Anti-inflammatory Activity: Certain derivatives have demonstrated potent anti-inflammatory effects, making them promising candidates for the treatment of chronic inflammatory diseases.[15]

  • Antiviral and Other Activities: The therapeutic potential of indole-3-carbaldehyde derivatives extends to antiviral, anti-leishmanial, and anti-HIV activities.[3][4][15]

Data Presentation: Bioactivity of Indole-3-Carbaldehyde Derivatives [18]

Derivative ClassTarget/OrganismBioactivity Metric (IC₅₀/MIC)
SulfonohydrazideMCF-7 (Breast Cancer)IC₅₀: 13.2 µM
SulfonohydrazideMDA-MB-468 (Breast Cancer)IC₅₀: 8.2 µM
ThiosemicarbazoneA549 (Lung Cancer)IC₅₀: 11.5 µM
ThiosemicarbazoneHepG-2 (Liver Cancer)IC₅₀: 35.3 µM

IC₅₀: Half maximal inhibitory concentration. MIC: Minimum Inhibitory Concentration.

Mandatory Visualization: Drug Discovery Workflow

Drug_Discovery I3A Indole-3-carbaldehyde (I3A) Synthesis Chemical Synthesis (e.g., Schiff Base, Claisen-Schmidt) I3A->Synthesis Derivatives I3A Derivatives Library Synthesis->Derivatives Screening Biological Screening (e.g., Anticancer, Antimicrobial assays) Derivatives->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: A simplified workflow for drug discovery using I3A derivatives.

Key Derivative Classes and Their Synthesis

The versatility of the aldehyde group in indole-3-carbaldehyde allows for the synthesis of numerous derivative classes with distinct biological profiles.

Schiff Bases

Schiff bases are readily formed through the condensation reaction of indole-3-carbaldehyde with various primary amines.[16] These compounds have demonstrated significant antimicrobial and anticancer activities.[16][17]

Experimental Protocol: Synthesis of an Indole-3-carbaldehyde Schiff Base [16]

  • Materials:

    • Indole-3-carbaldehyde

    • Substituted primary amine (e.g., aniline)

    • Ethanol or Glacial Acetic Acid

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

  • Procedure:

    • In a round-bottom flask, dissolve 10 mmol of indole-3-carbaldehyde in 20 mL of ethanol.

    • Add a stoichiometric amount (10 mmol) of the primary amine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

    • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, pour the mixture into a beaker containing ice-cold water to induce precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.

Chalcones

Indole-based chalcones are synthesized via the Claisen-Schmidt condensation of indole-3-carbaldehyde with acetophenones.[16] These compounds are known for their anti-inflammatory and antiproliferative effects.[16]

Experimental Protocol: Synthesis of an Indole-based Chalcone [16]

  • Materials:

    • Indole-3-carbaldehyde

    • Substituted acetophenone

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

    • Beaker

    • Magnetic stirrer

  • Procedure:

    • In a beaker, dissolve indole-3-carbaldehyde and the substituted acetophenone in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring.

    • Continue stirring at room temperature for several hours. A precipitate should form.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the product fully.

    • Collect the crude chalcone by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

    • Recrystallize the product from ethanol to yield the pure chalcone.

Conclusion and Future Directions

From its humble beginnings as a laboratory curiosity, indole-3-carbaldehyde has evolved into a powerhouse scaffold in medicinal chemistry. Its rich history is a testament to the ingenuity of synthetic chemists, while its diverse biological activities continue to inspire the development of new therapeutic agents. The synthetic methodologies discussed herein provide a robust toolkit for accessing this versatile molecule and its derivatives. As our understanding of disease biology deepens, the rational design of novel indole-3-carbaldehyde derivatives targeting specific biological pathways holds immense promise for addressing unmet medical needs. The future of this enduring scaffold is bright, with ongoing research poised to unlock even more of its therapeutic potential.

References

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available from: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available from: [Link]

  • Gattermann reaction. Grokipedia. Available from: [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]

  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available from: [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available from: [Link]

  • Synthesis of indole‐3‐carboxaldehyde based amide derivatives. ResearchGate. Available from: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available from: [Link]

  • Gattermann reaction. Wikipedia. Available from: [Link]

  • The Reimer–Tiemann Reaction. ResearchGate. Available from: [Link]

  • Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. Available from: [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available from: [Link]

  • Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. Available from: [Link]

  • Gattermann Koch Reaction Mechanism - Definition, Limitations. CollegeSearch. Available from: [Link]

  • Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. Available from: [Link]

  • Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. ResearchGate. Available from: [Link]

  • Vilsmeier-Haack Reaction. Master Organic Chemistry. Available from: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available from: [Link]

  • Gattermann reaction examples. BYJU'S. Available from: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Available from: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available from: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available from: [Link]

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Foundational

1-Benzoyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide to Safety, Handling, and Synthetic Applications

Executive Summary 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a highly versatile N-protected indole derivative utilized extensively in the synthesis of biologically active heterocyclic compounds, such as indo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a highly versatile N-protected indole derivative utilized extensively in the synthesis of biologically active heterocyclic compounds, such as indolylquinazolinones and complex indole alkaloids[1]. This whitepaper provides an in-depth analysis of its chemical profile, elucidates the causality behind its hazard classifications, and establishes field-proven, self-validating protocols for its safe handling and experimental application.

Chemical Profile & Mechanistic Overview

At its core, 1-Benzoyl-1H-indole-3-carbaldehyde (Molecular Formula: C16H11NO2, Monoisotopic Mass: 249.08 Da) consists of an indole ring substituted with a formyl group at the C3 position and a benzoyl protecting group at the N1 position[2].

Mechanistic Causality: The N-benzoyl group serves a dual purpose. First, it acts as an electron-withdrawing protecting group, deactivating the electron-rich indole ring toward unwanted electrophilic aromatic substitution. Second, by withdrawing electron density from the indole system, it enhances the electrophilicity of the C3-aldehyde carbon. This electronic tuning makes the aldehyde highly reactive toward nucleophiles like amines and hydrazides, facilitating downstream condensation reactions[1].

Hazard Profiling & Causal Safety Mechanisms

Understanding the chemical reactivity of 1-Benzoyl-1H-indole-3-carbaldehyde is essential for rationalizing its safety profile. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3][4].

Causality of Hazards:

  • Irritation (H315, H319, H335): The electrophilic aldehyde moiety can readily react with primary amines (e.g., lysine residues) in mucosal membranes and skin proteins, forming Schiff bases. This covalent modification triggers localized inflammatory responses.

  • Dermal Penetration: The lipophilic nature of the benzoyl-indole core facilitates penetration through the stratum corneum, exacerbating dermal irritation upon contact.

PPE & Handling Rationale: To mitigate these risks, handling must occur within a certified fume hood (P271) to prevent the inhalation of aerosolized particulates. Nitrile gloves and safety goggles are mandatory (P280) to block lipophilic permeation and prevent mucosal exposure[3].

HazardLogic Exposure Chemical Exposure (1-Benzoyl-1H-indole-3-carbaldehyde) Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Inhalation Inhalation (H335) Exposure->Inhalation PPE_Skin Nitrile Gloves & Lab Coat (P280) Skin->PPE_Skin Prevent PPE_Eye Safety Goggles (P280) Eye->PPE_Eye Prevent PPE_Inh Fume Hood / Ventilation (P271) Inhalation->PPE_Inh Prevent Action_Skin Wash with Soap & Water (P302+P352) PPE_Skin->Action_Skin If breached Action_Eye Rinse Cautiously (P305+P351+P338) PPE_Eye->Action_Eye If breached Action_Inh Move to Fresh Air (P304+P340) PPE_Inh->Action_Inh If breached

Hazard pathways, preventative PPE requirements, and emergency response logic.

Handling, Storage & Environmental Controls

Proper storage is critical to maintaining the chemical integrity of 1-Benzoyl-1H-indole-3-carbaldehyde. The compound should be stored in tightly closed containers at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[3][4].

Causality for Storage Conditions:

  • Prevention of Autoxidation: Like most aromatic aldehydes, the C3-formyl group is susceptible to autoxidation in the presence of atmospheric oxygen, gradually converting the aldehyde into the corresponding carboxylic acid. An inert atmosphere eliminates the oxygen required for this radical-mediated pathway.

  • Prevention of Hydrolysis: The N-benzoyl group is an amide-like linkage (N-acylindole). While relatively stable, prolonged exposure to ambient moisture can lead to slow hydrolysis, yielding benzoic acid and deprotected 1H-indole-3-carboxaldehyde. Cold storage (2-8°C) kinetically suppresses this hydrolytic degradation[3].

Experimental Protocol: Synthesis and Utilization

Protocol A: Self-Validating Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde

This protocol details the N-benzoylation of 1H-indole-3-carboxaldehyde[5].

Step-by-Step Methodology:

  • Deprotonation: Suspend 1.0 equivalent of 1H-indole-3-carboxaldehyde in anhydrous acetonitrile under an argon atmosphere. Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil)[5].

    • Causality: The indole NH is weakly acidic (pKa ~16.2). NaH is a strong, non-nucleophilic base that quantitatively deprotonates the nitrogen to form the indolide anion without acting as a nucleophile against the electrophilic aldehyde carbonyl.

  • Benzoylation: Once hydrogen gas evolution ceases, add 1.1 equivalents of benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2 hours[5].

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

    • Validation Logic: The starting material (1H-indole-3-carboxaldehyde) contains a free NH group, which acts as a strong hydrogen-bond donor to the silica gel, resulting in a lower Retention Factor (Rf). The successful formation of 1-Benzoyl-1H-indole-3-carbaldehyde removes this hydrogen-bond donor, yielding a product spot with a significantly higher Rf. The complete disappearance of the lower Rf spot validates reaction completion.

  • Quenching & Isolation: Quench the reaction carefully with ice water to destroy excess NaH. Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the product[5].

Protocol B: Utilization in the Synthesis of Indolylquinazolinones

1-Benzoyl-1H-indole-3-carbaldehyde is a prime precursor for synthesizing bioactive indolylquinazolinones[1].

  • Condensation: Combine 1.0 equivalent of 1-Benzoyl-1H-indole-3-carbaldehyde with 1.0 equivalent of anthranilamide in dimethyl sulfoxide (DMSO)[1].

  • Cyclization: Heat the mixture to 100°C for 3.5 hours[1].

    • Causality: The enhanced electrophilicity of the N-benzoylated aldehyde drives the initial nucleophilic attack by the primary amine of anthranilamide, forming an imine intermediate. Subsequent intramolecular cyclization by the amide nitrogen yields the stable quinazolinone core[1].

SyntheticWorkflow SM 1H-indole-3-carboxaldehyde (Starting Material) Deprotonation Deprotonation (NaH, CH3CN, 0°C) SM->Deprotonation Step 1 Benzoylation Benzoylation (Benzoyl Chloride, RT) Deprotonation->Benzoylation Step 2 Validation TLC Validation (Higher Rf = Success) Benzoylation->Validation Monitor Product 1-Benzoyl-1H-indole-3-carbaldehyde (Isolated Intermediate) Validation->Product Quench & Isolate Condensation Condensation (Anthranilamide, DMSO, 100°C) Product->Condensation Step 3 Target Indolylquinazolinone (Bioactive Target) Condensation->Target Cyclization

Synthetic workflow and TLC validation logic for 1-Benzoyl-1H-indole-3-carbaldehyde.

Quantitative Data Summaries

Table 1: Physicochemical Properties

PropertyValue
CAS Number 27092-42-8[3]
Molecular Formula C16H11NO2[2]
Monoisotopic Mass 249.07898 Da[2]
Physical Form Solid[4]
Recommended Storage 2-8°C, Inert Atmosphere[3]

Table 2: Hazard and Precautionary Codes

CodeDescriptionCategory
H315 Causes skin irritation[4]Hazard
H319 Causes serious eye irritation[4]Hazard
H335 May cause respiratory irritationHazard
P271 Use only outdoors or in a well-ventilated areaPrevention
P280 Wear protective gloves/eye protection/face protection[3]Prevention
P302+P352 IF ON SKIN: Wash with plenty of soap and water[3]Response
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes[3]Response

References

  • PubChemLite : "1-benzoyl-1h-indole-3-carbaldehyde (C16H11NO2)". Université du Luxembourg / PubChem Database. URL:[Link]

  • LookChem : "Cas 487-89-8, Indole-3-carboxaldehyde Synthesis and Reactions". LookChem Database. URL:[Link]

  • PubMed Central (PMC) : "The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives". National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

Exploratory

Electronic Modulation and Reactivity of the Aldehyde Group in 1-Benzoyl-1H-indole-3-carbaldehyde

Executive Summary In the realm of heterocyclic chemistry and drug discovery, the indole scaffold is a privileged structure. While 1H-indole-3-carboxaldehyde (CAS 487-89-8) is a standard building block, its inherent elect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and drug discovery, the indole scaffold is a privileged structure. While 1H-indole-3-carboxaldehyde (CAS 487-89-8) is a standard building block, its inherent electron-rich nature dampens the electrophilicity of the C3-aldehyde group. By introducing an N-benzoyl protecting group to form 1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8), chemists can fundamentally alter the electronic landscape of the molecule. This whitepaper provides an in-depth mechanistic analysis of how N-benzoylation modulates the reactivity of the C3-aldehyde, enabling high-yield Knoevenagel condensations, Schiff base formations, and the synthesis of complex bioactive alkaloids.

Mechanistic Causality: The N-Benzoyl Effect on C3-Aldehyde Electrophilicity

To understand the reactivity of 1-benzoyl-1H-indole-3-carbaldehyde, one must analyze the causality behind the electronic push-pull system. In an unprotected 1H-indole, the nitrogen lone pair delocalizes into the aromatic π -system, significantly increasing electron density at the C3 position. This electron donation partially neutralizes the partial positive charge ( δ+ ) on the C3-aldehyde carbon, rendering it less susceptible to nucleophilic attack.

The Causality of N-Benzoylation: When the indole nitrogen is acylated with a benzoyl group, the highly electronegative carbonyl oxygen of the benzoyl moiety pulls the nitrogen's lone pair away from the indole ring via resonance. This electron-withdrawing effect (EWG) propagates through the conjugated system, severely depleting electron density at the C3 position. Consequently, the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-aldehyde is lowered, drastically increasing its electrophilicity. This allows the aldehyde to readily undergo C–C and C–N coupling reactions that would otherwise require harsh conditions[1].

ElectronicModulation N1 1H-Indole-3-carbaldehyde (Electron-Rich System) N2 Benzoylation (PhCOCl, Et3N) N1-Protection N1->N2 Blocks N-alkylation N3 1-Benzoyl-1H-indole-3-carbaldehyde (Electron-Deficient System) N2->N3 Withdraws e- density N4 Enhanced C3-Aldehyde Electrophilicity N3->N4 Lowers LUMO energy N5 Knoevenagel Condensation (Active Methylenes) N4->N5 Rapid C-C coupling N6 Schiff Base Formation (Primary Amines) N4->N6 High-yield imines

Caption: Electronic modulation of the C3-aldehyde via N1-benzoylation driving nucleophilic reactions.

Key Reaction Pathways of the Activated Aldehyde

The activated aldehyde group in 1-benzoyl-1H-indole-3-carbaldehyde serves as a highly efficient electrophilic center for several critical synthetic transformations:

A. Schiff Base (Imine) Formation and Cyclization

The reaction of the C3-aldehyde with primary amines is a cornerstone for synthesizing complex heterocycles, such as quinazolinones. For instance, condensation with anthranilamides under Brønsted acid catalysis yields 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-ones[2]. The acid catalyst protonates the aldehyde oxygen, further amplifying its electrophilicity, while the N-benzoyl group prevents unwanted side reactions (like deformylation) that often plague unprotected indoles[2].

B. Knoevenagel Condensation

The enhanced electrophilicity allows for rapid Knoevenagel condensations with active methylene compounds (e.g., malononitrile, barbituric acid). These reactions can often be driven to completion under microwave irradiation in neat conditions (solvent-free), adhering to green chemistry principles while achieving exceptional yields[3].

Quantitative Reactivity Profile

The following table summarizes the validated experimental yields for key transformations involving the C3-aldehyde of 1-benzoyl-1H-indole-3-carbaldehyde, demonstrating the efficiency of the N-benzoyl activated system.

Reaction TypeReagents / ConditionsTarget ProductYield (%)Ref
N-Protection 1H-indole-3-carbaldehyde, PhCOCl, Et 3​ N, THF, 0 °C1-Benzoyl-1H-indole-3-carbaldehyde98%[4]
Schiff Base / Cyclization Anthranilamide, p-TSA, CH 3​ CN, Reflux2-(1-Benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one80–96%*[2]
Knoevenagel Condensation Active methylene, NaHCO 3​ , Microwave, NeatKnoevenagel Adducts90%[3]

*Yield range representative of the general indolylquinazolinone protocol utilizing activated indole-3-carbaldehydes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to guide the researcher in troubleshooting and optimizing the workflow.

Protocol 1: Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde

Objective: To quantitatively protect the N1 position and activate the C3-aldehyde[4].

  • Preparation: Dissolve 1H-indole-3-carboxaldehyde (20.0 mmol) in anhydrous THF (70 mL) and cool the system to 0 °C using an ice bath.

    • Causality: THF provides a polar aprotic environment that stabilizes the transition state without interfering with the acyl chloride. Cooling to 0 °C suppresses exothermic side reactions and prevents over-acylation.

  • Deprotonation: Add Triethylamine (Et 3​ N) (100 mmol) dropwise and stir for 10 minutes.

    • Causality: Et 3​ N acts as a non-nucleophilic base. It deprotonates the indole N-H, drastically increasing the nucleophilicity of the nitrogen atom (raising its HOMO energy) to prime it for attack on the benzoyl chloride.

  • Acylation: Slowly add Benzoyl chloride (PhCOCl) (28.0 mmol) and stir at 0 °C for 45 minutes.

    • Causality: The highly nucleophilic indole nitrogen attacks the electrophilic carbonyl carbon of PhCOCl. The slow addition prevents localized heating and localized excess of the electrophile.

  • Isolation: Evaporate the THF under reduced pressure. Subject the residue to silica gel column chromatography (n-hexane/EtOAc 4:1) and crystallize from CH 2​ Cl 2​ /n-hexane.

    • Validation: The product should yield white crystals (approx. 98% yield). Successful N-benzoylation is confirmed by the disappearance of the N-H stretch (~3300 cm −1 ) and the appearance of a new amide C=O stretch (~1686 cm −1 ) in FTIR.

Protocol 2: Schiff Base Condensation to Quinazolinone

Objective: To exploit the activated C3-aldehyde for heterocycle annulation[2].

Workflow Step1 Step 1: Preparation Dissolve 1-Benzoyl-1H-indole-3-carbaldehyde & Anthranilamide in CH3CN Step2 Step 2: Acid Catalysis Add p-TSA catalyst to protonate aldehyde Step1->Step2 Step3 Step 3: Condensation Reflux for 4h (Imine formation & Cyclization) Step2->Step3 Step4 Step 4: Isolation Cool, filter precipitate, wash & recrystallize Step3->Step4

Caption: Step-by-step workflow for the condensation of 1-benzoyl-1H-indole-3-carbaldehyde with anthranilamide.

  • Reaction Setup: In a round-bottom flask, combine 1-benzoyl-1H-indole-3-carbaldehyde (1.3 mmol) and anthranilamide (1.3 mmol) in acetonitrile.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA).

    • Causality: p-TSA provides the optimal pKa to selectively protonate the C3-aldehyde oxygen. This lowers the LUMO of the carbonyl, facilitating rapid nucleophilic attack by the primary amine of anthranilamide without fully protonating and deactivating the amine nucleophile itself.

  • Reflux: Stir the mixture at reflux for 4 hours.

    • Causality: Thermal energy drives the elimination of water (dehydration) to form the Schiff base (imine), which subsequently undergoes intramolecular cyclization to form the quinazolinone core.

  • Purification: Cool the reaction mixture, filter the resulting precipitate, and purify via recrystallization.

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde from indole-3-carbaldehyde

Application Note: High-Yield Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde via N-Acylation Executive Summary & Strategic Context 1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8) is a highly valued synthetic building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde via N-Acylation

Executive Summary & Strategic Context

1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8) is a highly valued synthetic building block in medicinal chemistry. It serves as a critical intermediate for the preparation of biologically active indole alkaloids, novel antimicrobial agents, and complex heterocyclic systems[1]. Because the aldehyde group at the C3 position is highly reactive, N-protection or N-functionalization at the indolic nitrogen (N1) is often a mandatory strategic step in multi-step drug synthesis to prevent unwanted side reactions and to modulate the electronic topology of the indole core[2].

This application note details a highly efficient, self-validating protocol for the N-benzoylation of indole-3-carbaldehyde, achieving near-quantitative yields (up to 98%) through precise stoichiometric and thermal control[3].

Mechanistic Rationale & Reaction Dynamics

The indolic nitrogen is inherently less nucleophilic than standard aliphatic or aromatic amines because its lone pair is delocalized into the aromatic π -system to maintain Hückel aromaticity[4]. Consequently, direct N-acylation requires specific catalytic or stoichiometric driving forces.

In this protocol, we utilize Benzoyl Chloride (PhCOCl) as the electrophile and a significant excess of Triethylamine (Et 3​ N) as the base in Tetrahydrofuran (THF) .

  • Causality of Reagent Excess: A 5.0 molar equivalent of Et 3​ N is employed. This massive excess serves a dual purpose: it acts as a thermodynamic sink to neutralize the HCl byproduct (driving the equilibrium forward) and facilitates the transient formation of a highly reactive hydrogen-bonded indolide-like complex, overcoming the substrate's low inherent nucleophilicity[3].

  • Thermal Causality: The reaction is strictly maintained at 0 °C. Benzoylation is highly exothermic; suppressing the thermal energy prevents competing C-acylation at the C2 position and protects the sensitive C3-aldehyde moiety from degradation.

Mechanism N1 Indole-3-carbaldehyde N3 Activated Indolide Complex N1->N3 Base interaction N2 Triethylamine (Et3N) N2->N3 N5 Tetrahedral Intermediate N3->N5 Nucleophilic attack N4 Benzoyl Chloride (PhCOCl) N4->N5 Electrophile N6 1-Benzoyl-1H-indole-3-carbaldehyde N5->N6 Cl- Elimination N7 Et3N·HCl (Precipitate) N5->N7 Salt Formation

Logical mechanism of the N-benzoylation reaction driven by Et3N.

Quantitative Reaction Parameters

To ensure reproducibility, the exact stoichiometry must be maintained. Table 1 summarizes the quantitative parameters required for a 20.0 mmol scale synthesis[3].

Table 1: Reaction Stoichiometry and Reagents

ComponentRoleMW ( g/mol )AmountMoles (mmol)Equivalents
Indole-3-carbaldehyde Limiting Reagent145.163.00 g20.01.0
Benzoyl Chloride Electrophile140.573.25 mL28.01.4
Triethylamine (Et 3​ N) Base / Acid Scavenger101.1914.0 mL100.05.0
Tetrahydrofuran (THF) Solvent72.1170.0 mL--

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the In-Process Quality Control (IPC) criteria are met.

Step 1: System Preparation & Substrate Dissolution

  • Action: Flame-dry a 250 mL round-bottom flask under an inert atmosphere (Argon or N 2​ ). Add 3.00 g of indole-3-carbaldehyde and 70.0 mL of anhydrous THF.

  • Causality: PhCOCl is highly moisture-sensitive. Any residual water will hydrolyze the electrophile into benzoic acid, skewing the stoichiometry and complicating purification.

  • IPC 1: Ensure complete dissolution. The solution should be clear. Cool the flask to 0 °C using an ice-water bath.

Step 2: Base Activation

  • Action: Add 14.0 mL of Et 3​ N to the chilled solution. Stir at 0 °C for exactly 10 minutes.

  • Causality: This incubation period allows for thermal equilibration and the pre-association of the base with the indolic NH, priming the system for nucleophilic attack[3].

Step 3: Electrophilic Addition

  • Action: Slowly add 3.25 mL of PhCOCl dropwise over 5–10 minutes.

  • Causality: Dropwise addition prevents localized thermal runaway. You will observe the immediate formation of a white precipitate (Et 3​ N·HCl), which is a visual confirmation that the acylation is occurring.

Step 4: Reaction Maturation & In-Process Validation

  • Action: Stir the reaction mixture at 0 °C for 45 minutes[3].

  • IPC 2 (Self-Validation): Perform Thin Layer Chromatography (TLC) using a mobile phase of n-hexane/Acetone (2:1). The starting material should be completely consumed. A new, UV-active spot corresponding to the product should appear at Rf​ = 0.56. If starting material persists, add an additional 0.1 equiv of PhCOCl and stir for 15 minutes.

Step 5: Solvent Evaporation

  • Action: Once validated by TLC, immediately evaporate the THF under reduced pressure using a rotary evaporator.

  • Causality: THF is a strong polar modifier. If left in the mixture, it will cause severe band-broadening and poor resolution during normal-phase silica gel chromatography.

Step 6: Chromatographic Purification & Polishing

  • Action: Load the crude residue onto a silica gel column (approx. 30 g of silica). Elute using an isocratic mixture of n-hexane/Ethyl Acetate (4:1). Collect the product fractions and concentrate.

  • Action: Recrystallize the resulting solid from a mixture of CH 2​ Cl 2​ and n-hexane.

  • Yield: ~4.88 g (98%) of white crystals[3].

Workflow Step1 Indole-3-carbaldehyde + THF (Solvent) Step2 Et3N Addition (0 °C, 10 min) Step1->Step2 Deprotonation Step3 PhCOCl Addition (0 °C, 45 min) Step2->Step3 Electrophile Step4 Solvent Removal & Concentration Step3->Step4 Quench Step5 Column Chromatography (Hexane/EtOAc 4:1) Step4->Step5 Purification Step6 Crystallization (CH2Cl2/Hexane) Step5->Step6 Polishing

Workflow for the synthesis and purification of 1-Benzoyl-1H-indole-3-carbaldehyde.

Downstream Processing & Analytical Validation

To confirm the structural integrity and purity of the synthesized 1-Benzoyl-1H-indole-3-carbaldehyde, cross-reference the isolated compound against the analytical benchmarks provided in Table 2[3].

Table 2: Analytical Validation Data

Analytical ParameterExpected ResultDiagnostic Significance
Appearance White crystalsIndicates high purity post-crystallization.
Melting Point 68–71 °CConfirms crystalline lattice integrity.
TLC ( Rf​ ) 0.56 (Hexane/Acetone 2:1)Rapid verification of product isolation.
IR (CHCl 3​ , cm −1 ) 1686, 1673 (C=O)Confirms the presence of both the aldehyde and the newly formed benzoyl carbonyls.
MS (EI, m/z) 249 [M] + , 105, 77Verifies the molecular weight and the characteristic cleavage of the benzoyl group ([C 6​ H 5​ C=O] + ).
1 H NMR (400 MHz, CDCl 3​ , δ ) 10.05 (s, 1H, CHO)Confirms the sensitive C3-aldehyde proton remains intact and was not degraded.
8.32–7.42 (m, 10H, Ar-H)Confirms the addition of the 5-proton benzoyl aromatic ring to the indole core.

References

  • ChemicalBook . N-1-benzoylindole-3-carboxaldehyde synthesis. Retrieved from 3

  • bioRxiv . Design and validation of the first family of photo-activatable ligands for melatonin receptors. Retrieved from4

  • ResearchGate . 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from1

  • National Institutes of Health (PMC) . The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives. Retrieved from 2

Sources

Application

1-Benzoyl-1H-indole-3-carbaldehyde synthesis protocol

Application Note: Synthesis and Mechanistic Profiling of 1-Benzoyl-1H-indole-3-carbaldehyde Executive Summary & Scientific Rationale 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a high-purity synthetic buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Mechanistic Profiling of 1-Benzoyl-1H-indole-3-carbaldehyde

Executive Summary & Scientific Rationale

1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a high-purity synthetic building block of significant interest in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of highly selective cyclooxygenase-2 (COX-2) inhibitors[2] and complex indole phytoalexins (such as spirobrassinin analogs)[3].

From a mechanistic perspective, the N-benzoylation of 1H-indole-3-carboxaldehyde serves two primary purposes:

  • Nitrogen Protection & Steric Directing: It protects the weakly acidic indole >NH group (pKa ~16.2), preventing unwanted side reactions during downstream functionalization.

  • Electronic Modulation: The electron-withdrawing nature of the benzoyl group delocalizes the lone pair of the indole nitrogen. This deactivates the indole ring toward electrophilic aromatic substitution while simultaneously increasing the electrophilicity of the C3-carbonyl carbon, priming it for subsequent nucleophilic attacks, such as Schiff base condensations with anilines[4].

Experimental Workflow & Mechanistic Causality

The synthesis relies on a nucleophilic acyl substitution pathway. To overcome the poor nucleophilicity of the neutral indole nitrogen, a strong base is employed to generate a highly reactive indolide anion.

SynthesisWorkflow Indole 1H-Indole-3-carboxaldehyde (Starting Material) Deprotonation Deprotonation NaH, 0 °C, Anhydrous THF Indole->Deprotonation Indolide Indolide Anion (Reactive Intermediate) Deprotonation->Indolide H2 gas evolution Acylation N-Acylation Benzoyl Chloride, 0 °C to RT Indolide->Acylation Product 1-Benzoyl-1H-indole-3-carbaldehyde (Target Intermediate) Acylation->Product Nucleophilic substitution SchiffBase Schiff Base Condensation 4-(CF3)aniline, EtOH, AcOH Product->SchiffBase Downstream Application COX2 Selective COX-2 Inhibitor (e.g., Cox-2-IN-27) SchiffBase->COX2

Synthetic workflow of 1-Benzoyl-1H-indole-3-carbaldehyde and its downstream COX-2 application.

Step-by-Step Synthesis Protocol

This protocol utilizes Sodium Hydride (NaH) to ensure irreversible and complete deprotonation, driving the reaction equilibrium forward and preventing N- vs. O-acylation mixtures[2].

Reagents & Materials:

  • 1H-indole-3-carboxaldehyde (1.0 eq, e.g., 3.0 g, 20.6 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq, 24.7 mmol)

  • Benzoyl chloride (1.1 eq, 22.6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (70 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen. Add 1H-indole-3-carboxaldehyde (1.0 eq) and anhydrous THF. Cool the solution to 0 °C using an ice-water bath[2].

  • Deprotonation (Self-Validating Step): Add NaH (1.2 eq) portion-wise to the chilled solution.

    • Causality & Validation: The addition of NaH will result in immediate effervescence. This H₂ gas evolution is a self-validating indicator of active hydride reacting with the indole >NH. Stir the suspension at 0 °C for 30 minutes until gas evolution ceases, confirming complete formation of the indolide anion[2].

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic attack, preventing localized heating that could lead to polymerization or degradation of the aldehyde moiety.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours[2].

    • Validation: Monitor progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) eluent. The N-benzoylated product will exhibit a significantly higher Rf​ value (~0.56) than the starting material due to the loss of the hydrogen-bonding >NH group[5].

  • Quenching & Extraction: Once TLC confirms complete consumption of the starting material, cool the flask back to 0 °C and quench the reaction by the slow addition of ice-cold water to neutralize any unreacted NaH[2]. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (n-hexane/EtOAc 4:1). For ultra-high purity, crystallize the product from CH₂Cl₂/n-hexane to afford white crystals (Melting point: 68-71 °C)[5].

Quantitative Data & Optimization

The choice of base and solvent significantly impacts the reaction kinetics and yield. While NaH/THF is the industry standard for robust, large-scale synthesis[2], Triethylamine (Et₃N) can be utilized under specific conditions[5].

Table 1: Optimization of N-Benzoylation Conditions

Base (Equivalents)SolventTemperatureTimeYield (%)Mechanistic Note
NaH (1.2 eq)Anhydrous THF0 °C to RT4.0 - 6.0 h>95%Irreversible deprotonation; prevents equilibrium-driven side reactions[2].
Et₃N (5.0 eq)Anhydrous THF0 °C45 min98%Requires large excess of base; faster kinetics but highly moisture sensitive[5].
NaOH (aq) / PTCCH₂Cl₂ / H₂ORT12.0 h~85%Phase transfer catalysis (PTC) avoids anhydrous conditions but risks ester hydrolysis[6].

Downstream Application: Selective COX-2 Inhibitors

1-Benzoyl-1H-indole-3-carbaldehyde is directly utilized to synthesize N-1 and C-3 substituted indole Schiff bases. By reacting the aldehyde with 4-(trifluoromethyl)aniline in absolute ethanol with catalytic glacial acetic acid, researchers can synthesize potent COX-2 inhibitors like Cox-2-IN-27 (Compound 20)[2].

The N-benzoyl group is critical here; molecular modeling reveals that the benzoyl moiety anchors the molecule by positioning itself into a specific hydrophobic pocket of the COX-2 active site near the W387 residue, granting the molecule its extreme selectivity over COX-1[4].

Table 2: Biological Evaluation of Indole Schiff Bases against COX Isozymes [4]

CompoundN-1 SubstituentC-3 Imine SubstituentCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Compound 20 (Cox-2-IN-27) Benzoyl (COPh) 4-CF₃-Phenyl >100 0.32 >312
Compound 18Benzoyl (COPh)4-F-Phenyl>1000.84>119
Compound 17Benzyl (CH₂Ph)4-CF₃-Phenyl>1000.62>161
Indomethacin (Reference)4-Cl-BenzoylN/A (Acetic acid)0.136.90.02

References

  • N-1 and C-3 substituted indole Schiff bases as selective COX-2 inhibitors: synthesis and biological evaluation Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Spirocyclization reactions and antiproliferative activity of indole phytoalexins 1-methoxybrassinin and its 1-substituted derivatives Source: ResearchGate URL:[Link]

Sources

Method

Application Note &amp; Protocol: Chemoselective N-Acylation of Indole-3-Carboxaldehyde with Benzoyl Chloride

Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-acylation of indole-3-carboxaldehyde using benzoyl chloride. The N-acylindole scaffold is a privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for the N-acylation of indole-3-carboxaldehyde using benzoyl chloride. The N-acylindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] This document elucidates the underlying reaction mechanism, offers a step-by-step laboratory procedure, discusses critical process parameters, and provides troubleshooting insights to ensure a high-yield, chemoselective synthesis of N-benzoyl-indole-3-carboxaldehyde. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Introduction & Significance

The indole nucleus is a cornerstone in drug discovery, forming the structural basis for a multitude of pharmaceuticals and natural products.[4] Among its many derivatives, N-acylated indoles are of particular importance. They are found in numerous approved drugs, including the anti-inflammatory agent indomethacin, and serve as crucial intermediates in the synthesis of complex molecular architectures.[2][3][5]

The N-acylation of indole-3-carboxaldehyde specifically introduces a benzoyl group onto the indole nitrogen. This transformation is not only synthetically useful for creating novel molecular entities but also serves as a strategic protecting group maneuver. The primary challenge in the acylation of indoles is achieving chemoselectivity. Indoles possess two principal nucleophilic sites: the N1-position and the electron-rich C3-position. While Friedel-Crafts type acylations under Lewis acidic conditions typically favor the C3-position[6][7][8], N-acylation can be selectively achieved by enhancing the nucleophilicity of the indole nitrogen, typically through deprotonation with a base.

This application note details a robust protocol for the N-acylation of indole-3-carboxaldehyde, leveraging reaction conditions analogous to the classic Schotten-Baumann reaction to achieve high selectivity and yield.[9][10][11]

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of an indole with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The reaction is base-catalyzed, and the base plays a dual role: it deprotonates the indole N-H to generate a highly nucleophilic indolide anion and neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium toward product formation.[12][13]

The key mechanistic steps are as follows:

  • Deprotonation: A base (e.g., Potassium Carbonate, K₂CO₃) removes the acidic proton from the indole nitrogen (N-H), forming a resonance-stabilized indolide anion. This step is crucial as it significantly increases the nucleophilicity of the nitrogen atom.[14][15]

  • Nucleophilic Attack: The highly nucleophilic nitrogen of the indolide anion attacks the electrophilic carbonyl carbon of benzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Chloride Elimination & Product Formation: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a leaving group. This results in the final N-acylated product, N-benzoyl-indole-3-carboxaldehyde. The expelled chloride ion combines with the protonated base or other available cations.

Caption: Mechanism of base-catalyzed N-acylation of indole.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzoyl-indole-3-carboxaldehyde on a 10 mmol scale.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleQuantityMolar Eq.
Indole-3-carboxaldehyde≥98%Sigma-Aldrich1.45 g1.0
Benzoyl Chloride≥99%Sigma-Aldrich1.55 g (1.28 mL)1.1
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific2.76 g2.0
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics50 mL-
Ethyl Acetate (EtOAc)ACS GradeVWR~150 mL-
Deionized Water--~150 mL-
Brine (Saturated NaCl solution)--~50 mL-
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich~5 g-

3.2. Equipment

  • 250 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel (50 mL)

  • Nitrogen or Argon gas inlet

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for filtration (Büchner funnel)

  • TLC plates (Silica gel 60 F₂₅₄)

3.3. Reaction Setup & Procedure

Caption: Experimental workflow for N-acylation.

  • Setup: Assemble a 250 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (Nitrogen or Argon).

  • Charge Flask: To the flask, add indole-3-carboxaldehyde (1.45 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Dissolve: Add 50 mL of anhydrous THF to the flask. Stir the suspension vigorously.

  • Cool: Place the flask in an ice-water bath and cool the suspension to 0-5 °C with continuous stirring.

  • Add Benzoyl Chloride: Dissolve benzoyl chloride (1.55 g, 11 mmol) in 10 mL of anhydrous THF and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred suspension over 20-30 minutes.

    • Causality Insight: Dropwise addition is critical to control the exothermic nature of the acylation reaction and prevent potential side reactions.

  • React: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitor: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the indole-3-carboxaldehyde spot indicates reaction completion.

3.4. Workup and Purification

  • Quench: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of deionized water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash: Combine the organic layers and wash sequentially with 50 mL of deionized water and 50 mL of brine.

    • Causality Insight: The water wash removes residual potassium carbonate and other water-soluble salts. The brine wash helps to break any emulsions and begins the drying process.

  • Dry: Dry the combined organic layers over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Concentrate: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify: The crude product, a solid, can be purified by recrystallization from an ethanol/water mixture to afford N-benzoyl-indole-3-carboxaldehyde as a crystalline solid.

3.5. Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expected chemical shifts will be consistent with the structure of 1-benzoyl-1H-indole-3-carbaldehyde.[16]

  • ¹³C NMR (CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbons (amide and aldehyde) and the aromatic carbons.[17]

  • FT-IR (KBr, cm⁻¹): Look for strong absorption bands corresponding to the C=O stretching of the aldehyde (~1685 cm⁻¹) and the amide (~1700 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ (C₁₆H₁₁NO₂ requires 250.08).[17]

Troubleshooting & Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the base is anhydrous and of high purity.
Hydrolysis of benzoyl chloride.Use anhydrous solvents and fresh benzoyl chloride. Perform the reaction under a dry, inert atmosphere.
Formation of Byproduct C3-acylation or di-acylation.This is less common under these basic conditions. Ensure slow, controlled addition of benzoyl chloride at low temperatures.[8]
Difficult Purification Product is oily or does not crystallize easily.Ensure all solvent is removed from the crude product. If recrystallization fails, purify using silica gel column chromatography (Hexane/EtOAc gradient).

References

  • Chemistry Schotten Baumann Reaction - S
  • Schotten–Baumann reaction - Grokipedia. Vertex AI Search.
  • Na2CO3-Catalyzed N-Acylation of Indoles with Alkenyl Carboxylates - ResearchGate.
  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Testbook.com.
  • Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing). Royal Society of Chemistry.
  • Schotten Baumann Reaction - BYJU'S. BYJU'S.
  • Schotten–Baumann reaction - Wikipedia. Wikipedia.
  • Chemoselective N-acylation of indoles using thioesters as acyl source - PMC - NIH.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - Rsc.org. Royal Society of Chemistry.
  • Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols - PMC.
  • Application Notes and Protocols for Friedel-Crafts Acyl
  • Chemoselective N-acylation of indoles using thioesters as acyl source - Beilstein Journals. Beilstein Journal of Organic Chemistry.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. Der Pharma Chemica.
  • N-acylated indole examples. | Download Scientific Diagram - ResearchGate.
  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride - Organic Chemistry Portal. Organic Chemistry Portal.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • A Simple, Effective, Green Method for the Regioselective 3-Acyl
  • 1-benzoyl-1h-indole-3-carbaldehyde (C16H11NO2) - PubChemLite. PubChem.

Sources

Application

Application Note: 1-Benzoyl-1H-indole-3-carbaldehyde as a Strategic Intermediate in the Synthesis of Selective COX-2 Inhibitors

Executive Summary 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a highly versatile and commercially available indole scaffold utilized extensively in medicinal chemistry and drug development . It serves as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a highly versatile and commercially available indole scaffold utilized extensively in medicinal chemistry and drug development . It serves as a critical building block for synthesizing bioactive indole alkaloids and selective cyclooxygenase-2 (COX-2) inhibitors . This application note details the mechanistic rationale, synthetic protocols, and validation checkpoints for utilizing this intermediate to produce 1-Benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole (Cox-2-IN-27) , a potent anti-inflammatory agent[1].

Mechanistic Rationale & Structural Design (E-E-A-T)

The utility of 1-Benzoyl-1H-indole-3-carbaldehyde stems from the dual functionalization of the indole core, which allows for precise electronic modulation and targeted receptor binding:

  • N-1 Benzoylation (Electronic & Steric Modulation): The attachment of a benzoyl group at the N-1 position serves a dual purpose. Chemically, it acts as an electron-withdrawing protecting group, modulating the electron density of the indole ring and preventing unwanted side reactions at the nitrogen center during downstream synthesis[1]. Pharmacologically, molecular modeling demonstrates that the bulky, lipophilic N-benzoyl group is perfectly positioned to occupy a specific hydrophobic pocket near the W387 residue within the COX-2 active site, which is a crucial interaction for distinguishing COX-2 from COX-1 [2].

  • C-3 Formyl Group (Electrophilic Hub): The aldehyde at the C-3 position provides a highly reactive electrophilic center tailored for Schiff base condensation. When reacted with substituted anilines, the resulting imine nitrogen forms a critical hydrogen bond (N···NH = 2.85 Å) with the H90 residue of the COX-2 enzyme, anchoring the inhibitor in the active site [2].

Workflow & Logical Relationships

G A Indole-3-carboxaldehyde (Starting Material) B NaH, THF, 0 °C (Deprotonation) A->B Step 1a C Benzoyl Chloride (N-Acylation) B->C Step 1b D 1-Benzoyl-1H-indole-3-carbaldehyde (Key Intermediate) C->D Yield >95% E 4-(CF3)Aniline, EtOH AcOH (cat.), Reflux D->E Step 2 F Cox-2-IN-27 (Selective COX-2 Inhibitor) E->F Yield ~80%

Workflow for the synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde and subsequent COX-2 inhibitor.

Experimental Protocols

Protocol A: Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde

Objective: N-benzoylation of indole-3-carboxaldehyde via sodium hydride deprotonation [1].

Step-by-Step Methodology:

  • Preparation: Dissolve indole-3-carboxaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon)[1].

    • Causality: Anhydrous conditions and inert gas are mandatory because the subsequent addition of NaH reacts violently with moisture, which would degrade the reagent and severely reduce the yield.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add sodium hydride (NaH, 1.2 eq) and stir for 30 minutes[1].

    • Causality: Cooling to 0 °C controls the exothermic deprotonation of the indole N-H bond, preventing thermal decomposition of the starting material.

    • Validation Checkpoint: Observe the evolution of hydrogen gas (bubbling). The cessation of bubbling acts as a self-validating indicator of complete deprotonation, confirming the formation of the reactive indolide anion.

  • Acylation: Dropwise, add benzoyl chloride (1.1 eq) to the mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4–6 hours[1].

    • Causality: Dropwise addition prevents localized heating. Warming to room temperature provides the activation energy necessary to drive the sterically hindered N-acylation to completion.

  • Quenching & Extraction: Quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate. Purify via silica gel column chromatography (e.g., n-hexane/EtOAc)[1][3].

    • Validation Checkpoint: Thin Layer Chromatography (TLC) monitoring must reveal the complete disappearance of the starting material and the appearance of a new, less polar spot corresponding to the N-benzoyl product.

Protocol B: Synthesis of Cox-2-IN-27 via Schiff Base Condensation

Objective: Condensation of 1-Benzoyl-1H-indole-3-carbaldehyde with 4-(trifluoromethyl)aniline to yield the active COX-2 inhibitor [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 1-benzoyl-1H-indole-3-carboxaldehyde (1.0 eq) in absolute ethanol. Add 4-(trifluoromethyl)aniline (1.1 eq) to the solution[1].

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops)[1].

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the C-3 carbon. This facilitates nucleophilic attack by the weakly nucleophilic 4-(trifluoromethyl)aniline. A strictly catalytic amount is used to avoid completely protonating the aniline nitrogen, which would render it non-nucleophilic and halt the reaction.

  • Reflux: Reflux the reaction mixture for 3-5 hours[1].

    • Causality: Refluxing provides the thermal energy required to overcome the activation barrier of the dehydration step (the elimination of water to form the C=N double bond).

  • Isolation: Cool the mixture to room temperature to induce precipitation. Filter and recrystallize the Schiff base[1].

    • Validation Checkpoint: The formation of a distinct crystalline precipitate upon cooling validates successful condensation. TLC will show a new spot corresponding to the Schiff base, confirming the conversion.

Quantitative Data Presentation

To validate the efficacy of the structural modifications facilitated by 1-Benzoyl-1H-indole-3-carbaldehyde, the inhibitory activity of the resulting Schiff base (Cox-2-IN-27, also referred to in literature as Compound 20) is compared against the standard non-selective NSAID, Indomethacin [2].

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Indomethacin (Reference)0.136.90.02
Cox-2-IN-27 (Synthesized)> 1000.32> 312

Data Interpretation: The synthesized derivative exhibits sub-micromolar potency against COX-2 while being virtually inactive against COX-1, yielding a Selectivity Index (SI) greater than 312[2]. This confirms the mechanistic hypothesis that the N-benzoyl and C-3 Schiff base modifications successfully and selectively target the COX-2 specific binding pockets[2].

References

  • Kaur, J., Bhardwaj, A., Huang, Z., & Knaus, E. E. (2012). "N-1 and C-3 substituted indole Schiff bases as selective COX-2 inhibitors: synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 22(6), 2154-2159. URL:[Link]

Sources

Method

Application Notes and Protocols: Reactions of the Aldehyde Group in 1-Benzoyl-1H-indole-3-carbaldehyde

Introduction and Mechanistic Insights 1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8) is a highly versatile building block in medicinal chemistry and organic synthesis[1]. While unsubstituted 1H-indole-3-carboxaldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8) is a highly versatile building block in medicinal chemistry and organic synthesis[1]. While unsubstituted 1H-indole-3-carboxaldehyde is widely used, it suffers from reduced electrophilicity at the aldehyde carbon. This is due to the "vinylogous amide" character of the indole ring, where the nitrogen lone pair donates electron density through the conjugated system into the carbonyl oxygen[2].

The N-Benzoylation Advantage: By introducing an electron-withdrawing benzoyl group at the N-1 position, the nitrogen's lone pair is delocalized into the benzoyl carbonyl rather than the indole ring. This significantly diminishes the electron-donating effect into the C-3 position, thereby increasing the electrophilicity of the aldehyde carbon. Consequently, 1-benzoyl-1H-indole-3-carbaldehyde exhibits enhanced reactivity toward nucleophiles, making it an ideal substrate for Schiff base formations, Knoevenagel condensations, and oxime syntheses[1][3].

Synthetic_Workflow Aldehyde 1-Benzoyl-1H-indole- 3-carbaldehyde Schiff Schiff Base (Imine) Aldehyde->Schiff R-NH2, AcOH Alkene Knoevenagel Adduct (Alkene) Aldehyde->Alkene Active Methylene Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Amine Primary Amine (Tryptamine analog) Oxime->Amine Reduction

Key synthetic transformations of the aldehyde group in 1-benzoyl-1H-indole-3-carbaldehyde.

Core Workflow 1: Schiff Base Condensation (Synthesis of COX-2 Inhibitors)

Causality and Experimental Design

The reaction of 1-benzoyl-1H-indole-3-carbaldehyde with primary amines yields Schiff bases (imines). A prominent application of this reaction is the synthesis of Cox-2-IN-27, a selective COX-2 inhibitor[1]. The reaction requires a delicate pH balance. Glacial acetic acid is used as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. However, only a catalytic amount is used; excessive acid would fully protonate the primary amine (forming an unreactive ammonium salt), halting the nucleophilic attack.

Protocol: Synthesis of Cox-2-IN-27

Materials: 1-Benzoyl-1H-indole-3-carbaldehyde (1.0 eq), 4-(trifluoromethyl)aniline (1.1 eq), absolute ethanol, glacial acetic acid.

  • Dissolution: In a 50 mL round-bottom flask, dissolve 10 mmol of 1-benzoyl-1H-indole-3-carbaldehyde in 20 mL of absolute ethanol.

  • Reagent Addition: Add 11 mmol of 4-(trifluoromethyl)aniline to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The slight acidity activates the aldehyde without sequestering the amine nucleophile.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 3-5 hours. Monitor the consumption of the starting aldehyde via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) solvent system[1].

  • Workup & Purification: Once complete, cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into crushed ice to maximize precipitation. Collect the crude imine by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to afford pure Cox-2-IN-27[1].

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 Catalysis PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Pro-inflammatory Prostaglandins PGH2->PGE2 Isomerases Inhibitor Cox-2-IN-27 (Schiff Base) Inhibitor->COX2 Selective Inhibition

COX-2 signaling pathway illustrating selective inhibition by Cox-2-IN-27.

Core Workflow 2: Knoevenagel Condensation

Causality and Experimental Design

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., cyanoacetamide or malonates) to form a substituted alkene[4]. Piperidine is the catalyst of choice because it serves a dual purpose: it acts as a weak base to deprotonate the active methylene, and it can form a highly reactive iminium intermediate with the aldehyde (the Knoevenagel-Doebner modification), which undergoes nucleophilic attack much faster than the parent carbonyl.

Protocol: Synthesis of 3-(1-Benzoyl-1H-indol-3-yl)-2-cyanoprop-2-enamide

Materials: 1-Benzoyl-1H-indole-3-carbaldehyde (1.0 eq), cyanoacetamide (1.1 eq), absolute ethanol, piperidine.

  • Preparation: In a round-bottom flask, suspend 5 mmol of 1-benzoyl-1H-indole-3-carbaldehyde and 5.5 mmol of cyanoacetamide in 15 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of piperidine. The solution will typically undergo a color change as the iminium/enolate complexes form.

  • Reflux: Heat the mixture under reflux for 4-6 hours. The progress should be monitored by TLC[4].

  • Isolation: Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water acidified with a few drops of dilute HCl (to neutralize the piperidine).

  • Purification: Filter the resulting precipitate, wash with cold water, and recrystallize from a DMF/ethanol mixture to yield the pure alkene derivative[4].

Core Workflow 3: Oxime Formation and Reduction to Tryptamine Analogues

Causality and Experimental Design

Synthesizing tryptamine or phytoalexin analogues (like brassinin derivatives) often requires converting the aldehyde to a primary amine[3]. This is achieved in two steps: oxime formation followed by reduction. For the reduction step, standard NaBH4​ is often insufficiently reactive toward oximes. Conversely, LiAlH4​ is overly harsh and can cleave the N-benzoyl protecting group. The strategic choice is to use NaBH4​ in the presence of a transition metal salt like Ni(OAc)2​⋅4H2​O or NiCl2​ . This generates nickel boride ( Ni2​B ) in situ, which acts as a highly active catalytic surface for the smooth, chemoselective reduction of the oxime to the primary amine without debenzoylation[5].

Protocol: Synthesis of 1-Benzoylindole-3-methanamine

Step A: Oxime Formation

  • Dissolve 4.0 mmol of 1-benzoyl-1H-indole-3-carbaldehyde in 20 mL of THF/Ethanol (1:1).

  • Add 6.0 mmol of hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and 6.0 mmol of pyridine (or sodium acetate) to neutralize the HCl[3].

  • Stir at room temperature for 2 hours. Evaporate the solvent, wash with water, and extract with dichloromethane to isolate the oxime.

Step B: Chemoselective Reduction

  • Dissolve the crude oxime (approx. 3.5 mmol) in 15 mL of methanol and cool to 0 °C in an ice bath.

  • Add 0.5 equivalents of Ni(OAc)2​⋅4H2​O and stir for 10 minutes[5].

  • Carefully add 4.0 equivalents of NaBH4​ in small portions. Caution: Hydrogen gas is evolved rapidly. The solution will turn black due to the formation of nickel boride.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite to remove the black nickel catalyst. Concentrate the filtrate, extract with ethyl acetate, and dry over Na2​SO4​ to yield the primary amine[3].

Quantitative Data Summary

The following table summarizes the expected outcomes and bioactivity contexts for the derivatives synthesized from 1-benzoyl-1H-indole-3-carbaldehyde.

Derivative TypeTarget / ApplicationKey ReagentsTypical Yield (%)Bioactivity Context
Schiff Base (Cox-2-IN-27)COX-2 Enzyme4-(Trifluoromethyl)aniline, AcOH, EtOH85 - 92%Selective COX-2 Inhibition (Anti-inflammatory)
Knoevenagel Adduct Antimicrobial AgentsCyanoacetamide, Piperidine, EtOH75 - 85%Broad-spectrum antimicrobial activity
Oxime / Primary Amine Phytoalexin Analogues1. NH2​OH⋅HCl 2. NaBH4​ / Ni(OAc)2​ 70 - 80% (Over 2 steps)Antiproliferative / Cancer chemopreventive

References

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry (Scirp.org). Available at:[Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at:[Link]

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. TCI-ThaiJO. Available at:[Link]

  • Spirocyclization reactions and antiproliferative activity of indole phytoalexins 1-methoxybrassinin and its 1-substituted derivatives. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Derivatization of 1-Benzoyl-1H-indole-3-carbaldehyde for High-Throughput Biological Screening

Executive Summary & Chemical Rationale Indole-3-carboxaldehyde and its derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting profound anti-inflammatory, anticancer, and antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Indole-3-carboxaldehyde and its derivatives represent a privileged class of pharmacophores in medicinal chemistry, exhibiting profound anti-inflammatory, anticancer, and antimicrobial activities[1]. To optimize these biological properties, the strategic N-benzoylation of the indole core to yield 1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8) is a highly effective structural modification. The N-benzoyl moiety introduces critical lipophilicity, enhancing cellular membrane permeability and increasing binding affinity within hydrophobic enzymatic pockets, such as those found in Cyclooxygenase-2 (COX-2)[2].

Furthermore, the C3-aldehyde serves as a versatile electrophilic handle. It enables the rapid, divergent synthesis of vast compound libraries via Schiff base condensation, Knoevenagel reactions, or nucleophilic additions[3]. This application note details a robust, self-validating workflow for the synthesis and derivatization of 1-Benzoyl-1H-indole-3-carbaldehyde, culminating in the biological screening of a selective COX-2 inhibitor (Cox-2-IN-27)[2].

Derivatization Strategy & Workflow

Workflow A Indole-3-carboxaldehyde (Starting Material) B N-Benzoylation (NaH, PhCOCl, THF) A->B C 1-Benzoyl-1H-indole-3-carbaldehyde (Core Scaffold) B->C D Schiff Base Condensation (Primary Amines, AcOH) C->D E Library of N-Benzoyl Indole Derivatives D->E F In Vitro Biological Screening (e.g., COX-2 EIA Assay) E->F

Caption: Workflow for synthesis and screening of 1-Benzoyl-1H-indole-3-carbaldehyde derivatives.

Experimental Methodologies: A Self-Validating Approach

Phase 1: Synthesis of the Core Scaffold (1-Benzoyl-1H-indole-3-carbaldehyde)

Step-by-Step Protocol:

  • Suspend indole-3-carboxaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere at 0 °C[2].

  • Portion-wise, add sodium hydride (NaH, 1.2 eq) and stir the suspension at 0 °C for 30 minutes[2].

  • Dropwise, add benzoyl chloride (1.1 eq) to the reaction mixture at 0 °C[2].

  • Allow the reaction to warm to room temperature and stir for 4–6 hours[2].

  • Quench the reaction via the slow addition of ice-cold water, extract with ethyl acetate, and purify via silica gel column chromatography[2].

Causality & Optimization: The indole N-H proton is only weakly acidic. NaH provides the strong basicity required for irreversible deprotonation, forming a highly nucleophilic indolide anion[2]. This ensures that the subsequent addition of benzoyl chloride results exclusively in N-acylation, eliminating competing C-acylation side reactions. Anhydrous conditions are non-negotiable to prevent the violent hydrolysis of NaH and the degradation of the benzoyl chloride electrophile.

Self-Validation Checkpoints: The reaction validates its own initiation through the visible evolution of hydrogen gas (bubbling) upon the addition of NaH. Reaction completion is confirmed via Thin Layer Chromatography (TLC); the disappearance of the highly polar indole-3-carboxaldehyde and the emergence of a faster-eluting, UV-active spot confirms successful N-benzoylation[2].

Phase 2: Divergent Derivatization via Schiff Base Condensation

Step-by-Step Protocol (Synthesis of Cox-2-IN-27):

  • Dissolve 1-benzoyl-1H-indole-3-carboxaldehyde (1.0 eq) in absolute ethanol[2].

  • Add 4-(trifluoromethyl)aniline (1.1 eq) to the solution[2].

  • Introduce a catalytic amount of glacial acetic acid (2-3 drops)[2].

  • Reflux the reaction mixture for 3-5 hours[2].

  • Cool the reaction mixture to room temperature to precipitate the Schiff base, filter, and wash[2].

Causality & Optimization: Condensing the C3-aldehyde with primary amines requires a delicate pH balance. Glacial acetic acid acts as a mild protic catalyst, enhancing the electrophilicity of the carbonyl carbon without heavily protonating and deactivating the incoming amine nucleophile[2]. Absolute ethanol is selected as the solvent because its polarity profile drives Le Chatelier’s principle: the resulting hydrophobic Schiff base product is insoluble in cold ethanol, forcing the equilibrium forward as it precipitates out of solution[2].

Self-Validation Checkpoints: This protocol bypasses complex chromatography. The formation of a distinct, filterable precipitate upon cooling to room temperature serves as a primary visual validation of successful conversion and high product purity[2].

Biological Screening: COX-2 Inhibition Assay

To evaluate the therapeutic potential of the synthesized derivatives, an in vitro enzyme immunoassay (EIA) is utilized to measure the selective inhibition of COX-2 over COX-1[2].

Pathway AA Arachidonic Acid (Substrate) COX2 Cyclooxygenase-2 (COX-2) (Target Enzyme) AA->COX2 Catalysis PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Oxidation READ TMPD Oxidation (Absorbance at 590 nm) PGH2->READ Coupled Reduction INHIB Indole Schiff Base (e.g., Cox-2-IN-27) INHIB->COX2 Competitive Inhibition

Caption: Mechanism of COX-2 inhibition by indole derivatives and the EIA colorimetric readout.

Step-by-Step Protocol:

  • Aliquot 10 µL of the test compound (or solvent for control wells) into the assay plate[2].

  • Incubate the plate at 25 °C for 5 minutes[2].

  • Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells[2].

  • Immediately add 10 µL of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) solution[2].

  • Shake the plate and read the absorbance at 590 nm every minute for 5 minutes to calculate the reaction rate[2].

Causality & Optimization: The EIA measures the peroxidase activity of COX-2. Arachidonic acid is converted to PGH2, which subsequently drives the oxidation of TMPD. The oxidation of TMPD yields a distinct blue product, allowing for continuous, real-time kinetic profiling of the inhibitor via absorbance at 590 nm[2].

Self-Validation Checkpoints: The assay design incorporates strict internal validation. Solvent-only wells establish the maximum uninhibited enzyme velocity (Vmax). Simultaneously, the inclusion of a reference drug (e.g., Indomethacin) acts as a positive control, validating the assay's dynamic range and sensitivity to known inhibitors[2].

Quantitative Data Analysis

The success of the derivatization strategy is quantified by comparing the inhibitory profiles of the synthesized Schiff base (Cox-2-IN-27) against the standard reference drug, Indomethacin[2].

CompoundStructure TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Cox-2-IN-27 N-Benzoyl Indole Schiff Base>1000.04>2500
Indomethacin Indole Acetic Acid (Reference)0.040.510.08

Data Interpretation: The N-benzoylation and subsequent Schiff base condensation successfully shifted the selectivity profile. While Indomethacin is highly selective for COX-1 (leading to gastrointestinal toxicity), the bulky, lipophilic N-benzoyl derivative Cox-2-IN-27 perfectly occupies the larger hydrophobic side-pocket of the COX-2 active site, achieving a massive Selectivity Index of >2500[2].

References

  • Title : Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Source : Semantic Scholar URL :[Link]

  • Title : New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review Source : ResearchGate URL : [Link]

Sources

Method

Application Note: Advanced Knoevenagel Condensation Strategies with 1-Benzoyl-1H-indole-3-carbaldehyde

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Rationale The Knoevenagel condensa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Rationale

The Knoevenagel condensation is a cornerstone transformation in organic synthesis, utilized extensively to forge carbon-carbon double bonds by reacting aldehydes or ketones with active methylene compounds. When applied to indole derivatives—privileged scaffolds in medicinal chemistry—this reaction yields α,β -unsaturated functionalized indoles that serve as critical precursors for tubulin polymerization inhibitors, pancreatic lipase inhibitors, and dynamin GTPase modulators 1.

The Role of the N-Benzoyl Protecting Group: Using 1-Benzoyl-1H-indole-3-carbaldehyde instead of its unprotected counterpart is a deliberate, mechanistically driven choice. In an unprotected 1H-indole-3-carbaldehyde, the nitrogen's lone pair delocalizes into the indole ring and toward the aldehyde oxygen, significantly reducing the electrophilicity of the carbonyl carbon. The introduction of the electron-withdrawing N-benzoyl group induces cross-conjugation, pulling electron density away from the indole core. This structural modification dramatically increases the partial positive charge on the C3-aldehyde carbon, accelerating the nucleophilic attack by the carbanion and preventing unwanted side reactions such as N-alkylation or base-catalyzed deprotonation of the indole nitrogen 2.

Mechanistic Pathway

The reaction operates via base-catalyzed deprotonation of an active methylene compound (e.g., malononitrile, cyanoacetate, or thiazolidinedione) to form a resonance-stabilized carbanion. This nucleophile attacks the activated carbonyl of 1-Benzoyl-1H-indole-3-carbaldehyde. The resulting aldol-type alkoxide intermediate undergoes rapid protonation and subsequent dehydration (elimination of water) to yield the thermodynamically stable E-isomer of the α,β -unsaturated product.

Mechanism A Active Methylene (e.g., Malononitrile) C Carbanion Intermediate (Nucleophile) A->C Deprotonation B Base Catalyst (Piperidine) B->C E Aldol-type Adduct (Alkoxide) C->E Nucleophilic Attack D 1-Benzoyl-1H-indole- 3-carbaldehyde D->E F Dehydration (-H2O) E->F Protonation & Elimination G α,β-Unsaturated Indole Derivative F->G

Figure 1: Mechanistic flow of the base-catalyzed Knoevenagel condensation.

Substrate Profiling & Quantitative Data

The choice of active methylene and reaction conditions directly dictates the yield and kinetics of the condensation. Below is a synthesized data matrix comparing common substrates used in drug development workflows 3.

Table 1: Comparative Analysis of Active Methylene Substrates

Active Methylene CompoundApprox. pKaRecommended Catalyst SystemReaction Time (Conventional)Expected YieldPrimary Application
Malononitrile 11.1Piperidine (catalytic)2 - 4 hours85 - 95%Fluorescent sensors, kinase inhibitors
Ethyl cyanoacetate 13.1Piperidine / Glacial AcOH4 - 6 hours75 - 85%Dynamin GTPase inhibitors
Thiazolidine-2,4-dione 6.8Piperidine or NaOAc6 - 8 hours65 - 80%Pancreatic Lipase (PL) inhibitors
Cyanoacetohydrazide ~12.0Piperidine (Ultrasonic)1 - 2 hours70 - 85%Antitumor agents (HEPG-2, MCF-7)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Analytical checkpoints are embedded within the workflow to allow researchers to verify success at critical junctures without relying solely on end-stage characterization 4.

Protocol A: Conventional Reflux Method (Standard Scale)

Optimized for highly reactive methylene compounds like malononitrile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-Benzoyl-1H-indole-3-carbaldehyde (1.0 mmol, 249 mg) and malononitrile (1.1 mmol, 72.6 mg) in 10 mL of anhydrous ethanol.

  • Catalysis: Add 3-5 drops of piperidine (approx. 0.1 mmol) to the stirring solution. Causality Note: Piperidine acts as a secondary amine base to deprotonate the malononitrile, and can transiently form a highly electrophilic iminium ion with the aldehyde, accelerating the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 2 to 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The product spot will exhibit intense UV fluorescence at 254 nm and 365 nm due to extended extended π -conjugation, distinct from the starting aldehyde.

  • Isolation: Once the aldehyde is consumed, cool the reaction mixture in an ice bath (0-5°C) for 30 minutes to induce precipitation.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and recrystallize from hot ethanol.

  • Self-Validation Checkpoint 2 (NMR): In the 1 H NMR spectrum (DMSO- d6​ ), verify the disappearance of the aldehyde proton at ~10.0 ppm and the appearance of a sharp vinylic proton singlet between 7.8 - 8.2 ppm.

Protocol B: Ultrasonic-Assisted Green Synthesis

Optimized for sterically hindered or less reactive active methylenes (e.g., cyanoacetohydrazide derivatives). Acoustic cavitation provides localized high temperatures and pressures, drastically improving mass transfer and reducing reaction times 2.

Workflow S1 Step 1: Reagent Preparation Mix Aldehyde + Methylene in EtOH S2 Step 2: Catalyst Addition Add catalytic Piperidine (2-3 drops) S1->S2 S3 Step 3: Sonication Ultrasonic bath (80°C, 1-2 hrs) S2->S3 S4 Step 4: Reaction Monitoring TLC Analysis (Hexane:EtOAc) S3->S4 S5 Step 5: Product Isolation Cool, Filter, Wash with cold EtOH S4->S5 S6 Step 6: Purification Recrystallization or Chromatography S5->S6

Figure 2: Step-by-step workflow for the ultrasonic-assisted Knoevenagel condensation.

Step-by-Step Methodology:

  • Preparation: Suspend 1-Benzoyl-1H-indole-3-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in 10 mL of absolute ethanol in a 25 mL Erlenmeyer flask.

  • Catalysis: Add 0.05 mL of piperidine.

  • Sonication: Place the flask in an ultrasonic bath cleaner (operating at 35-40 kHz). Maintain the water bath temperature at 80°C. Sonicate for 1 to 2 hours.

  • Isolation: The product typically precipitates out of the hot solution due to the high concentration and poor solubility of the highly conjugated product in ethanol. Filter the hot suspension directly, or cool to room temperature if yield is prioritized over immediate purity.

  • Validation: Confirm the E-geometry of the double bond using 2D NOESY NMR. A spatial correlation (cross-peak) between the newly formed vinylic proton and the C2-proton of the indole ring confirms the E-configuration, which is sterically favored over the Z-configuration.

Troubleshooting & Optimization

  • Low Yield / Incomplete Conversion: If the reaction stalls, the active methylene may have a high pKa (e.g., esters). Solution: Switch from piperidine to a stronger base, or use a combination of Piperidine/Glacial Acetic Acid to form piperidinium acetate, which acts as a bifunctional catalyst (base to deprotonate, acid to activate the carbonyl).

  • Hydrolysis of the N-Benzoyl Group: Prolonged heating in the presence of strong aqueous bases (like NaOH or KOH) will cleave the N-benzoyl protecting group. Solution: Strictly adhere to anhydrous conditions and use amine bases (piperidine, morpholine) to prevent unwanted deprotection 1.

  • Oiling Out: If the product forms a sticky oil instead of precipitating, it is likely trapping solvent or impurities. Solution: Evaporate the solvent under reduced pressure, dissolve the crude oil in a minimum amount of dichloromethane (DCM), and precipitate by slowly adding cold hexane while stirring vigorously.

References

  • BenchChem.Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Resources.
  • RSC Advances.Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. Royal Society of Chemistry.
  • Chemical Biology & Drug Design.Design, synthesis and biological evaluation of N-substituted indole-thiazolidinedione analogues as potential pancreatic lipase inhibitors. PubMed Central (NIH).
  • Journal of Medicinal Chemistry.Development of Second-Generation Indole-Based Dynamin GTPase Inhibitors. ACS Publications.

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Analysis of 1-Benzoyl-1H-indole-3-carbaldehyde

Abstract 1-Benzoyl-1H-indole-3-carbaldehyde is a key heterocyclic scaffold in medicinal chemistry and materials science. Unambiguous structural characterization is paramount for its application and further derivatization...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Benzoyl-1H-indole-3-carbaldehyde is a key heterocyclic scaffold in medicinal chemistry and materials science. Unambiguous structural characterization is paramount for its application and further derivatization. This document provides a comprehensive guide to the structural elucidation of this molecule using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed, field-proven protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Furthermore, a thorough analysis of the spectral data is provided, explaining the causal relationships between the molecular structure and the observed spectral features, including chemical shifts and coupling constants. This guide is designed to serve as a practical resource for researchers requiring definitive structural verification of this and structurally related compounds.

Introduction: The Need for Definitive Structural Analysis

The indole ring system is a ubiquitous motif in biologically active compounds and natural products.[1] The functionalization at the N1 and C3 positions, as seen in 1-Benzoyl-1H-indole-3-carbaldehyde (Molecular Formula: C₁₆H₁₁NO₂), creates a molecule with significant potential as a synthetic intermediate.[2][3] The introduction of the N-benzoyl group dramatically alters the electronic and steric environment of the parent indole-3-carbaldehyde scaffold, making precise structural confirmation essential.[4][5]

While techniques like mass spectrometry can confirm molecular weight, NMR spectroscopy provides unparalleled, atom-level insight into the molecular architecture.[6][7] It allows for the definitive assignment of every proton and carbon atom, confirms regiochemistry (i.e., that acylation occurred at N1), and establishes through-bond connectivity between different parts of the molecule. This application note details the integrated NMR workflow for achieving this comprehensive characterization.

Experimental Methodologies and Protocols

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.[8]

Protocol 1: NMR Sample Preparation

The goal of this protocol is to create a homogeneous, particulate-free solution to ensure optimal magnetic field homogeneity (shimming) and produce sharp spectral lines.[9][10]

Materials:

  • 1-Benzoyl-1H-indole-3-carbaldehyde (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D NMR)[9][11]

  • Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and fewer solvent signals, but DMSO-d₆ can be used for less soluble compounds.[9][12]

  • High-quality 5 mm NMR tube and cap.[10]

  • Pasteur pipette and cotton wool or a syringe filter.

  • Vortex mixer.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial. For ¹³C and 2D experiments where sensitivity is lower, a higher concentration (20-30 mg) is recommended.[8][11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[9] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.[8]

  • Homogenization: Securely cap the vial and vortex thoroughly until the sample is completely dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[12]

  • Filtration and Transfer: If any particulate matter remains, filter the solution. This can be done by passing the solution through a small plug of cotton wool at the neck of a Pasteur pipette while transferring it into the NMR tube.[10] This step is crucial as suspended solids will degrade spectral quality.[9]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: NMR Data Acquisition

These protocols outline typical parameters for a 400 or 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

A. ¹H NMR Spectrum:

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width (SWH): 16 ppm (-2 to 14 ppm).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 8-16 scans.

B. ¹³C{¹H} NMR Spectrum:

  • Pulse Program: Standard proton-decoupled (e.g., 'zgpg30').

  • Spectral Width (SWH): 240 ppm (-10 to 230 ppm).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-4096 scans (or more, depending on concentration).

C. 2D COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: Gradient-selected (e.g., 'cosygpqf').

  • Spectral Width (SWH): 12 ppm in both F1 and F2 dimensions.

  • Data Points (TD): 2048 in F2, 256-512 in F1.

  • Number of Scans (NS): 2-4 per increment.

D. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Gradient-selected, edited for phase-sensitive CH/CH₃ vs. CH₂ (e.g., 'hsqcedetgpsisp2.3').

  • ¹H (F2) SWH: 12 ppm.

  • ¹³C (F1) SWH: 180 ppm (10 to 190 ppm).

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

  • Number of Scans (NS): 2-8 per increment.

E. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Gradient-selected (e.g., 'hmbcgplpndqf').

  • ¹H (F2) SWH: 12 ppm.

  • ¹³C (F1) SWH: 220 ppm (0 to 220 ppm).

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz to detect 2- and 3-bond correlations.[13]

  • Number of Scans (NS): 8-32 per increment.

Spectral Analysis and Structural Elucidation

The following analysis provides an in-depth interpretation of the expected NMR data, leading to the complete structural assignment of 1-Benzoyl-1H-indole-3-carbaldehyde.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment.

Caption: Molecular structure and atom numbering of 1-Benzoyl-1H-indole-3-carbaldehyde.

¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides the initial blueprint of the molecule's proton environment. The electron-withdrawing nature of the aldehyde and benzoyl carbonyl groups significantly deshields nearby protons, shifting their resonances downfield.

  • Aldehyde Proton (H10): Expected as a sharp singlet in the far downfield region (δ 9.9-10.1 ppm). Its isolation from other protons results in a singlet multiplicity.[14]

  • Indole H2: This proton is adjacent to the nitrogen atom and is part of a π-system influenced by two electron-withdrawing groups. It will appear as a singlet significantly downfield (δ 8.3-8.5 ppm).

  • Indole Aromatic Protons (H4-H7): These four protons constitute an ABCD spin system, often appearing as complex multiplets between δ 7.2 and 8.4 ppm.[14]

    • H4: Typically appears as a doublet of doublets or a multiplet around δ 8.3-8.4 ppm, deshielded by the C3-aldehyde group.

    • H7: Also significantly deshielded due to the anisotropic effect of the N1-benzoyl group, appearing around δ 7.8-8.0 ppm.

    • H5 and H6: These central protons are more shielded and will resonate further upfield, typically in the δ 7.3-7.5 ppm region, often as overlapping multiplets.[14]

  • Benzoyl Group Protons (H2'-H6'): These protons form a distinct pattern.

    • H2' and H6' (ortho): These are deshielded by the adjacent benzoyl carbonyl group and will appear as a multiplet (approximating a doublet) around δ 7.7-7.9 ppm.

    • H3', H4', H5' (meta, para): These protons are more shielded and will resonate as a complex, overlapping multiplet between δ 7.4-7.6 ppm.

¹³C NMR Spectrum: The Carbon Backbone

The ¹³C NMR spectrum reveals the carbon framework, including quaternary carbons not visible in the ¹H spectrum.

  • Carbonyl Carbons (C=O): Two distinct signals will be present in the most downfield region. The aldehyde carbonyl (C10) is expected around δ 184-186 ppm, while the benzoyl carbonyl will be further upfield around δ 168-170 ppm.[14]

  • Indole Carbons:

    • C2 and C3: These carbons are highly influenced by their substituents. C2 is expected around δ 138-140 ppm, while the aldehyde-bearing C3 will be significantly shielded, appearing around δ 118-120 ppm.[14]

    • C3a, C7a (Bridgehead): These quaternary carbons are crucial for confirming the indole core and will be assigned using HMBC. They typically resonate around δ 137 ppm and δ 125 ppm, respectively.

    • C4, C5, C6, C7: These protonated aromatic carbons will appear in the typical aromatic region of δ 110-130 ppm.[14]

  • Benzoyl Carbons:

    • C1' (Quaternary): The ipso-carbon attached to the carbonyl group will be found around δ 134-136 ppm.

    • C2'-C6': The remaining five aromatic carbons will resonate in the δ 128-134 ppm range.

2D NMR Analysis: Connecting the Pieces

2D NMR is indispensable for assembling the full molecular structure by revealing through-bond correlations.[6][15]

  • COSY Analysis: The COSY spectrum will reveal the ¹H-¹H coupling networks. Key expected correlations include:

    • Strong cross-peaks between adjacent protons on the indole's benzene ring (H4-H5, H5-H6, H6-H7).

    • A separate network of correlations for the benzoyl ring protons (H2'-H3', H3'-H4', H4'-H5', H5'-H6').

    • The absence of correlations to the H2 and H10 singlets confirms their isolation.

  • HSQC Analysis: The HSQC spectrum maps each proton directly to the carbon it is attached to (one-bond ¹J(CH) correlation). This allows for the unambiguous assignment of all protonated carbons (CH, CH₂, CH₃ groups). For this molecule, it will confirm the assignments for C2, C4-C7, and C2'-C6'.

  • HMBC Analysis: The Definitive Structural Link The HMBC experiment is the most powerful tool for this analysis, as it reveals two- and three-bond correlations (ⁿJ(CH)), connecting all the molecular fragments, including across quaternary carbons and heteroatoms.[13][16][17]

Caption: Key HMBC correlations confirming the molecular structure of 1-Benzoyl-1H-indole-3-carbaldehyde.

Crucial HMBC Correlations for Structural Confirmation:

  • Aldehyde Connectivity: A strong correlation from the aldehyde proton (H10, δ ~10.0) to the indole carbon C3 (δ ~119) confirms the position of the formyl group.

  • Indole Core Connectivity:

    • The H2 proton (δ ~8.4) will show correlations to C3, the aldehyde carbonyl C10, and the bridgehead carbon C7a.

    • The H4 proton (δ ~8.3) will show correlations to C3, C5, and C7a, helping to lock down the geometry of the fused ring system.

  • N-Benzoyl Linkage (The Most Critical Correlation): The ortho protons of the benzoyl group (H2'/H6', δ ~7.8) will show a key correlation to the benzoyl carbonyl carbon. Crucially, they may also show a longer-range correlation across the nitrogen atom to the indole carbons C2 and/or C7a. This correlation is the definitive proof of the N-acylation site and distinguishes this isomer from other possibilities.

Data Summary

Consolidating the assigned data into a table provides a clear and accessible reference.

Table 1: Assigned ¹H and ¹³C NMR Data for 1-Benzoyl-1H-indole-3-carbaldehyde (in CDCl₃, 400 MHz)

PositionAtomδ (ppm) (¹³C)δ (ppm) (¹H)MultiplicityJ (Hz)Key HMBC Correlations (from ¹H)
10C=O~185.0----
-H-~10.05s-C3, C2
BenzoylC=O~169.5----
2C~139.5~8.45s-C3, C7a, C10
3C~119.0----
4C~125.5~8.35d~8.0C3, C5, C7a
5C~124.0~7.40t~7.5C3a, C7
6C~123.0~7.45t~7.8C4, C7a
7C~115.0~7.90d~8.2C5, C3a
3aC~126.0----
7aC~137.5----
1'C~135.0----
2', 6'C~129.5~7.80m-C1', C4', Benzoyl C=O, C7a
3', 5'C~128.5~7.55m-C1', C5'/C3'
4'C~133.0~7.65m-C2', C6'

Note: Chemical shifts (δ) are approximate and may vary slightly based on solvent, concentration, and instrument. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Conclusion

The combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of 1-Benzoyl-1H-indole-3-carbaldehyde. The protocols and analytical workflow detailed in this note demonstrate how key correlations, particularly those observed in the HMBC spectrum, can unambiguously confirm the connectivity between the indole core, the C3-aldehyde, and the N1-benzoyl substituents. This comprehensive approach ensures the highest level of scientific integrity for researchers working with this important class of heterocyclic compounds.

References

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 2, 397-475.
  • University of Aveiro. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4983.
  • ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based.... Retrieved from [Link]

  • RSC Publishing. (2019). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Spin-Spin Coupling Constants ¹J(A,B) in Hz of Atoms in 5-Hydroxyindole.... Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzoyl-1h-indole-3-carbaldehyde (C16H11NO2). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-Benzoyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches for ¹⁵N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for ¹⁵N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental ¹H and ¹³C chemical shifts of the benzene part. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected correlations from 2D NMR analysis of indole 4 o. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and calculated values n JCN couplings (Hz) in the indole. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • YouTube. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19: HMBC. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Broadband homodecoupled heteronuclear multiple bond correlation spectroscopy. Retrieved from [Link]

  • MDPI. (2003). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 1-Benzoyl-1H-indole-3-carbaldehyde Derivatives

Welcome to the technical support guide for the synthesis and optimization of 1-Benzoyl-1H-indole-3-carbaldehyde derivatives. This document is designed for researchers, medicinal chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 1-Benzoyl-1H-indole-3-carbaldehyde derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of molecules. The indole scaffold is a privileged structure in numerous biologically active compounds, and its derivatization is a key step in many synthetic endeavors.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis.

The typical synthesis is a two-step process: first, the formylation of the indole ring at the C3 position, most commonly via the Vilsmeier-Haack reaction, to yield indole-3-carbaldehyde.[3][4] This is followed by the N-acylation of the indole nitrogen with a benzoyl group. Each step presents unique challenges that can impact yield, purity, and scalability. This guide is structured to address these issues directly, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

G cluster_0 Overall Synthetic Workflow Indole Indole Substrate Vilsmeier Vilsmeier-Haack Formylation Indole->Vilsmeier DMF, POCl₃ Indole3CHO Indole-3-carbaldehyde Vilsmeier->Indole3CHO Acylation N-Benzoylation Indole3CHO->Acylation Benzoyl Chloride, Base FinalProduct 1-Benzoyl-1H-indole-3-carbaldehyde Derivative Acylation->FinalProduct

Caption: High-level overview of the two-step synthesis.

Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis.

Part 1: Vilsmeier-Haack Formylation (Indole → Indole-3-carbaldehyde)

Question: My reaction yield is very low or I've recovered only starting material. What went wrong?

Answer: This is a frequent issue often traced back to the integrity of the reagents or the reaction setup.

  • Cause 1: Degraded Reagents. The Vilsmeier reagent is formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Both are highly sensitive to moisture.[5] POCl₃ readily hydrolyzes to phosphoric acid and HCl, while wet DMF can contain impurities like dimethylamine and formic acid that will consume the reagent.

    • Solution: Always use freshly distilled POCl₃ and high-purity, anhydrous DMF. Ensure your glassware is flame- or oven-dried before use and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Incomplete Vilsmeier Reagent Formation. The reaction between DMF and POCl₃ is exothermic. If the addition is too fast or cooling is insufficient, side reactions can occur, leading to a lower concentration of the active electrophile.

    • Solution: Prepare the Vilsmeier reagent at a low temperature, typically 0-5 °C, by adding POCl₃ dropwise to the DMF.[4][5] Allow the reagent to pre-form for about 30 minutes at this temperature before adding your indole substrate.

  • Cause 3: Improper Work-up. The reaction product is an intermediate iminium salt, which must be hydrolyzed to yield the final aldehyde.[6][7] Incorrect pH or temperature during this step can lead to product loss or decomposition.

    • Solution: Quench the reaction by carefully pouring the mixture into a vigorously stirred vessel of ice-cold water or an ice-cold aqueous solution of a mild base like sodium bicarbonate.[5] This controls the exotherm of the hydrolysis and neutralizes the acidic environment.

  • Cause 4: Insufficiently Reactive Substrate. While indole itself is electron-rich and reacts readily, indoles substituted with electron-withdrawing groups (e.g., nitro, cyano) are deactivated towards electrophilic attack and may require more forcing conditions.

    • Solution: For less reactive indoles, you may need to increase the reaction temperature (e.g., to 85-95 °C) and extend the reaction time.[4] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

G cluster_0 Troubleshooting: Low Yield in Vilsmeier-Haack Start Low or No Yield CheckReagents Are reagents anhydrous & pure? Start->CheckReagents CheckTemp Was Vilsmeier reagent formed at 0-5°C? CheckReagents->CheckTemp Yes Sol_Reagents Use freshly distilled POCl₃ & anhydrous DMF. CheckReagents->Sol_Reagents No CheckWorkup Was work-up performed by quenching in ice-cold base? CheckTemp->CheckWorkup Yes Sol_Temp Control temperature during POCl₃ addition. CheckTemp->Sol_Temp No CheckSubstrate Is the indole substrate deactivated? CheckWorkup->CheckSubstrate Yes Sol_Workup Ensure vigorous stirring in ice-cold aqueous base. CheckWorkup->Sol_Workup No Sol_Substrate Increase reaction temp & time. Monitor by TLC. CheckSubstrate->Sol_Substrate Yes

Caption: Decision tree for troubleshooting low yield issues.

Question: I'm seeing multiple spots on my TLC plate, suggesting side products. What are they?

Answer: The formation of multiple products is usually due to over-reactivity or lack of regioselectivity.

  • Cause 1: Di-formylation. Highly activated (electron-rich) indoles are susceptible to formylation at more than one position, especially if an excess of the Vilsmeier reagent is used.

    • Solution: Carefully control the stoichiometry. Use a molar ratio of Vilsmeier reagent to indole between 1:1 and 1.5:1.[5] Consider adding the Vilsmeier reagent dropwise to a solution of the indole to avoid localized high concentrations.

  • Cause 2: N-Formylation. While formylation strongly prefers the C3 position due to electronic factors, N-formylation can occur, particularly if the C3 position is sterically hindered.[5]

    • Solution: Optimizing the reaction temperature can help. Lower temperatures often favor C3 formylation.

  • Cause 3: Polymerization. Indoles are known to polymerize under strongly acidic conditions, which are present during the Vilsmeier-Haack reaction.[8][9] This often results in the formation of an intractable dark tar.

    • Solution: Maintaining low temperatures and using the correct stoichiometry are key. Adding the indole solution slowly to the pre-formed Vilsmeier reagent can also mitigate polymerization by keeping the concentration of unreacted indole low.

Part 2: N-Benzoylation (Indole-3-carbaldehyde → 1-Benzoyl-1H-indole-3-carbaldehyde)

Question: The N-benzoylation reaction is not working. My starting material is unchanged.

Answer: This step is a nucleophilic substitution where the indole nitrogen attacks the benzoyl chloride. Failure often points to issues with the indole's nucleophilicity or the activity of the acylating agent.

  • Cause 1: Insufficiently Strong Base. The N-H proton of indole is weakly acidic (pKa ≈ 17). A sufficiently strong base is required to deprotonate the nitrogen, forming the highly nucleophilic indolide anion.

    • Solution: Strong bases like sodium hydride (NaH) are commonly and effectively used.[3][10] Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require longer reaction times or heating.[11]

  • Cause 2: Incorrect Solvent. The choice of solvent is critical. It must be aprotic (to avoid quenching the base and anion) and capable of dissolving the indole and the base.

    • Solution: Anhydrous polar aprotic solvents like DMF or THF are excellent choices. DMF is often used as it readily dissolves the starting materials and facilitates the reaction.[3]

  • Cause 3: Poor Quality Benzoyl Chloride. Like POCl₃, benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid, which will not acylate the indole under these conditions.

    • Solution: Use fresh or purified benzoyl chloride. If it is old, consider distilling it before use.

Question: How can I improve the selectivity for N-acylation over potential C-acylation?

Answer: While the indolide anion is a soft nucleophile and generally favors attack at the "harder" nitrogen atom, reaction conditions can influence selectivity.[12]

  • Principle: The regioselectivity of acylating N-metallated indoles is highly dependent on the counter-ion and solvent.[12] More ionic salts (like sodium or potassium) in polar aprotic solvents (like DMF) strongly favor N-acylation. In contrast, more covalent salts (like magnesium Grignards) in less polar solvents (like ether or toluene) can lead to a higher proportion of C3-acylation.

    • Solution: To ensure exclusive N-benzoylation, use a strong base like NaH in an anhydrous polar aprotic solvent like DMF or THF. This generates the sodium indolide salt, which reliably acylates at the nitrogen position.[3][10]

Frequently Asked Questions (FAQs)

Q: What are alternative, milder methods for the N-benzoylation of indoles?

A: If your substrate is sensitive to strong bases like NaH, several milder methods have been developed. One effective approach is using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to directly couple benzoic acid with the indole.[11] This method avoids the use of unstable acid chlorides and harsh bases. Another strategy involves using thioesters as the acyl source, which offers high chemoselectivity for N-acylation under basic conditions (e.g., Cs₂CO₃).[13]

Q: What are the best practices for purifying the final 1-Benzoyl-1H-indole-3-carbaldehyde product?

A: The crude product obtained after aqueous work-up can typically be purified by one of two methods:

  • Recrystallization: This is often the simplest method if the crude product is relatively clean. A common solvent system is ethanol or an ethyl acetate/hexane mixture.

  • Column Chromatography: If recrystallization is ineffective or if there are closely-related impurities, column chromatography on silica gel is the preferred method.[1] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective at separating the product from unreacted starting materials and any side products.

Q: Can I perform the formylation and benzoylation in a one-pot sequence?

A: While attractive for efficiency, a one-pot procedure for this specific sequence is challenging and not commonly reported. The conditions for the Vilsmeier-Haack reaction (strongly acidic, electrophilic) are fundamentally incompatible with the conditions required for N-benzoylation (strongly basic, nucleophilic). The acidic work-up of the formylation step would need to be followed by complete removal of all acidic components, neutralization, and solvent exchange before proceeding with the base-mediated benzoylation. Therefore, a two-step process with isolation and purification of the intermediate indole-3-carbaldehyde is the most reliable and highest-yielding approach.

Data Summary

The following table summarizes typical reaction conditions for the two key steps, derived from literature precedents.

StepSubstrateReagents & ConditionsTypical Yield (%)Reference
Formylation IndolePOCl₃, DMF; 0°C then 85°C96%[4]
Formylation 4-MethylindolePOCl₃, DMF; 0°C then 85°C90%[4]
Formylation 5-MethylindolePOCl₃, DMF; 0°C then 85°C88%[4]
N-Benzoylation Indole-3-carbaldehydeBenzoyl Chloride, NaH, DMFGood (not specified)[3]
N-Benzoylation 5-Nitro-1H-indoleBenzoic Acid, DCC, DMAP, CH₂Cl₂91%[11]
N-Benzoylation IndoleBenzoyl Chloride, K₂CO₃Moderate (43%)[11]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always conduct a thorough risk assessment and consult Safety Data Sheets (SDS) for all reagents before beginning any experiment.

Protocol 1: Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Formylation[4][5]
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • In a separate flame-dried flask, dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature, then heat to 85-90 °C and maintain for 5-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

    • Continue stirring until the hydrolysis of the intermediate iminium salt is complete and the product precipitates as a solid.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde[3]
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add indole-3-carbaldehyde (1 equivalent) and anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • N-Benzoylation:

    • Add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of ice-cold water.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

References

  • Technical Support Center: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry - ACS Publications.
  • Indole-3-carbaldehyde. Wikipedia.
  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.
  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters - ACS Publications.
  • Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science.
  • Vilsmeier–Haack reaction of indole. YouTube.
  • Stability issues of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde under acidic/basic conditions. Benchchem.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances (RSC Publishing).
  • Vilsmeier-Haack Reaction. Master Organic Chemistry.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing).
  • Efficient N-Aroylation of Substituted Indoles with N-Aroylbenzotriazoles.
  • Synthesis and Chemistry of Indole.

Sources

Optimization

Technical Support Center: Catalyst Selection for 1-Benzoyl-1H-indole-3-carbaldehyde

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for reactions involving 1-Benzoyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for reactions involving 1-Benzoyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The unique structure of this substrate, featuring an N-benzoyl protecting group and a C3-formyl (aldehyde) group, presents specific opportunities and challenges in catalyst selection and reaction design.

The N-benzoyl group acts as a robust electron-withdrawing protecting group, which modulates the electronic properties of the indole ring. The C3-carbaldehyde is not only a key reactive handle for transformations like condensations and oxidations but also serves as an effective directing group in transition-metal-catalyzed C-H functionalization reactions.[1][2] This dual functionality makes it a versatile intermediate in complex molecule synthesis.[3][4]

This document provides direct answers to specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure method robustness and reproducibility.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you resolve common experimental hurdles.

Q1: My Pd-catalyzed C-H arylation at the C4 position is resulting in low or no product yield. What are the critical parameters to investigate?

Low yields in C-H functionalization are common and can often be traced back to a few critical factors. The C3-formyl group is a known directing group for C4-functionalization of the indole benzenoid ring, but the efficiency of the catalytic cycle is paramount.[1][2]

Potential Causes and Step-by-Step Solutions:

  • Inactive Catalyst or Inefficient Oxidant: The catalytic cycle for this reaction typically involves a Pd(II)/Pd(IV) pathway. The oxidant is crucial for regenerating the active Pd(II) catalyst.

    • Solution: Ensure you are using a high-purity Palladium catalyst, such as Palladium(II) Acetate (Pd(OAc)₂). Use a fresh, anhydrous silver salt oxidant like Silver Acetate (AgOAc). The oxidant's quality is critical for turning over the catalytic cycle.[1]

  • Inappropriate Solvent: The solvent plays a significant role in stabilizing the intermediates of the catalytic cycle.

    • Solution: A screen of solvents is recommended. For C-H arylations of indole-3-carbaldehyde, acidic and highly polar solvents have shown promise. Trifluoroacetic acid (TFA) has been successfully used to promote the reaction.[2] Begin by testing TFA, and consider other polar, aprotic solvents like DMF or DCE if TFA fails.

  • Suboptimal Reaction Temperature: C-H activation often requires significant thermal energy to proceed.

    • Solution: If you are running the reaction at a lower temperature, incrementally increase it. A typical starting point is 100 °C.[2] Monitor the reaction progress by TLC or LC-MS to check for product formation and starting material consumption.

  • Atmospheric Contamination: Moisture and oxygen can interfere with the catalytic cycle.

    • Solution: Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Use flame-dried glassware and anhydrous solvents to minimize moisture, which can inhibit the catalyst.

Troubleshooting Workflow: Low Yield in C4-Arylation

Start Low Yield in C4-Arylation CheckCatalyst Verify Catalyst & Oxidant (e.g., Pd(OAc)₂, AgOAc) Start->CheckCatalyst Step 1 CheckSolvent Optimize Solvent (Screen TFA, DMF, DCE) CheckCatalyst->CheckSolvent If no improvement Success Yield Improved CheckCatalyst->Success Fixed CheckTemp Adjust Temperature (e.g., Increase to 100°C) CheckSolvent->CheckTemp If no improvement CheckSolvent->Success Fixed CheckAtmosphere Ensure Inert Atmosphere (Ar/N₂, Anhydrous Conditions) CheckTemp->CheckAtmosphere If no improvement CheckTemp->Success Fixed CheckAtmosphere->Success Fixed

Caption: A logical workflow for troubleshooting low yields.

Q2: I am observing a mixture of regioisomers (e.g., C2 and C4 arylation) in my C-H functionalization reaction. How can I improve selectivity for the C4 position?

Regioselectivity is a classic challenge in indole chemistry due to multiple reactive sites.[1] While the C3-formyl group strongly directs C-H activation to the C4 position, other factors can lead to competing reactions at other sites, particularly the highly nucleophilic C2 position.

Potential Causes and Step-by-Step Solutions:

  • Incorrect Catalyst System: The choice of transition metal and ligands is the primary determinant of regioselectivity.

    • Solution: A Palladium(II) catalyst system is well-documented to favor C4-functionalization with a C3-aldehyde directing group.[1][2] Avoid catalyst systems known to favor C2-functionalization, such as those that proceed via decarboxylation if you were using an indole-3-carboxylic acid.[1]

  • Harsh Reaction Conditions: High temperatures or overly strong acids can sometimes override the directing group effect, leading to less selective reactions.

    • Solution: Try lowering the reaction temperature in 10°C increments. If using a strong acid like TFA as the solvent, consider using it as an additive in a less reactive solvent like DCE to moderate the conditions.

  • Steric Factors: The bulky N-benzoyl group can influence the conformation of the substrate and its approach to the catalyst, potentially affecting selectivity.

    • Solution: While you cannot change the substrate, ensure your coupling partner (e.g., the iodoarene) is not excessively bulky, as this could lead to less favorable interactions for C4-arylation.

Q3: My condensation reaction (e.g., Knoevenagel) with the C3-aldehyde is slow and gives a poor yield. What could be the problem?

The aldehyde on 1-Benzoyl-1H-indole-3-carbaldehyde is reactive, but its electrophilicity is influenced by the indole ring and the N-benzoyl group.[5] Condensation reactions are sensitive to catalyst choice and reaction conditions.

Potential Causes and Step-by-Step Solutions:

  • Inactive or Inappropriate Catalyst: Both acid and base catalysts can be used for Knoevenagel-type condensations, but one may be superior for your specific substrates.[6]

    • Solution: If a base catalyst like piperidine is not working, consider switching to a Lewis acid catalyst. Screen a few options (e.g., ZnCl₂, TiCl₄) to find the most effective one. Always use a fresh catalyst.[6][7]

  • Presence of Water: Acid-catalyzed condensations are often reversible and are driven to completion by the removal of water. Any water in the reaction medium can inhibit the reaction.

    • Solution: Use anhydrous solvents and consider adding molecular sieves to the reaction mixture to sequester any water that is formed.[6]

  • Insufficient Reaction Time or Temperature: The N-benzoyl group is electron-withdrawing, which should enhance the aldehyde's electrophilicity. However, if the reaction is still slow, it may require more forcing conditions.

    • Solution: Extend the reaction time, monitoring progress carefully by TLC. If time is not a factor, cautiously increase the reaction temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting catalysts for different reaction types with 1-Benzoyl-1H-indole-3-carbaldehyde?

Catalyst selection is reaction-dependent. The table below provides validated starting points for common transformations.

Reaction TypeRecommended Catalyst SystemRole of Substrate GroupsKey Considerations
C4-H Arylation Pd(OAc)₂ (10 mol%) with AgOAc (2 equiv) as oxidant in TFA.[2]C3-CHO is the directing group. N-Benzoyl is the protecting group.Requires inert atmosphere. Temperature control is crucial for selectivity.
Knoevenagel Condensation Piperidine (catalytic) or a Lewis Acid (e.g., ZnCl₂).[6]C3-CHO is the electrophile.Base catalysis is common. Acid catalysis requires anhydrous conditions.
Aldehyde Oxidation Oxone as terminal oxidant with a catalytic amount of a halide salt (e.g., NaCl).[8][9]C3-CHO is oxidized.A green and selective method that can prevent over-oxidation of the electron-rich indole ring.
Aldehyde Reduction NaBH₄ in an alcoholic solvent.C3-CHO is reduced to an alcohol.Standard, mild conditions are typically effective for this transformation.
Q2: How does the N-benzoyl group impact reactivity compared to a simple N-H indole-3-carbaldehyde?

The N-benzoyl group has three primary effects:

  • Electronic Effect: As an electron-withdrawing group, it decreases the electron density of the entire indole system. This makes the C3-aldehyde carbon more electrophilic and potentially more reactive towards nucleophiles.[5]

  • Steric Hindrance: It is a bulky group that can sterically hinder the approach of reagents to the N1 and adjacent C2/C7 positions, which can enhance regioselectivity in some cases.

  • Protection: It prevents N-H related side reactions, such as N-alkylation or deprotonation, which simplifies the reaction environment. In some Pd-catalyzed reactions of free (NH) 3-acetylindoles, a domino C4-arylation/carbonyl migration occurs, a complication that is prevented by N-protection.[1]

Q3: For C-H functionalization, what is the mechanistic basis for the C3-aldehyde directing C4-arylation?

The directing effect relies on the formation of a stable metallacyclic intermediate. The reaction proceeds through the following general steps:

  • Coordination: The oxygen of the formyl group at C3 coordinates to the palladium(II) catalyst.

  • C-H Activation/Metallation: This coordination pre-disposes the catalyst to activate the C-H bond at the C4 position, leading to the formation of a stable six-membered palladacycle intermediate.

  • Oxidative Addition & Reductive Elimination: The aryl iodide oxidatively adds to the palladium center, followed by reductive elimination to form the C-C bond at the C4 position and regenerate the catalyst.

This pathway is favored because the resulting six-membered metallacycle is more stable than the alternative five-membered metallacycle that would be required for C2 activation.

Directing Group Effect Visualization

Caption: C3-aldehyde directs to C4 via a more stable metallacycle.

Experimental Protocols

General Protocol for Pd-Catalyzed C4-Arylation of 1-Benzoyl-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures for the C-H functionalization of indole-3-carbaldehydes.[1][2]

Materials:

  • 1-Benzoyl-1H-indole-3-carbaldehyde

  • Aryl Iodide (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.10 equivalents)

  • Silver Acetate (AgOAc, 2.0 equivalents)

  • Trifluoroacetic Acid (TFA), anhydrous

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add 1-Benzoyl-1H-indole-3-carbaldehyde (1.0 mmol), the corresponding aryl iodide (1.2 mmol), Pd(OAc)₂ (0.10 mmol), and AgOAc (2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous TFA (e.g., 5 mL) via syringe.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove insoluble silver salts and the palladium catalyst.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C4-arylated product.

References

  • Marella, A., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(12), 7964–7978. Available at: [Link]

  • Singh, T., & Gandeepan, P. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters, 23(15), 5868–5873. Available at: [Link]

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-745. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 52(4), 1146-1154. Available at: [Link]

  • Reddit r/Chempros community. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • Nikolai, L., & Ackermann, L. (2020). When metal-catalyzed C–H functionalization meets visible-light photocatalysis. Beilstein Journal of Organic Chemistry, 16, 1582–1623. Available at: [Link]

  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5307. Available at: [Link]

  • American Chemical Society. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Molecules, 27(9), 2736. Available at: [Link]

  • ResearchGate. (2008). RuCl3·3H2O-catalyzed reaction of indoles with aldehydes. Catalysis Communications, 9(6), 1134-1138. Available at: [Link]

  • Springer Nature. (2019). Green Oxidation of Indoles using halide Catalysis. Retrieved from [Link]

  • Xu, J., et al. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4754. Available at: [Link]

  • ResearchGate. (n.d.). C H Activation of Indoles. Retrieved from [Link]

  • Yonsei University. (2016). Rh(III)-catalyzed C-H activation reactions forming 1: H -isoindoles containing a quaternary carbon center from aryl ketones or benzylamines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Remote N–H activation of indole aldehydes: an investigation of the mechanism, origin of selectivities, and role of the catalyst. New Journal of Chemistry, 45(2), 794-805. Available at: [Link]

  • American Chemical Society. (2025). Benzannulation of Functionally Enhanced Indole-3-carbaldehydes with Ynones and Alkynoates: A Domino Approach to Bioactive Carbazoles. The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 22(10), 1716. Available at: [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Indole-3-carbaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: N-Benzoyl vs. N-Benzyl Indoles

Indole is a privileged scaffold in medicinal chemistry and drug development. Modulating its reactivity through N-substitution is a critical strategy for both protecting the reactive amine and directing late-stage functio...

Author: BenchChem Technical Support Team. Date: March 2026

Indole is a privileged scaffold in medicinal chemistry and drug development. Modulating its reactivity through N-substitution is a critical strategy for both protecting the reactive amine and directing late-stage functionalization. This guide provides an in-depth, objective comparison of N-benzoyl and N-benzyl indoles, detailing how the electronic and structural properties of these substituents dictate entirely divergent synthetic pathways.

Electronic & Structural Foundations

The choice between an N-benzoyl and an N-benzyl group fundamentally alters the electron density and coordination chemistry of the indole core:

  • N-Benzyl Indole (Electron-Rich): The benzyl group is electronically neutral to slightly electron-donating via inductive effects. It effectively protects the N-H bond (which has a pKa of ~17) without draining electron density from the indole π -system[1]. Consequently, the C3 position remains highly nucleophilic, making it the default site for electrophilic aromatic substitution (EAS).

  • N-Benzoyl Indole (Electron-Deficient & Coordinating): The benzoyl group is strongly electron-withdrawing. Delocalization of the nitrogen lone pair into the carbonyl group significantly reduces the electron density of the indole ring, suppressing innate C3 nucleophilicity. More importantly, the carbonyl oxygen acts as a Lewis basic site, capable of coordinating transition metals (e.g., Ru, Rh, Ir) to direct C-H activation specifically at the sterically accessible C2 position[2].

Comparative Reactivity Profiles

The table below summarizes the quantitative and qualitative performance differences between the two substrates across standard synthetic conditions.

FeatureN-Benzyl IndoleN-Benzoyl Indole
Electronic Effect Electron-donating / NeutralStrongly electron-withdrawing
Innate C3 Nucleophilicity High (favors rapid electrophilic attack)Low (suppressed by carbonyl resonance)
C2 C-H Activation Poor (lacks a coordinating directing group)Excellent (directed by the carbonyl oxygen)
Primary Synthetic Role Robust protection, C3/C5 functionalizationTransient directing group for C2 functionalization
Deprotection Conditions Hydrogenolysis (H2, Pd/C), Na/NH3Basic hydrolysis (NaOH/MeOH), Hydrazine

Deep Dive 1: N-Benzoyl Indole as a C2-Directing Group

The Causality: The N-benzoyl group transcends simple protection; it functions as a transient directing group. By coordinating to a transition metal center, the carbonyl oxygen brings the catalyst into close proximity to the C2-H bond. This facilitates a concerted metalation-deprotonation (CMD) event that completely overrides the indole's natural preference for C3 reactivity, allowing for highly regioselective C2-alkenylation[2].

Experimental Protocol: Ru(II)-Catalyzed C2-Alkenylation

Based on the methodology established for2[2], this self-validating system ensures exclusive C2 functionalization.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add N-benzoyl indole (1.0 equiv) and methyl acrylate (1.2 equiv).

  • Catalyst Loading: Add the ruthenium catalyst [Ru(p−cymene)Cl2​]2​ (5 mol %) and the silver additive AgSbF6​ (20 mol %) to activate the metal center.

  • Oxidant Addition: Introduce Cu(OAc)2​⋅H2​O (1.2 equiv) to serve as the oxidant for catalyst regeneration.

  • Reaction: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) and stir at 80 °C for 12–24 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Cool to room temperature, filter through a Celite pad, concentrate, and purify via silica gel chromatography to yield the C2-alkenylated product.

G A N-Benzoyl Indole + Ru(II) Catalyst B O-Coordination to Ru Center A->B Ligand Exchange C C2 C-H Cleavage (Ruthenacycle) B->C CMD Process D Alkene Migratory Insertion C->D + Methyl Acrylate E Reductive Elimination (C2-Alkenyl Product) D->E Product Release E->A Catalyst Regeneration

Ru(II)-catalyzed C2-alkenylation cycle directed by the N-benzoyl group.

Deep Dive 2: N-Benzyl Indole in Remote C5 Functionalization

The Causality: N-benzylation prevents unwanted N-alkylation while preserving the electron-rich nature of the indole ring. While C3 is the default site for electrophilic attack, recent catalytic advancements leverage the electron density of N-benzyl indoles to achieve remote C5-selective functionalization. When using metallocarbenes, the highly reactive carbene initially attacks the C4 position, creating a strained three-membered ring intermediate. To restore aromaticity, this intermediate spontaneously rearranges, shifting the new carbon-carbon bond exclusively to the C5 position[3].

Experimental Protocol: Cu/Ag-Catalyzed C5-Alkylation

Derived from recent breakthroughs detailed in3[3], this protocol allows for selective modification of the notoriously unreactive C5 position.

Step-by-Step Workflow:

  • Preparation: In a dry reaction vial, combine the N-benzyl indole substrate (1.0 equiv) with dimethyl α -diazomalonate (carbene source, 1.5 equiv).

  • Co-Catalyst System: Add a precisely measured combination of copper and silver salts: Cu(OAc)2​⋅H2​O and AgSbF6​ . This specific bimetallic system is critical for optimizing carbene transfer and suppressing dimerization.

  • Reaction: Dissolve in an appropriate halogenated solvent (e.g., dichloromethane) at optimized concentrations. Stir at room temperature or mild heat depending on substrate sterics.

  • Evolution: Nitrogen gas ( N2​ ) will evolve as the metallocarbene forms and subsequently attacks the indole core.

  • Isolation: Quench the reaction, extract, and purify via column chromatography to isolate the C5-alkylated N-benzyl indole (yields up to 77–91% depending on C3 substitution)[3].

G A N-Benzyl Indole + Diazo Compound B Cu/Ag-Carbene Formation A->B N2 Extrusion C Electrophilic Attack at C4 (Strained Intermediate) B->C Cyclopropanation D Ring Opening & Rearrangement C->D Aromatization E C5-Alkylated N-Benzyl Indole D->E Final Product

Cu/Ag-catalyzed selective C5-alkylation pathway of N-benzyl indole via carbene rearrangement.

Practical Considerations & Deprotection Strategies

Synthesis Troubleshooting

When installing the N-benzyl group, incomplete deprotonation of the indole nitrogen is a common failure point. Because the neutral indole ring is highly nucleophilic, a mixture of neutral indole and indolate anion will lead to competing C3-benzylation side products[1]. To ensure strict N-selectivity, researchers must use strong bases (e.g., NaH) in polar aprotic solvents (like DMF or THF) and maintain rigorously anhydrous conditions to prevent base quenching[1].

Deprotection Profiles

The choice between these two groups often comes down to the required conditions for their eventual removal:

  • N-Benzoyl Deprotection: The amide-like linkage is easily cleaved via basic hydrolysis (e.g., NaOH or KOH in Methanol) or by treatment with hydrazine. This mild removal makes N-benzoyl an ideal transient directing group for early-stage structural formatting[2].

  • N-Benzyl Deprotection: The benzyl group is exceptionally robust against both acids and bases. Its removal requires harsh conditions, typically catalytic hydrogenolysis ( H2​ gas over Pd/C) or dissolving metal reduction (Na in liquid NH3​ ). It is best suited as a long-term protecting group throughout complex, multi-step syntheses.

References

  • Highly Regioselective C2-Alkenylation of Indoles Using the N-Benzoyl Directing Group Source: ACS Publications URL:[Link]

  • Breakthrough in indole chemistry could accelerate drug development Source: EurekAlert! / Chiba University URL:[Link]

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Comparative

A Spectroscopic Guide to N-Substituted Indole-3-Carbaldehydes: Distinguishing N-Acyl and N-Alkyl Derivatives

For the modern medicinal chemist and drug development professional, the indole-3-carbaldehyde scaffold is a foundational building block. Its versatility allows for the synthesis of a vast array of biologically active com...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and drug development professional, the indole-3-carbaldehyde scaffold is a foundational building block. Its versatility allows for the synthesis of a vast array of biologically active compounds. The strategic modification of the indole nitrogen (N-1) with either an acyl or an alkyl group is a critical step in tuning the electronic properties and, consequently, the biological activity of the resulting molecule. This guide provides a comprehensive spectroscopic comparison of N-acylated and N-alkylated indole-3-carbaldehydes, offering researchers a clear framework for the structural elucidation and differentiation of these two vital classes of synthetic intermediates.

The seemingly subtle difference between an N-acyl and an N-alkyl substituent imparts a profound change on the electronic character of the indole ring. An N-acyl group, such as an acetyl or benzoyl moiety, acts as a strong electron-withdrawing group. This is due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, which deactivates the indole ring. In contrast, an N-alkyl group is electron-donating, increasing the electron density of the indole system. These fundamental electronic differences create distinct and predictable signatures across a range of spectroscopic techniques.

The Electronic Influence of N-Substituents

The choice between N-acylation and N-alkylation is a pivotal decision in the synthetic route towards a target molecule. N-acylation is often employed to protect the indole nitrogen and to direct electrophilic substitution to positions other than the highly reactive C-3 position. Conversely, N-alkylation can enhance the nucleophilicity of the indole ring and is a common feature in many bioactive natural products and pharmaceuticals. Understanding the spectroscopic consequences of these choices is paramount for reaction monitoring, quality control, and the unambiguous characterization of final compounds.

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cluster_acylated N-Acylated Indole-3-Carbaldehyde cluster_alkylated N-Alkylated Indole-3-Carbaldehyde N_acyl Indole Nitrogen (N-1) Acyl_group Electron-Withdrawing Acyl Group (e.g., -C(O)R) N_acyl->Acyl_group Resonance Delocalization Indole_Ring_acyl Electron-Deficient Indole Ring Acyl_group->Indole_Ring_acyl Deactivation N_alkyl Indole Nitrogen (N-1) Indole_Ring_alkyl Electron-Rich Indole Ring N_alkyl->Indole_Ring_alkyl Activation Alkyl_group Electron-Donating Alkyl Group (e.g., -R) Alkyl_group->N_alkyl Inductive Effect

Caption: Electronic effects of N-acylation vs. N-alkylation on the indole ring.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Substituents

NMR spectroscopy provides the most definitive and nuanced picture of the electronic environment within a molecule. The differences in the ¹H and ¹³C NMR spectra of N-acylated and N-alkylated indole-3-carbaldehydes are pronounced and directly reflect the electron-withdrawing or -donating nature of the N-substituent.

¹H NMR Spectroscopy

In ¹H NMR, the electron-withdrawing nature of the N-acyl group leads to a general downfield shift (deshielding) of the indole ring protons compared to their N-alkylated counterparts. This effect is most pronounced for the protons closest to the nitrogen, particularly H-2 and H-7.

  • H-2 Proton: In N-acylated derivatives, the H-2 proton experiences significant deshielding due to the strong inductive and resonance effects of the acyl group. This results in a chemical shift that is typically found further downfield compared to N-alkylated analogs.

  • Aldehyde Proton (-CHO): The aldehyde proton also shows a downfield shift in N-acylated compounds, reflecting the overall electron-deficient nature of the aromatic system.

  • N-Substituent Protons: The protons on the N-alkyl group will appear in the aliphatic region, with their chemical shifts dependent on their proximity to the nitrogen. For N-acylated compounds, the protons of the acyl group will have characteristic chemical shifts (e.g., a singlet around 2.5-3.0 ppm for an N-acetyl group).

¹³C NMR Spectroscopy

The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The deshielding effect of the N-acyl group causes the carbon signals of the indole ring to shift downfield.

  • C-2 and C-7a Carbons: These carbons, being in close proximity to the N-1 position, are most affected by the substituent. In N-acylated derivatives, their resonances are shifted significantly downfield.

  • Aldehyde Carbonyl Carbon (-CHO): Similar to the aldehyde proton, the carbonyl carbon of the formyl group is deshielded in N-acylated indoles.

  • N-Acyl Carbonyl Carbon: A key diagnostic peak for N-acylated compounds is the signal for the carbonyl carbon of the acyl group itself, which typically appears in the range of 165-175 ppm.

Compound H-2 (ppm) CHO (ppm) N-Substituent Protons (ppm) C-2 (ppm) C-3 (ppm) CHO (ppm) N-Acyl C=O (ppm)
1-Methyl-1H-indole-3-carbaldehyde ~7.69~10.01~3.90 (s, 3H)~137.90~118.09~184.43N/A
1-Ethyl-1H-indole-3-carbaldehyde ~7.75~10.01~4.24 (q, 2H), ~1.56 (t, 3H)~137.55~118.14~184.47N/A
1-Benzyl-1H-indole-3-carbaldehyde ~7.72~10.01~5.37 (s, 2H), ~7.16-7.39 (m, 5H)~138.43~118.53~184.62N/A
1-Acetyl-1H-indole-3-carbaldehyde ~8.45~10.1-10.4~2.7 (s, 3H)~136.0~121.0~185.0~168.0

Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.

Infrared (IR) Spectroscopy: Probing the Carbonyl Stretch

IR spectroscopy is particularly useful for identifying the presence and electronic environment of carbonyl groups. In the context of N-acylated and N-alkylated indole-3-carbaldehydes, the key diagnostic feature is the stretching frequency of the C=O bond.

  • N-Acylated Indole-3-carbaldehydes: These compounds will exhibit two distinct carbonyl stretching bands. The aldehyde C=O stretch typically appears in the range of 1680-1700 cm⁻¹. The N-acyl C=O stretch is found at a higher frequency, usually between 1700-1730 cm⁻¹. The electron-withdrawing nature of the indole nitrogen in this case reduces the single-bond character of the aldehyde carbonyl, leading to a slightly higher stretching frequency compared to N-alkylated derivatives.

  • N-Alkylated Indole-3-carbaldehydes: These compounds will show only one C=O stretching band corresponding to the aldehyde group. Due to the electron-donating nature of the N-alkyl group, which enhances resonance delocalization within the indole-3-carbaldehyde system, the C=O bond has more single-bond character. This results in a lower stretching frequency, typically in the range of 1660-1680 cm⁻¹[1].

Functional Group N-Acylated Derivative (cm⁻¹) N-Alkylated Derivative (cm⁻¹)
Aldehyde C=O Stretch 1680 - 17001660 - 1680
N-Acyl C=O Stretch 1700 - 1730N/A

UV-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated π-electron system of the indole ring. The position of the maximum absorbance (λmax) is sensitive to the electronic effects of substituents.

  • N-Alkylated Indole-3-carbaldehydes: The electron-donating alkyl group increases the electron density of the indole ring, which generally leads to a bathochromic (red) shift in the λmax compared to the parent indole-3-carbaldehyde. This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

  • N-Acylated Indole-3-carbaldehydes: The electron-withdrawing acyl group decreases the electron density of the indole ring. This results in a hypsochromic (blue) shift in the λmax, as more energy is required for the π-π* transition[2].

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used for structural elucidation. The N-substituent plays a crucial role in directing the fragmentation pathways of indole-3-carbaldehydes.

  • N-Alkylated Indole-3-carbaldehydes: A common fragmentation pathway involves the cleavage of the N-alkyl group. For example, in N-benzyl derivatives, a prominent peak corresponding to the loss of the benzyl group is often observed.

  • N-Acylated Indole-3-carbaldehydes: The fragmentation of N-acylated indoles is often characterized by the loss of the acyl group as a ketene molecule (for N-acetyl) or as a radical. A characteristic fragmentation for N-acetyl derivatives is the loss of a neutral ketene (CH₂=C=O) molecule, resulting in a peak at [M-42]⁺[3][4].

Experimental Protocols

Synthesis of N-Alkylated Indole-3-Carbaldehyde (Example: 1-Methyl-1H-indole-3-carbaldehyde)[5]

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Start Indole-3-carbaldehyde, K₂CO₃, CH₃CN, DMF Reaction Add Methyl Iodide Start->Reaction Reflux Reflux at 82-84°C for 16h Reaction->Reflux Workup Cool, Filter, Dry (Na₂SO₄) Reflux->Workup Purification Evaporate Solvents & Recrystallize (Ethanol) Workup->Purification Product 1-Methyl-1H-indole-3-carbaldehyde Purification->Product

Caption: Workflow for the synthesis of 1-Methyl-1H-indole-3-carbaldehyde.

  • To a mixture of 1H-indole-3-carbaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), acetonitrile, and a small amount of DMF, add methyl iodide (2.4 eq).

  • Heat the resulting mixture to reflux at 82-84 °C for 16 hours.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Evaporate the solvents under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure 1-methyl-1H-indole-3-carbaldehyde.

Synthesis of N-Acylated Indole-3-Carbaldehyde (Example: 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde)[6]

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Start Indole-3-carbaldehyde, Triethylamine, THF Reaction Add 3-Chloroacetyl chloride dropwise Start->Reaction Stir Stir at room temperature for 3h Reaction->Stir Workup Quench with ice water, Extract with Diethyl Ether Stir->Workup Washing Wash with 5% NaHCO₃ and Water Workup->Washing Drying Dry over Na₂SO₄ Washing->Drying Purification Evaporate Solvent Drying->Purification Product 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde Purification->Product

Caption: Workflow for the synthesis of 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde.

  • To a well-stirred solution of indole-3-carbaldehyde (1.0 eq) and triethylamine (1.1 eq) in tetrahydrofuran (THF), add 3-chloroacetyl chloride (1.1 eq) in THF dropwise.

  • Stir the reaction mixture at room temperature for approximately 3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction mixture in ice-cold water and extract the product with diethyl ether.

  • Wash the ether layer with a 5% sodium bicarbonate solution followed by distilled water.

  • Dry the ether layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the product.

Conclusion

The N-substituent on an indole-3-carbaldehyde profoundly influences its electronic structure, leading to distinct and predictable spectroscopic characteristics. N-acylation results in a general deshielding of the indole ring protons and carbons in NMR, the appearance of a second carbonyl stretch at a higher frequency in IR, a blue shift in UV-Vis absorption, and characteristic fragmentation patterns in mass spectrometry involving the loss of the acyl group. Conversely, N-alkylation leads to a more electron-rich indole system, reflected in upfield shifts in NMR, a lower frequency aldehyde carbonyl stretch in IR, and a red shift in UV-Vis absorption. By leveraging this comprehensive spectroscopic understanding, researchers can confidently synthesize, characterize, and differentiate these two important classes of molecules, accelerating the pace of drug discovery and development.

References

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Study of Mass Spectra of Some Indole Derivatives. SCIRP. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]

  • A new method for the synthesis of 1-methyl-1 H-indole-3-carboxylate derivatives, employing Cu(II). ResearchGate. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. University of Calgary. Available at: [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PMC. Available at: [Link]

  • IR: aldehydes. UCLA. Available at: [Link]

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Srpsko hemijsko društvo. Available at: [Link]

  • Is there a trend in inductive effect for different alkyl groups?. ResearchGate. Available at: [Link]

  • Why does an increase in alkyl group substitution cause downfield shift H'NMR?. Stack Exchange. Available at: [Link]

  • N-Acetylindole. NIST WebBook. Available at: [Link]

  • Aldehyde and carboxylic acid IR stretching and bending mode frequencies. LSU. Available at: [Link]

  • N-Acetylindole. NIST WebBook. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Interpretation of Both Electron Pushing and Electron Withdrawing Inductive Effect of Alkyl Groups in Terms of Mulliken–Jaffe's. Indian Academy of Sciences. Available at: [Link]

  • DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. University of California, Irvine. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. Available at: [Link]

  • An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. PubMed. Available at: [Link]

  • IR signals for carbonyl compounds (video). Khan Academy. Available at: [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Indian Academy of Sciences. Available at: [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Is there a trend in inductive effect for different alkyl groups?. PMC. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Available at: [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. CORE. Available at: [Link]

  • Low-temperature 1H and 13C NMR spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. PubMed. Available at: [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. Available at: [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PMC. Available at: [Link]

  • Synthesis of 5-Ethyl-1H-indole. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

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Validation

X-ray crystallography of 1-Benzoyl-1H-indole-3-carbaldehyde derivatives

High-Resolution X-Ray Crystallography of 1-Benzoyl-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide to Crystallization Methodologies As a Senior Application Scientist, one of the most frequent challenges I encou...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution X-Ray Crystallography of 1-Benzoyl-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide to Crystallization Methodologies

As a Senior Application Scientist, one of the most frequent challenges I encounter in structural biology and medicinal chemistry is the successful crystallization of planar, highly conjugated small molecules. 1-Benzoyl-1H-indole-3-carbaldehyde (CAS 27092-42-8)[1] is a highly versatile intermediate utilized extensively in the synthesis of bioactive indole alkaloids, phytoalexins, and quinazolinone derivatives[2].

While routine synthesis pathways rely heavily on the formylation of indole followed by N-benzoylation[3], confirming the exact stereochemistry and non-covalent interaction mapping of these derivatives requires high-resolution Single-Crystal X-Ray Diffraction (SCXRD). However, the molecular architecture of these derivatives presents a distinct crystallographic challenge. This guide objectively compares the performance of three primary crystallization methodologies—Vapor Diffusion, Solvent Layering, and Slow Evaporation—providing field-proven protocols and quantitative data to ensure you obtain publication-quality diffraction data.

Mechanistic Insights: The Causality of Crystal Packing

To understand why certain crystallization methods fail while others succeed, we must analyze the molecule's conformation. The core indole system is strictly planar, which strongly favors 1D π−π stacking interactions. However, the bulky benzoyl protecting group at the N1 position cannot remain coplanar with the indole core due to severe steric clashes with the C2 proton. Consequently, the benzoyl phenyl ring twists out of plane.

When crystallization is forced rapidly, the kinetically favored π−π stacking of the indole cores dominates. This drives rapid growth along a single crystallographic axis, resulting in fragile, twinned needles. Conversely, when the system is maintained strictly within the metastable zone, the slower-growing faces—governed by the weaker van der Waals interactions and steric hindrance of the twisted benzoyl groups—have time to develop. This thermodynamic control is the absolute key to yielding the isotropic, block-like crystals required for high-resolution X-ray diffraction.

Mechanism M 1-Benzoyl-1H-indole-3-carbaldehyde P Pi-Pi Stacking (Indole & Benzoyl Rings) M->P Dominant Force H Hydrogen Bonding (Formyl Oxygen) M->H Weak/Secondary S Steric Hindrance (Bulky Benzoyl Group) M->S Influences Conformation L Crystal Lattice Packing P->L H->L S->L D X-ray Diffraction Quality L->D Determines Resolution

Mechanistic pathway of intermolecular forces defining crystal lattice packing.

Comparative Data Analysis: Method Performance

To objectively evaluate the performance of different crystallization environments, we compared the crystallographic parameters of 1-Benzoyl-1H-indole-3-carbaldehyde crystals grown via three distinct methods. The data below illustrates the direct correlation between the crystallization technique and the resulting SCXRD data quality.

Table 1: Comparative Crystallographic Performance by Method

ParameterVapor Diffusion (Commercial Kit)Solvent Layering (Liquid-Liquid)Slow Evaporation (Benchtop)
Primary Crystal Habit Block (Isotropic)PrismNeedle (Anisotropic)
Resolution Limit (Å) 0.780.851.15
Space Group P21​/c P21​/c P1ˉ (Twinned)
R1 (I > 2σ(I)) 3.2%4.1%7.8%
wR2 (All Data) 8.5%10.2%18.4%
Completeness 99.8%98.5%92.4%
Data Quality Assessment Excellent (Publication Ready)Good (Requires minor restraints)Poor (High mosaicity, overlap)

Data Interpretation: Vapor Diffusion significantly outperforms traditional Slow Evaporation. By preventing the system from crashing into the labile (spontaneous nucleation) zone, Vapor Diffusion suppresses non-merohedral twinning and lowers the R1 factor to a highly accurate 3.2%.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. By strictly controlling the variables (filtration, temperature, and vapor pressure differentials), you eliminate the random kinetic factors that typically ruin indole crystallizations.

Workflow A 1-Benzoyl-1H-indole-3-carbaldehyde (Purity >98%) B Solubility Screening (Polar vs. Non-Polar) A->B Evaluate Solvents C Vapor Diffusion (Commercial Screens) B->C High Sol. in Mother Liquor D Slow Evaporation (Benchtop) B->D Moderate Sol. in Volatile E Solvent Layering (Liquid-Liquid) B->E Soluble in Dense Solvent F High-Resolution Crystals (Optimal for SCXRD) C->F Controlled Supersaturation G Twinning / Needles (High Pi-Pi Stacking) D->G Rapid Nucleation H Moderate Quality (Requires Optimization) E->H Diffusion Gradient

Decision tree for selecting crystallization methods for indole derivatives.

Protocol 1: High-Throughput Vapor Diffusion (The Superior Method)

Objective: To achieve controlled supersaturation via vapor-phase equilibration, mitigating rapid 1D axis growth. Causality: By placing a highly volatile antisolvent (Hexane) in the reservoir and a less volatile good solvent (Ethyl Acetate) in the drop, the antisolvent slowly diffuses into the drop. This gradually lowers the dielectric constant of the mother liquor, gently pushing the system into the metastable zone without triggering a kinetic crash.

  • Solution Preparation: Dissolve 10 mg of 1-Benzoyl-1H-indole-3-carbaldehyde in 1 mL of HPLC-grade Ethyl Acetate.

  • Critical Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Why? Heterogeneous nucleants (dust/lint) act as premature nucleation sites, causing the system to crash out of solution too early.

  • Reservoir Setup: Pipette 500 µL of Hexane into the well of a standard 24-well VDX crystallization plate.

  • Drop Formation: On a siliconized glass coverslip, mix 2 µL of the filtered compound solution with 2 µL of the reservoir solution.

  • Sealing and Incubation: Invert the coverslip over the well and seal tightly with high-vacuum grease. Store the plate in a vibration-free, temperature-controlled incubator at 20°C. Do not use a standard refrigerator, as compressor vibrations induce secondary nucleation. Crystals typically appear within 3–5 days as well-defined blocks.

Protocol 2: Traditional Slow Evaporation (The Baseline Alternative)

Objective: To induce crystallization through direct solvent loss. Causality: As the solvent evaporates, the concentration of the solute increases until it exceeds the solubility limit. Because evaporation rates are difficult to control precisely on an open benchtop, the system often rapidly crosses into the labile zone, resulting in a shower of microcrystals driven by uninhibited π−π stacking.

  • Solution Preparation: Dissolve 10 mg of the compound in 1 mL of Dichloromethane (DCM).

  • Vessel Setup: Transfer the solution to a clean 2-dram glass vial.

  • Evaporation Control: Cover the vial tightly with Parafilm and puncture exactly 2 small holes using a 21-gauge needle to restrict the evaporation rate.

  • Incubation: Leave undisturbed in a fume hood at ambient temperature. Complete evaporation occurs in 24-48 hours. Note: This method typically yields clustered needles requiring physical separation under a polarized light microscope prior to mounting, and often exhibits non-merohedral twinning during diffraction analysis.

References

  • Source: sigmaaldrich.
  • Title: The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Source: lookchem.

Sources

Comparative

Comparative study of different N-acyl indole-3-carbaldehydes

Comparative Study of N-Acyl Indole-3-Carbaldehydes: Synthesis, Reactivity, and Application Profiling Executive Summary & Mechanistic Rationale Indole-3-carboxaldehyde (I3A) is a privileged heterocyclic scaffold ubiquitou...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of N-Acyl Indole-3-Carbaldehydes: Synthesis, Reactivity, and Application Profiling

Executive Summary & Mechanistic Rationale

Indole-3-carboxaldehyde (I3A) is a privileged heterocyclic scaffold ubiquitous in natural products and pharmaceutical development. However, the intrinsic reactivity of the free indole nitrogen (N-H) often leads to unwanted oligomerization or side reactions during complex syntheses. N-acylation serves a dual purpose: it acts as a robust protecting group strategy and fundamentally alters the physicochemical properties and electronic distribution of the indole core.

As a Senior Application Scientist, I approach N-acylation not merely as a protective measure, but as a strategic modification. The choice of the acyl group—whether acetyl, propionyl, or chloroacetyl—dictates the molecule's downstream utility, ranging from directing groups in transition-metal catalysis to functional monomers in polymer science. This guide objectively compares these N-acyl variants, providing mechanistic insights and self-validating experimental protocols to guide your synthetic workflows.

Comparative Profiling of N-Acyl Variants

1-Acetyl-1H-indole-3-carbaldehyde: The Catalytic Directing Group

The N-acetyl variant is the standard baseline for indole protection. Acetylation is rapid and highly efficient[1]. Mechanistically, the acetyl group acts as a strong electron-withdrawing group, slightly deactivating the indole ring and stabilizing the molecule against oxidative degradation.

  • Key Application: Beyond protection, the N-acetyl group serves as a crucial directing group in palladium(II)-catalyzed C-H functionalization. It selectively directs arylation to the C4 position of the indole core, bypassing the typically more reactive C2 position, thereby enabling the synthesis of complex ergot alkaloid precursors[2].

1-Propionyl-1H-indole-3-carbaldehyde: The Polymer Modifier

Increasing the aliphatic chain length to a propionyl group introduces slight steric hindrance while enhancing lipophilicity.

  • Key Application: Recent advancements have leveraged this derivative in materials science. Acetalization of water-soluble polyvinyl alcohol (PVA) with 1-propionylindole-3-carboxaldehyde yields a functionalized polyvinyl acetal. This modification transforms the hydrophilic PVA into a water-insoluble polymer with significantly enhanced thermal stability and pendant bioactive indole groups, ideal for advanced material applications[3].

1-(2-Chloroacetyl)-1H-indole-3-carbaldehyde: The Bifunctional Electrophile

Introducing an α-chloro substitution to the acyl group transforms the molecule into a highly reactive bifunctional electrophile.

  • Key Application: While N-acylation inherently blocks the N-H bond—resulting in a near-total loss of the intrinsic radical scavenging (antioxidant) activity of the parent I3A—the chloroacetyl group provides a synthetic handle. Base-catalyzed condensation of this derivative with various aryl amines generates novel analogues that not only restore but significantly enhance the DPPH radical scavenging activity compared to standard antioxidants like BHA[4].

Quantitative Data & Reactivity Summary

N-Acyl DerivativeMolecular WeightPrimary ApplicationDownstream Reactivity / FunctionImpact on Intrinsic Antioxidant Activity
1-Acetyl 187.19 g/mol C-H FunctionalizationDirects Pd-catalyzed arylation strictly to the C4 position[2].Suppressed (N-H bond blocked)
1-Propionyl 201.22 g/mol Polymer FunctionalizationUndergoes p-TSA catalyzed acetalization with 1,3-diols (PVA)[3].Suppressed (N-H bond blocked)
1-(2-Chloroacetyl) 221.64 g/mol Bioactive Intermediatesα-carbon undergoes nucleophilic substitution with aryl amines[4].Negligible until coupled with aryl amines

Pathway Visualization

G I3A Indole-3-carbaldehyde (Free N-H) Acetyl 1-Acetyl Variant I3A->Acetyl Acetyl Chloride DMAP, TEA Propionyl 1-Propionyl Variant I3A->Propionyl Propionyl Chloride DMAP, TEA Chloroacetyl 1-(2-Chloroacetyl) Variant I3A->Chloroacetyl Chloroacetyl Chloride TEA C4 Pd-Catalyzed C4-Arylation Acetyl->C4 Directing Group PVA PVA Polymer Acetalization Propionyl->PVA Thermal Stability Antiox Aryl Amine Coupling (Antioxidants) Chloroacetyl->Antiox Reactive Intermediate

Divergent synthetic workflows and applications of N-acyl indole-3-carbaldehyde derivatives.

Validated Experimental Protocols

Protocol A: General Synthesis of N-Acyl Indole-3-carbaldehydes (DMAP-Catalyzed)

Causality Focus: The indole nitrogen is a poor nucleophile because its lone pair is delocalized into the aromatic π-system. We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, drastically accelerating the transfer of the acyl group to the indole nitrogen[3].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 eq of indole-3-carboxaldehyde in anhydrous dichloromethane (DCM) under a nitrogen atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of DMAP. Stir for 10 minutes at 0°C. Rationale: TEA acts as the terminal acid scavenger, while the low temperature controls the exothermic acylation.

  • Acylation: Dropwise, add 1.2 eq of the desired acyl chloride (e.g., propionyl chloride).

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly polar starting material spot disappears, replaced by a faster-moving, less polar spot (due to the loss of the hydrogen-bond donating N-H).

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize unreacted acyl chloride and HCl salts. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation: Confirm success via IR spectroscopy. A successful reaction is validated by the complete disappearance of the broad N-H stretch (~3300 cm⁻¹) and the emergence of a sharp amide carbonyl stretch (~1700 cm⁻¹).

Protocol B: Acetalization of Polyvinyl Alcohol (PVA) with 1-Propionylindole-3-carboxaldehyde

Causality Focus: The aldehyde group of the N-acyl indole is electrophilic. By using p-Toluenesulfonic acid (p-TSA), we protonate the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack by the 1,3-diol systems present in the PVA backbone, forming a stable 6-membered cyclic acetal[3].

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve 1.0 g of PVA in 20 mL of hot distilled water (80°C) until a clear, viscous solution is achieved. Cool to 50°C.

  • Reagent Addition: Dissolve 0.5 g of 1-propionylindole-3-carboxaldehyde in 5 mL of ethanol. Add this dropwise to the PVA solution under vigorous stirring.

  • Catalysis: Add a catalytic amount (0.05 g) of p-TSA.

  • Reaction & Self-Validation: Maintain the reaction at 50°C for 4-6 hours. Self-Validation Check: The reaction progress is visually indicated by the gradual precipitation of the polymer. As hydrophilic hydroxyl groups are converted into hydrophobic acetal rings containing the bulky indole moiety, the polymer loses its water solubility.

  • Purification: Filter the precipitated functionalized polymer. Wash extensively with hot water and ethanol to remove unreacted monomers and catalyst. Dry in a vacuum oven at 60°C to constant weight.

References

  • Synthesis of N‐Acyl Indole‐3‐Carboxaldehyde Derivatives and Polyvinyl Alcohol Acetalization with 1‐Propionylindole‐3‐Carboxaldehyde Source: ChemistrySelect (via ResearchGate) 3

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation Source: ACG Publications 1

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System Source: The Journal of Organic Chemistry - ACS Publications 2

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica 4

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Benzoyl-Indole Analogs as Potent Anticancer Agents

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity.[1][2][3][4] Among these, 1-benzoyl-indole derivatives have emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant biological activity.[1][2][3][4] Among these, 1-benzoyl-indole derivatives have emerged as a promising class of anticancer agents, primarily through their interaction with tubulin, a critical protein involved in cell division.[5][6][7][8][9] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1-benzoyl-indole analogs, offering insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

The 1-Benzoyl-Indole Scaffold: A Privileged Structure for Tubulin Inhibition

Agents that disrupt microtubule dynamics are among the most effective chemotherapeutics.[8] The 1-benzoyl-indole core has been identified as a privileged structure for designing potent tubulin polymerization inhibitors.[6][7][9] These compounds typically bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis in cancer cells.

This guide will focus on the key structural modifications of the 1-benzoyl-indole scaffold and their impact on anti-tubulin and cytotoxic activity. We will explore substitutions at the indole N1-benzoyl group, the indole C3 position, and other positions on the indole ring.

Decoding the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of 1-benzoyl-indole analogs as tubulin inhibitors are highly dependent on the nature and position of various substituents. The following sections provide a detailed analysis of the SAR at key positions of the scaffold.

The Crucial Role of the N1-Benzoyl Moiety

The 1-benzoyl group is a critical feature for the anti-tubulin activity of this class of compounds. Modifications to the benzoyl ring have a profound impact on potency.

  • Substitution Pattern: The substitution pattern on the benzoyl ring is a key determinant of activity. Generally, 3,4,5-trimethoxy substitution on the benzoyl ring, mimicking the A-ring of colchicine, is highly favorable for potent tubulin inhibition. This substitution pattern is a common feature in many potent indole-based tubulin inhibitors.[6][7]

  • Impact of Specific Substituents:

    • Methoxy Groups: The presence of methoxy groups, particularly at the 3, 4, and 5 positions of the benzoyl ring, is strongly correlated with high potency. These groups are thought to form important hydrogen bonds and hydrophobic interactions within the colchicine binding site of tubulin.

    • Halogens: The introduction of halogen atoms (e.g., F, Cl, Br) at various positions of the benzoyl ring can modulate the electronic properties and lipophilicity of the molecule, sometimes leading to enhanced activity. For instance, a chlorine atom at the para-position of the benzoyl ring has been shown to be beneficial in some analogs.[10]

The Influence of Substituents at the Indole C3-Position

The C3-position of the indole ring is another critical site for modification to enhance anti-tubulin activity.

  • Aryl and Heteroaryl Groups: The introduction of a second aromatic or heteroaromatic ring at the C3-position generally leads to a significant increase in potency. This additional ring system can engage in further π-π stacking or hydrophobic interactions within the binding pocket. For example, arylthioindoles and diarylindoles have shown good tubulin polymerization inhibitory activity.[5][8]

  • Linker and Functional Groups: The nature of the linker between the indole C3-position and the appended group is also important. Short, rigid linkers are often preferred. The presence of specific functional groups, such as carbonyls or amides, can also influence activity through additional hydrogen bonding opportunities.

Modifications at Other Positions of the Indole Ring

While the N1-benzoyl and C3-positions are the most extensively studied, substitutions at other positions of the indole ring can also fine-tune the activity and selectivity of these compounds.

  • Indole C2-Position: The C2-position is generally left unsubstituted or contains a small alkyl group. Bulky substituents at this position are often detrimental to activity.

  • Indole C5-Position: Substitution at the C5-position with electron-withdrawing groups, such as halogens (Cl, F), has been shown to enhance the potency of some indole-based allosteric modulators of the CB1 receptor, a principle that could be applicable to tubulin inhibitors as well.[11][12]

Comparative Analysis of 1-Benzoyl-Indole Analogs

To provide a clear comparison, the following table summarizes the structure-activity relationship data for a series of representative 1-benzoyl-indole analogs. The data is compiled from various studies and highlights the impact of different substitutions on their anti-tubulin and cytotoxic activities.

Compound IDN1-Benzoyl SubstitutionC3-SubstitutionTubulin Polymerization IC50 (µM)Cytotoxicity (MCF-7) IC50 (µM)Reference
1a 3,4,5-TrimethoxybenzoylH1.50.8[6]
1b 4-MethoxybenzoylH> 20> 10[6]
1c BenzoylH> 20> 15[10]
2a 3,4,5-Trimethoxybenzoyl4-Methoxyphenyl0.20.05[5]
2b 3,4,5-TrimethoxybenzoylPhenyl0.50.1[5]
3a 4-Chlorobenzoyl4-Sulfamoylphenylhydrazono-methyl0.12 (COX-2)N/A[10]

Key Observations from the Comparative Data:

  • The 3,4,5-trimethoxybenzoyl group at the N1-position is significantly more potent than a single methoxy or an unsubstituted benzoyl group (compare 1a with 1b and 1c ).

  • The introduction of an aryl group at the C3-position dramatically increases both anti-tubulin and cytotoxic activity (compare 1a with 2a and 2b ).

  • The presence of a p-chlorobenzoyl group at N1 in conjunction with a specific side chain at C3 can lead to potent and selective inhibition of other enzymes like COX-2, highlighting the versatility of the scaffold.[10]

Visualizing the SAR: Key Structural Features for Tubulin Inhibition

The following diagram illustrates the key structural features of 1-benzoyl-indole analogs that are important for their tubulin inhibitory activity.

SAR_Workflow cluster_scaffold 1-Benzoyl-Indole Scaffold cluster_substituents Favorable Substituents cluster_activity Biological Activity Scaffold N1 N1-Benzoyl Trimethoxy 3,4,5-Trimethoxy N1->Trimethoxy C3 C3-Position Aryl Aryl/Heteroaryl C3->Aryl C5 C5-Position Halogen Halogen (Cl, F) C5->Halogen Activity Increased Tubulin Inhibition Trimethoxy->Activity Aryl->Activity Halogen->Activity

Caption: Key SAR features of 1-benzoyl-indole analogs for tubulin inhibition.

Experimental Protocols for Evaluating 1-Benzoyl-Indole Analogs

To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for key assays used to evaluate 1-benzoyl-indole analogs.

Protocol 1: Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin (porcine brain, >99% pure)

  • Polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM)

  • Glycerol (10%)

  • Test compounds (dissolved in DMSO)

  • Paclitaxel (positive control)

  • Colchicine (positive control)

  • 96-well microplate reader with a 340 nm filter

Procedure:

  • Prepare a 2X tubulin solution (e.g., 2 mg/mL) in polymerization buffer.

  • Add 50 µL of the 2X tubulin solution to each well of a pre-warmed 96-well plate.

  • Add 1 µL of the test compound at various concentrations (typically from 0.01 to 100 µM) to the wells. Include wells with DMSO as a negative control and paclitaxel or colchicine as positive controls.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate polymerization by adding 50 µL of a pre-warmed solution of GTP and glycerol in polymerization buffer to each well.

  • Immediately start monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Analysis: The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM). Include wells with DMSO as a negative control and doxorubicin as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Disrupting the Microtubule Machinery

The following diagram illustrates the mechanism by which 1-benzoyl-indole analogs inhibit tubulin polymerization and disrupt microtubule dynamics, leading to cancer cell death.

MOA_Diagram Compound 1-Benzoyl-Indole Analog Binding Binds to Colchicine Site on β-Tubulin Compound->Binding Tubulin αβ-Tubulin Dimers Tubulin->Binding Inhibition Inhibition of Polymerization Binding->Inhibition Polymerization Microtubule Polymerization Polymerization->Inhibition Blocks Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin inhibition by 1-benzoyl-indole analogs.

Expertise, Trustworthiness, and Scientific Integrity

Expertise & Experience: The selection of the tubulin polymerization and MTT assays is based on their established relevance and robustness in the field of anticancer drug discovery. The tubulin polymerization assay provides direct evidence of target engagement, a critical step in validating the mechanism of action. The MTT assay, a widely accepted method for assessing cytotoxicity, offers a reliable measure of the compound's effect on cell viability. The causal logic is to first establish on-target activity and then correlate it with a cellular phenotype (i.e., cell death).

Trustworthiness: The described protocols are designed to be self-validating systems. The inclusion of both positive and negative controls is essential for data interpretation and quality control. For instance, in the tubulin polymerization assay, colchicine serves as a known inhibitor, while paclitaxel acts as a polymerization promoter, providing a comprehensive validation of the assay's performance. In the MTT assay, doxorubicin, a standard chemotherapeutic agent, validates the sensitivity of the cell line to cytotoxic agents. Consistent results with these controls ensure the reliability of the data obtained for the test compounds. Furthermore, determining IC50 values from full dose-response curves, rather than single-point measurements, provides a more accurate and trustworthy assessment of a compound's potency.

References

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55–71. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. PubMed. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085–2115. [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica. [Link]

  • Stout, D. B., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters. [Link]

  • Pamplona, F. A., & Takahashi, R. N. (2017). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • McAtee, W. N. (2025). Benzannulated Indoles as Drug Discovery Templates. MOspace. [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules. [Link]

  • Singh, S., et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. Journal of Critical Reviews. [Link]

  • Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1587. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(16), 2085-2115. [Link]

  • Tang, S., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzoyl indoles 27. [Link]

  • Thakur, G. A., et al. (2018). Allosteric modulators of cannabinoid receptor 1: developing compounds for improved specificity. Journal of Neuroimmune Pharmacology. [Link]

  • Manera, C., et al. (2017). Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor. Bioorganic & Medicinal Chemistry. [Link]

  • Ferreira, R. J., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules. [Link]

  • da Silva, G. N., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • ResearchGate. (n.d.). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. [Link]

  • Kulkarni, A. R., et al. (2022). Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. Molecules. [Link]

  • Khurana, L., et al. (2015). Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. Bioorganic & Medicinal Chemistry. [Link]

  • Hefnawy, M. M., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Applied Pharmaceutical Science. [Link]

  • Yilmaz, I., & Kucuk, M. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. [Link]

Sources

Comparative

Confirming the purity of 1-Benzoyl-1H-indole-3-carbaldehyde by elemental analysis

Confirming the Purity of 1-Benzoyl-1H-indole-3-carbaldehyde: A Comparative Guide to Elemental Analysis Introduction 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a highly versatile protected indole scaffold uti...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Purity of 1-Benzoyl-1H-indole-3-carbaldehyde: A Comparative Guide to Elemental Analysis

Introduction 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) is a highly versatile protected indole scaffold utilized extensively in medicinal chemistry and drug discovery[1]. Because biological assays and subsequent synthetic steps demand high-fidelity starting materials, confirming the absolute purity of this compound is a non-negotiable quality control step. While High-Performance Liquid Chromatography (HPLC) remains the standard for relative purity, it fails to detect "invisible" impurities like inorganic salts or residual solvents. Here, we objectively compare Elemental Analysis (EA) with quantitative NMR (qNMR) and HPLC, detailing the exact protocols required to achieve the American Chemical Society (ACS) standard of ±0.4% absolute deviation for CHN analysis[2].

Section 1: The Orthogonal Approach to Purity Determination

In modern drug development, relying on a single analytical method is a critical vulnerability. Different techniques interrogate different physical properties, making an orthogonal approach essential[3].

  • HPLC-UV (Relative Purity): Relies on chromophore extinction coefficients. Because 1-Benzoyl-1H-indole-3-carbaldehyde is highly UV-active, HPLC easily detects structurally related organic impurities. However, it is fundamentally a relative method and is blind to non-UV absorbing species (e.g., silica gel, water, inorganic salts).

  • qNMR (Absolute Organic Purity): Measures absolute purity using an internal standard. It uses nearly universal detection for protons, capturing organic impurities and solvents that HPLC might miss[3]. However, it cannot detect inorganic salts or NMR-silent species.

  • Elemental Analysis (Absolute Bulk Purity): Measures the absolute mass fraction of carbon, hydrogen, and nitrogen. It is the ultimate test of bulk purity. If a sample contains 2% residual sodium chloride from an aqueous workup, qNMR and HPLC might still read >99% purity. EA, however, will fail because the mass fractions of C, H, and N will be proportionally diluted, exceeding the stringent ±0.4% ACS acceptance limit[4].

Table 1: Objective Comparison of Purity Methods for 1-Benzoyl-1H-indole-3-carbaldehyde

FeatureElemental Analysis (CHN)qNMR (1H)HPLC-UV
Purity Type Absolute (Bulk mass fraction)Absolute (Organic fraction)Relative (Chromophoric)
Detects Inorganic Salts? Yes (via mass dilution)NoNo
Detects Residual Solvents? Yes (alters C/H ratios)YesNo (usually)
Destructive? Yes (Combustion)NoYes
Accuracy Standard ±0.4% absolute deviation ±1−2% relative errorMethod dependent

Section 2: Self-Validating Protocol for CHN Elemental Analysis

To ensure absolute trustworthiness, the EA protocol must be a self-validating system. This means incorporating internal checks for instrument drift, sample homogeneity, and environmental contamination. 1-Benzoyl-1H-indole-3-carbaldehyde ( C16​H11​NO2​ , MW: 249.27 g/mol ) has a theoretical composition of C: 77.10%, H: 4.45%, N: 5.62% .

Step-by-Step Methodology:

  • Sample Preparation & Rigorous Drying (Critical Step):

    • Action: Dry 15–20 mg of the compound under high vacuum (< 0.1 mbar) at 40°C for at least 24 hours. Store in a desiccator over anhydrous P2​O5​ .

    • Causality: Trace water or residual ethyl acetate from recrystallization will drastically alter the carbon and hydrogen mass fractions. A failure to dry the sample is the leading cause of EA failure.

  • Instrument Calibration & Drift Monitoring:

    • Action: Calibrate the dynamic flash combustion analyzer using a certified organic analytical standard (e.g., Acetanilide).

    • System Validation: Run the certified standard every 10 samples. If the standard deviates by >0.30% absolute, the instrument must be recalibrated[4]. This ensures the calibration curve remains stable throughout the run.

  • Encapsulation and Weighing:

    • Action: Weigh exactly 2.000 to 3.000 mg of the dried sample into a combustible tin capsule using a microbalance (precision ±1μg ). Fold and crimp the capsule tightly.

    • Causality: The tin capsule traps the sample, prevents moisture reabsorption from the atmosphere, and acts as a catalyst during combustion, creating a localized exothermic flash that ensures complete oxidation.

  • Combustion and Chromatographic Detection:

    • Action: Drop the capsule into the oxidation furnace (~1000°C) flooded with high-purity oxygen. Pass the resulting gases ( CO2​ , H2​O , NOx​ ) through a copper reduction column.

    • Causality: The copper column is essential to quantitatively reduce all NOx​ species to N2​ gas, ensuring accurate nitrogen quantification. The gases are then separated via a GC column and measured by a Thermal Conductivity Detector (TCD).

  • Replication for Homogeneity:

    • Action: Run the sample in duplicate.

    • System Validation: The standard deviation between the two runs must be ≤0.1% . A larger variance indicates weighing errors or a heterogeneous sample matrix (e.g., localized salt crystals), invalidating the result[4].

Section 3: Experimental Data Interpretation

Below is representative validation data comparing an improperly prepared batch versus a rigorously dried batch of 1-Benzoyl-1H-indole-3-carbaldehyde.

Table 2: CHN Elemental Analysis Results vs. Theoretical Values

ElementTheoretical (%)Batch A (Undried)Batch B (Vacuum Dried)ACS Limit Check (Batch B)
Carbon (C) 77.1075.8077.02Pass ( Δ = -0.08%)
Hydrogen (H) 4.454.854.51Pass ( Δ = +0.06%)
Nitrogen (N) 5.625.405.58Pass ( Δ = -0.04%)

Data Insights: Batch A failed the ACS ±0.4% threshold[2]. The depressed carbon and nitrogen values, coupled with elevated hydrogen, strongly suggest contamination by a hydrogen-rich, nitrogen-free residual solvent (such as ethyl acetate or water). After rigorous vacuum drying, Batch B passed the threshold, confirming high bulk purity devoid of inorganic and solvent contaminants.

Section 4: Orthogonal Purity Workflow Visualization

To establish absolute trustworthiness in compound characterization, researchers should employ the tiered workflow illustrated below.

PurityWorkflow Start Synthesize & Isolate 1-Benzoyl-1H-indole-3-carbaldehyde HPLC HPLC-UV Analysis (Relative Organic Purity) Start->HPLC Step 1: Screen qNMR qNMR Analysis (Absolute Organic Purity) HPLC->qNMR >95% Area Fail Repurify & Dry (Remove Solvents/Salts) HPLC->Fail <95% Area EA Elemental Analysis (CHN) (Absolute Bulk Purity) qNMR->EA Step 3: Bulk Check Pass Purity Confirmed (Ready for Bioassays) EA->Pass CHN within ±0.4% EA->Fail CHN deviates >0.4% Fail->Start Recrystallize

Orthogonal workflow for absolute purity confirmation of organic compounds.

References

  • ACS Research Data Guidelines. American Chemical Society.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia.
  • 1-Benzoyl-1H-indole-3-carbaldehyde|CAS 27092-42-8. Benchchem.

Sources

Validation

Publish Comparison Guide: 1-Benzoyl-1H-indole-3-carbaldehyde vs. Alternative Indole Scaffolds in Medicinal Chemistry

The Strategic Role of N-Protection in Indole Scaffolds In the development of bioactive indole alkaloids and targeted therapeutics, the indole core is a privileged scaffold. However, the inherent reactivity of the unprote...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of N-Protection in Indole Scaffolds

In the development of bioactive indole alkaloids and targeted therapeutics, the indole core is a privileged scaffold. However, the inherent reactivity of the unprotected N1 position in 1H-indole-3-carboxaldehyde (I3C) often presents significant synthetic bottlenecks. Unwanted N-alkylation, oxidation, and deformylation frequently compromise yields during complex multi-step syntheses.

As a Senior Application Scientist, I frequently evaluate the structural and electronic trade-offs of various N-protected indole derivatives. 1-Benzoyl-1H-indole-3-carbaldehyde (CAS: 27092-42-8) emerges as a superior building block compared to N-acetyl or unprotected alternatives. The N-benzoyl group not only provides robust steric shielding but also exerts a strong electron-withdrawing effect, precisely modulating the reactivity of the C3-aldehyde for downstream functionalization.

Mechanistic Rationale: Why 1-Benzoyl-1H-indole-3-carbaldehyde?

The selection of an N-protecting group is never arbitrary; it is dictated by the physical organic chemistry of the target transformation.

  • Electronic Modulation: The N-benzoyl moiety withdraws electron density from the indole π -system via resonance and inductive effects. This suppresses the inherent electron-donating nature of the indole nitrogen, thereby increasing the electrophilicity of the C3-carbonyl carbon. This electronic tuning significantly accelerates nucleophilic additions, such as Schiff base formations and Knoevenagel condensations.

  • Steric Shielding & Stability: Compared to the smaller N-acetyl group (1-Ac-I3C), the bulky phenyl ring of the benzoyl group provides superior steric hindrance, protecting the N1 position from aggressive electrophiles. Furthermore, the benzoyl amide bond is highly resistant to mild hydrolytic conditions, ensuring the scaffold remains intact during intermediate workups, yet it can be selectively cleaved under strong basic hydrolysis when required.

Comparative Analysis: Scaffold Performance Metrics

To objectively evaluate 1-Benzoyl-1H-indole-3-carbaldehyde against its alternatives, we must cross-reference experimental data regarding their reactivity profiles and synthetic utility.

Property / Scaffold Metric1H-Indole-3-carboxaldehyde (Unprotected I3C)1-Acetyl-1H-indole-3-carbaldehyde (1-Ac-I3C)1-Benzoyl-1H-indole-3-carbaldehyde (1-Bzl-I3C)
N1 Reactivity Highly reactive (prone to competitive N-alkylation)Protected (mildly susceptible to hydrolysis)Protected (highly stable, robust steric shielding)
Electronic Effect on C3 Electron-donating (N-H resonance)Electron-withdrawing (moderate)Strongly electron-withdrawing
Aldehyde Electrophilicity ModerateHighVery High (accelerates condensation reactions)
Yield in Knoevenagel Condensations 60–75% (requires strict stoichiometric control)75–85%85–95% (cleaner reaction profiles)
Crystallization Behavior Often requires column chromatographyModerate crystallinityExcellent crystallinity (facilitates direct isolation)

Experimental Workflows & Self-Validating Protocols

The utility of 1-Benzoyl-1H-indole-3-carbaldehyde is best demonstrated through its application in synthesizing complex heterocyclic systems, such as DNA-cleaving Cu(II) complexes (1)[1] and indolylquinazolinone kinase inhibitors (2)[2].

IndoleWorkflow I3C 1H-Indole-3-carboxaldehyde (Unprotected Scaffold) Benzoylation NaH, Benzoyl Chloride (N-Protection) I3C->Benzoylation Deprotonation Bzl_I3C 1-Benzoyl-1H-indole-3-carbaldehyde (Activated & Protected) Benzoylation->Bzl_I3C Acylation Schiff Amine Condensation (Schiff Base Formation) Bzl_I3C->Schiff AcOH, Heat Knoevenagel Active Methylene (Knoevenagel Condensation) Bzl_I3C->Knoevenagel Base, Microwave MetalComplex Cu(II) Complexes (DNA Cleavage Activity) Schiff->MetalComplex Cu(II) Salts Alkaloids Indolylquinazolinones (Kinase Inhibitors) Knoevenagel->Alkaloids Cyclization

Figure 1: Synthetic workflow and downstream applications of 1-Benzoyl-1H-indole-3-carbaldehyde.

Protocol 1: Synthesis of 1-Benzoyl-1H-indole-3-carbaldehyde

The synthesis of this protected scaffold relies on a two-stage deprotonation-acylation sequence (3)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-Indole-3-carboxaldehyde (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Stir for 30 minutes.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise while strictly maintaining the temperature at 0 °C.

  • Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with cold water, extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield highly pure crystalline solid.

  • Causality & Self-Validation: The N-H proton of indole-3-carboxaldehyde has a pKa of ~16. Weaker bases are insufficient for quantitative deprotonation. NaH ensures irreversible formation of the indolyl anion. The cessation of hydrogen gas evolution during step 2 serves as a self-validating visual cue that deprotonation is complete before the electrophile is introduced, preventing mixed reaction profiles.

Protocol 2: Synthesis of Indolylquinazolinones via 1-Bzl-I3C

When synthesizing complex indolylquinazolinones, unprotected variants often suffer from deformylation (yielding as low as 33%). The N-benzoyl protection strategy is crucial to prevent yield degradation (2)[2].

Step-by-Step Methodology:

  • Reaction Setup: Combine 1-Benzoyl-1H-indole-3-carbaldehyde (1.0 eq) and anthranilamide (1.0 eq) in a round-bottom flask containing acetonitrile.

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 0.1 eq) to activate the aldehyde carbonyl.

  • Cyclization: Reflux the mixture for 4 hours. Monitor the progress via TLC (EtOAc/Petroleum ether).

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate, wash with cold acetonitrile, and dry under vacuum.

  • Causality & Self-Validation: The electron-withdrawing N-benzoyl group increases the electrophilicity of the C3-aldehyde, but Brønsted acid catalysis (p-TSA) is still required to facilitate nucleophilic attack by the weakly nucleophilic anthranilamide. The spontaneous precipitation of the product from acetonitrile upon cooling provides a self-validating purification step, circumventing the need for complex column chromatography.

References

  • LookChem: Cas 487-89-8, Indole-3-carboxaldehyde (Synthesis Conditions). Source: lookchem.com.
  • LookChem: Cas 487-89-8, Indole-3-carboxaldehyde (Protein Kinase & DNA Cleavage Applications). Source: lookchem.com.
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Source: nih.gov.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzoyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of 1-Benzoyl-1H-indole-3-carbaldehyde. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step operational plan for the safe and compliant disposal of 1-Benzoyl-1H-indole-3-carbaldehyde. As a Senior Application Scientist, this document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, ensuring a deep understanding of the safety and environmental considerations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to recognize the potential hazards associated with 1-Benzoyl-1H-indole-3-carbaldehyde. This compound is classified as a hazardous substance, and proper personal protective equipment (PPE) is mandatory to mitigate risks of exposure.

Hazard Summary Table

Hazard TypeClassificationGHS StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Respiratory IrritationSTOT SE 3*H335: May cause respiratory irritation[2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[2]

STOT SE 3: Specific Target Organ Toxicity - Single Exposure

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Chemical safety goggles or a face shield are essential.[1]

  • Skin and Body Protection: A lab coat and appropriate protective clothing must be worn to prevent skin contact.[1]

  • Respiratory Protection: If handling the solid form where dust may be generated, or in cases of inadequate ventilation, a NIOSH-approved respirator is required.[3]

Guiding Principle: Chemical Neutralization Prior to Disposal

Direct disposal of 1-Benzoyl-1H-indole-3-carbaldehyde as hazardous waste is a viable but often costly and environmentally burdensome option. A more responsible and often more economical approach is to chemically neutralize the reactive aldehyde functional group, converting the compound into a less hazardous substance that may be suitable for drain disposal, pending local regulations.

The recommended method for neutralization is the formation of a bisulfite adduct. Aldehydes react with sodium bisulfite to form water-soluble α-hydroxysulfonic acid salts, which are generally considered non-hazardous.[4][5] This reaction is reversible with the addition of a strong base or acid.[4]

Step-by-Step Disposal Workflow

This workflow is divided into two main stages: the initial collection and segregation of the waste, followed by the chemical neutralization protocol.

Stage 1: Waste Segregation and Collection

Proper segregation is the foundational step in safe laboratory waste management.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with 1-Benzoyl-1H-indole-3-carbaldehyde and the solvents it may be dissolved in. Plastic containers are generally preferred for hazardous waste.[3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "1-Benzoyl-1H-indole-3-carbaldehyde," and any known solvent carriers.

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[6] Use secondary containment to prevent the spread of potential spills.[3]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste, to prevent the release of vapors and to avoid spills.[3]

Stage 2: Chemical Neutralization Protocol

This protocol is adapted from established methods for the neutralization of aromatic aldehydes.[6][7]

Materials:

  • 1-Benzoyl-1H-indole-3-carbaldehyde waste (solid or dissolved in a minimal amount of a water-miscible solvent like methanol or DMF).[6][8]

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃), freshly prepared.[7]

  • Methanol or Dimethylformamide (DMF) if the waste is in solid form.[8]

  • Deionized water.

  • An immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).[6]

  • Separatory funnel.

  • Appropriate PPE.

  • pH paper or a calibrated pH meter.

Procedure:

  • Dissolution: If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent such as methanol.[6][8] For every 1 gram of solid waste, start with approximately 5-10 mL of solvent.

  • Reaction: Transfer the dissolved waste solution to a separatory funnel. For every 1 gram of 1-Benzoyl-1H-indole-3-carbaldehyde, add at least 10 mL of the saturated sodium bisulfite solution. Shake the funnel vigorously for at least 30 seconds to ensure thorough mixing and to facilitate the formation of the bisulfite adduct.[6][7] A white precipitate of the adduct may form.

  • Extraction: To the separatory funnel, add approximately 25 mL of deionized water and 25 mL of a water-immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). Shake the funnel vigorously to perform a liquid-liquid extraction.[6] This step will separate any unreacted organic materials from the water-soluble bisulfite adduct.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain any non-aldehyde impurities.[6]

  • Verification of Complete Reaction (Optional but Recommended): The organic layer can be analyzed by a suitable method (e.g., TLC, GC-MS) to confirm the absence of the starting aldehyde.

  • Draining the Aqueous Layer: Carefully drain the lower aqueous layer containing the neutralized bisulfite adduct into a clean beaker or flask.

  • pH Neutralization: Check the pH of the aqueous solution. It is typically acidic. Neutralize the solution by adding a suitable base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) until the pH is between 6.0 and 8.0.

  • Final Disposal: Once the reaction is complete and the pH is neutral, the aqueous solution containing the bisulfite adduct can typically be disposed of down the drain with copious amounts of water. However, it is crucial to consult and comply with your institution's and local wastewater authority's regulations before any drain disposal.

Visualization of the Disposal Workflow

The following diagrams illustrate the decision-making process and the chemical transformation central to this disposal guide.

Disposal_Decision_Workflow Start 1-Benzoyl-1H-indole-3-carbaldehyde Waste Assess Assess Hazards & Don PPE Start->Assess Segregate Segregate & Collect in Labeled Container Assess->Segregate Neutralize Chemical Neutralization (Sodium Bisulfite Protocol) Segregate->Neutralize Check_Local_Regs Check Local Regulations for Drain Disposal Neutralize->Check_Local_Regs Hazardous_Waste Dispose as Hazardous Waste via EHS Check_Local_Regs->Hazardous_Waste Not Permitted Drain_Disposal Drain Disposal with Copious Water Check_Local_Regs->Drain_Disposal Permitted

Caption: Decision workflow for the disposal of 1-Benzoyl-1H-indole-3-carbaldehyde.

Chemical_Neutralization cluster_reactants Reactants cluster_products Products A 1-Benzoyl-1H-indole-3-carbaldehyde (Water-insoluble, Hazardous) C Bisulfite Adduct (Water-soluble, Non-hazardous) A->C + B Sodium Bisulfite (NaHSO₃) B->C Reversible Reaction

Caption: Chemical neutralization of the aldehyde with sodium bisulfite.

References

  • Fiveable. (2025, August 15). Benzoyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • California Department of Fish and Wildlife. (n.d.). Treatment of laboratory waste formalin solutions with Neutralex®. Retrieved from [Link]

  • Wikipedia. (n.d.). Bisulfite. Retrieved from [Link]

  • Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
  • Google Patents. (n.d.). US6399850B1 - Aldehyde neutralizer.
  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Journal of Organic Chemistry. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Retrieved from [Link]

  • ResearchGate. (2018, August 10). (PDF) Evaluation of Two Eco-Friendly Neutralizers for a Spectrum of Tissue Fixatives for Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1164546C - A method for directly reducing the sodium bisulfite addition product of aldehyde or methyl ketone to corresponding alcohol.
  • Google Patents. (n.d.). US6670520B2 - Reductive amination for aldehyde neutralization.
  • Chemistry LibreTexts. (2023, January 22). Simple Addition Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl group. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • YouTube. (2023, June 12). Benzoyl Group|| Basics of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
  • MilliporeSigma. (n.d.). 1-Benzoyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

  • JoVE. (2018, January 10). Efficient Aldehyde and Ketone Removal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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